molecular formula C5H10O2<br>C5H10O2<br>CH3COOCH2CH2CH3 B149987 Propyl acetate CAS No. 109-60-4

Propyl acetate

Cat. No.: B149987
CAS No.: 109-60-4
M. Wt: 102.13 g/mol
InChI Key: YKYONYBAUNKHLG-UHFFFAOYSA-N
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Description

N-propyl acetate appears as a clear colorless liquid with a pleasant odor. Flash point 58 °F. Less dense than water, Vapors are heavier than air.
Propyl acetate is an acetate ester obtained by the formal condensation of acetic acid with propanol. It has a role as a fragrance and a plant metabolite. It is functionally related to a propan-1-ol.
This compound is a natural product found in Zingiber mioga, Saussurea involucrata, and other organisms with data available.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-3-4-7-5(2)6/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYONYBAUNKHLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2, Array
Record name N-PROPYL ACETATE
Source CAMEO Chemicals
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Record name n-PROPYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0940
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Source PubChem
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DSSTOX Substance ID

DTXSID6021901
Record name Propyl acetate
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Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

N-propyl acetate appears as a clear colorless liquid with a pleasant odor. Flash point 58 °F. Less dense than water, Vapors are heavier than air., Liquid; Water or Solvent Wet Solid, Colorless liquid with a mild, fruity odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless mobile liquid with a fruity, pear-raspberry odour, Colorless liquid with a mild, fruity odor.
Record name N-PROPYL ACETATE
Source CAMEO Chemicals
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Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Acetic acid, propyl ester
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Record name n-Propyl acetate
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Record name Propyl acetate
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name n-PROPYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Record name Propyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/246/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name N-PROPYL ACETATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/97
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name n-Propyl acetate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0532.html
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

214.9 °F at 760 mmHg (USCG, 1999), 101.3 °C, 101.00 to 102.00 °C. @ 760.00 mm Hg, 101.6 °C, 215 °F
Record name N-PROPYL ACETATE
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Record name Propyl acetate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01670
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name N-PROPYL ACETATE
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Record name Propyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034237
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name n-PROPYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0940
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name N-PROPYL ACETATE
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URL https://www.osha.gov/chemicaldata/97
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name n-Propyl acetate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0532.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

58 °F (USCG, 1999), 14 °C, 55 °F (13 °C) (Closed cup), 10 °C c.c., 55 °F
Record name N-PROPYL ACETATE
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Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name n-Propyl acetate
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Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name N-PROPYL ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/161
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name n-PROPYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0940
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name N-PROPYL ACETATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/97
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name n-Propyl acetate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0532.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

2 % (NIOSH, 2023), Miscible with alcohols, ketones, esters, hydrocarbons, Soluble in carbon tetrachloride, MISCIBLE WITH CASTOR AND LINSEED OILS, In water, 1.89X10+4 mg/L at 20 °C, 18.9 mg/mL at 20 °C, Solubility in water, g/100ml at 16 °C: 1.6 (poor), miscible with alcohol, ether; soluble 1ml in 60ml water, 1 ml in 1 ml 95% alcohol (in ethanol), 2%
Record name N-PROPYL ACETATE
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Record name Propyl acetate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01670
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-PROPYL ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/161
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Propyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034237
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name n-PROPYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0940
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name Propyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/246/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name n-Propyl acetate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0532.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.886 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8820 g/cu cm at 25 °C, Bulk density: 7.36 lb/gal, Relative density (water = 1): 0.9, 0.880-0.886, 0.84
Record name N-PROPYL ACETATE
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URL https://cameochemicals.noaa.gov/chemical/1390
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N-PROPYL ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/161
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name n-PROPYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0940
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Propyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/246/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name N-PROPYL ACETATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/97
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name n-Propyl acetate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0532.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

3.52 (Air = 1), Relative vapor density (air = 1): 3.5
Record name N-PROPYL ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/161
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name n-PROPYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0940
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

67.21 mmHg (USCG, 1999), 35.9 [mmHg], VP: 1 Pa at -69 °C; 10 Pa at -51 °C; 100 Pa at -29 °C; 1kPa at 0 °C; 10 kPa at 40.9 °C; 100 kPa at 101.2 °C (extrapolated), 35.9 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 3.3, 25 mmHg
Record name N-PROPYL ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1390
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name n-Propyl acetate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/610
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name N-PROPYL ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/161
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name n-PROPYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0940
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name N-PROPYL ACETATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/97
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name n-Propyl acetate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0532.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Color/Form

Colorless liquid

CAS No.

109-60-4
Record name N-PROPYL ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1390
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Propyl acetate
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Melting Point

-139 °F (USCG, 1999), -93 °C, -92 °C, -134 °F
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Foundational & Exploratory

Propyl Acetate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on the Core Physical and Chemical Properties of Propyl Acetate for Researchers, Scientists, and Drug Development Professionals.

This compound, also known as n-propyl acetate, is an organic ester with the chemical formula C₅H₁₀O₂.[1] It is a colorless liquid with a characteristic fruity odor, often described as pear-like.[1][2][3] This solvent finds widespread use in various industries, including coatings, printing inks, cosmetics, and pharmaceuticals, owing to its excellent solvency for a wide range of organic compounds and resins.[3][4] For researchers, particularly in drug development and formulation, a thorough understanding of its physical and chemical properties is paramount for its effective and safe application. This technical guide provides a detailed overview of the core properties of this compound, experimental protocols for their determination, and key safety information.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below, providing a quick reference for laboratory use.

Physical Properties
PropertyValueReference(s)
Molecular Formula C₅H₁₀O₂[1][4]
Molecular Weight 102.13 g/mol [1][3][4]
Appearance Clear, colorless liquid[1][4]
Odor Mild, fruity (pear-like)[1][2][3]
Boiling Point 101.4 - 102 °C[3][4][5]
Melting Point -95 °C[3][5]
Density 0.88 - 0.891 g/cm³ at 20°C[3][4][5]
Solubility in Water Limited (approx. 1.6 - 2 g/100 mL at 16-20°C)[6]
Solubility in Organic Solvents Miscible with most common organic solvents (alcohols, ketones, esters)[2][4]
Vapor Pressure 25 - 35.9 mmHg at 20-25°C[1][6]
Refractive Index (n²⁰/D) ~1.384[2]
Chemical and Safety Properties
PropertyValue/InformationReference(s)
CAS Number 109-60-4[2]
IUPAC Name This compound[1]
Synonyms n-Propyl acetate, 1-propyl acetate, Propyl ethanoate[3]
Flash Point 12.8 - 14 °C (Closed Cup)[2][4][5]
Autoignition Temperature ~380 - 430 °C[5][7]
Explosive Limits in Air Lower: ~1.7 - 2.0% (v/v), Upper: ~8.0% (v/v)[5]
Stability Stable under normal conditions.[5][8]
Reactivity Reacts with strong oxidants, strong acids, and strong bases.[2][8]
Incompatibilities Strong oxidizing agents.[8][9]
Hazardous Decomposition Products Carbon monoxide and carbon dioxide upon combustion.[5][8]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

SpectroscopyKey Peaks and InformationReference(s)
¹H NMR Expect four distinct signals corresponding to the different proton environments.[10]
¹³C NMR Expect five distinct signals corresponding to the five different carbon environments.[10][11]
Infrared (IR) A strong, sharp C=O stretching vibration peak around 1745 cm⁻¹ is characteristic of the ester functional group. A C-O stretching vibration is observed around 1238 cm⁻¹.[10]
Mass Spectrometry (MS) The molecular ion peak (M⁺) at m/z 102 may not be prominent. The base peak is often observed at m/z 43, which can be attributed to the [CH₃C=O]⁺ fragment.[10]

Experimental Protocols

Detailed methodologies for determining key physical and chemical properties of this compound are provided below. These protocols are intended as a guide and may need to be adapted based on available equipment and specific research requirements.

Determination of Boiling Point (Capillary Method)

This method is suitable for determining the boiling point of small quantities of liquid.

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_heating Heating and Observation cluster_cooling Cooling and Measurement A Place a few mL of this compound into a fusion tube. B Invert a sealed capillary tube into the fusion tube. A->B C Attach the fusion tube to a thermometer. B->C D Suspend the assembly in a heating bath (e.g., Thiele tube). C->D E Heat the bath slowly and uniformly. D->E F Observe for a continuous stream of bubbles from the capillary. E->F G Record the temperature (T1) when bubbling is rapid. F->G H Remove heat and allow the bath to cool slowly. G->H I Observe the temperature at which the liquid enters the capillary tube. H->I J Record this temperature as the boiling point. I->J

Boiling point determination workflow.

Procedure:

  • Place a small amount of this compound into a fusion tube.

  • Invert a capillary tube, sealed at one end, and place it into the fusion tube with the open end submerged in the liquid.

  • Attach the fusion tube to a thermometer.

  • Heat the apparatus slowly and uniformly in a heating bath.[12]

  • Observe the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.[12]

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the liquid begins to enter the capillary tube.[13]

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific volume used for precise density measurements.

Density_Determination A Weigh a clean, dry pycnometer (m1). B Fill the pycnometer with this compound. A->B C Ensure the temperature of the liquid is controlled. B->C D Weigh the filled pycnometer (m2). C->D F Calculate the density: ρ = (m2 - m1) / V D->F E Determine the volume of the pycnometer (V) using a reference liquid (e.g., water). E->F

Density determination workflow.

Procedure:

  • Carefully clean and dry a pycnometer of a known volume.

  • Weigh the empty pycnometer.

  • Fill the pycnometer with this compound, ensuring no air bubbles are present.

  • Bring the pycnometer and its contents to the desired temperature (e.g., 20°C).

  • Weigh the filled pycnometer.

  • The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.[14]

Determination of Solubility (Shake-Flask Method)

This method is used to determine the equilibrium solubility of a substance in a solvent.

Procedure:

  • Add an excess amount of this compound to a known volume of the solvent (e.g., water) in a sealed flask.

  • Agitate the flask at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Allow the mixture to stand to separate the undissolved and dissolved phases.

  • Carefully extract a sample from the solvent phase, ensuring no undissolved this compound is included.

  • Analyze the concentration of this compound in the solvent using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).[15]

Fischer Esterification: Synthesis of this compound

This compound is commonly synthesized by the Fischer esterification of acetic acid and propan-1-ol, using a strong acid catalyst such as sulfuric acid.[2][16]

Fischer_Esterification cluster_reactants Reactants AceticAcid Acetic Acid Reaction Reflux AceticAcid->Reaction Propanol 1-Propanol Propanol->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Workup Work-up Reaction->Workup Purification Purification (Distillation) Workup->Purification Product This compound Purification->Product

Fischer esterification workflow.

Procedure:

  • Combine 1-propanol and acetic acid in a round-bottom flask.

  • Slowly add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for a specified period to drive the reaction towards the products.

  • After cooling, the reaction mixture is typically washed with water and a weak base (e.g., sodium bicarbonate solution) to remove the acid catalyst and unreacted acetic acid.[16]

  • The organic layer is then dried and purified by distillation to obtain pure this compound.[16]

Hydrolysis of this compound

As an ester, this compound can undergo hydrolysis to yield acetic acid and propan-1-ol. This reaction is typically catalyzed by an acid or a base.

Acid-Catalyzed Hydrolysis:

  • Reaction: CH₃COOCH₂CH₂CH₃ + H₂O ⇌ CH₃COOH + CH₃CH₂CH₂OH (in the presence of H⁺)

  • Protocol: The rate of hydrolysis can be monitored by titrating the amount of acetic acid produced over time. A known concentration of this compound is reacted in an acidic aqueous solution at a constant temperature. Aliquots are taken at regular intervals, and the reaction is quenched (e.g., by cooling). The concentration of acetic acid is then determined by titration with a standard solution of a strong base.[17]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.

  • Flammability: Highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and other ignition sources.[5][18]

  • Inhalation: May cause drowsiness or dizziness. High vapor concentrations can be irritating to the respiratory tract.[18]

  • Eye Contact: Causes serious eye irritation.[18]

  • Skin Contact: May cause skin irritation with prolonged contact.[18]

  • Handling: Use in a well-ventilated area. Wear protective gloves, safety glasses, and a lab coat.[18]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.[5]

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with practical experimental protocols and safety information. This information is intended to support researchers and scientists in the safe and effective use of this versatile solvent in their laboratory work.

References

Synthesis of propyl acetate lab scale procedure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Laboratory-Scale Synthesis of Propyl Acetate

This guide provides a comprehensive overview of the laboratory-scale synthesis of this compound, a common solvent and fragrance, via Fischer esterification. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, safety information, and a summary of quantitative data.

Introduction

This compound, also known as propyl ethanoate, is an organic compound formed by the esterification of acetic acid and 1-propanol.[1] It is a colorless liquid recognized by its characteristic pear-like odor.[1] The most common laboratory synthesis method is the Fischer–Speier esterification, which involves reacting a carboxylic acid (acetic acid) with an alcohol (1-propanol) in the presence of a strong acid catalyst, typically sulfuric acid.[1] The reaction is reversible and requires heating to proceed at a reasonable rate.

Safety Precautions

The synthesis of this compound involves hazardous materials and procedures. Adherence to strict safety protocols is mandatory.

  • General Safety : Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and solvent-resistant gloves (e.g., nitrile).[2] Ensure all glassware is properly secured.

  • Chemical Hazards :

    • This compound : Highly flammable liquid and vapor.[3][4] It can cause serious eye irritation and may cause drowsiness or dizziness.[3][5]

    • 1-Propanol : Flammable liquid and vapor. Causes serious eye damage.

    • Glacial Acetic Acid : Flammable liquid and vapor. Causes severe skin burns and eye damage.

    • Concentrated Sulfuric Acid : Causes severe skin burns and eye damage. It is also a strong oxidizer.

  • Handling Precautions : Keep all chemicals away from heat, sparks, and open flames.[2][3] Ground/bond containers and receiving equipment to prevent static discharge.[4][5] When handling concentrated acids, add the acid slowly to other liquids and cool the mixture as necessary, as the dilution process is exothermic.

  • Emergency Procedures : An eyewash station and safety shower should be readily accessible.[5] In case of skin contact, wash the affected area thoroughly with soap and water.[4] In case of eye contact, rinse cautiously with water for several minutes.[3] If inhaled, move to fresh air.[6]

Reaction Mechanism: Fischer Esterification

The synthesis proceeds via the Fischer esterification mechanism. The acid catalyst protonates the carbonyl oxygen of the acetic acid, making the carbonyl carbon more electrophilic. The nucleophilic oxygen of the 1-propanol then attacks this carbon. Following a series of proton transfers, a water molecule is eliminated, and subsequent deprotonation of the carbonyl oxygen yields the this compound ester and regenerates the acid catalyst.

Fischer_Esterification cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination of Water cluster_step5 Step 5: Deprotonation AceticAcid Acetic Acid (CH₃COOH) ProtonatedAA Protonated Acetic Acid AceticAcid->ProtonatedAA + H⁺ ProtonatedAA_ref H_ion H⁺ (from H₂SO₄) Propanol 1-Propanol (CH₃CH₂CH₂OH) Tetrahedral_Intermediate1 Tetrahedral Intermediate Propanol->Tetrahedral_Intermediate1 Attacks Carbonyl Carbon Tetrahedral_Intermediate1_ref Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate1_ref->Protonated_Intermediate Intramolecular H⁺ transfer Protonated_Intermediate_ref Protonated_Ester Protonated Ester Protonated_Intermediate_ref->Protonated_Ester - H₂O Protonated_Ester_ref Water Water (H₂O) PropylAcetate This compound (CH₃COOCH₂CH₂CH₃) Protonated_Ester_ref->PropylAcetate - H⁺ H_ion_regen H⁺ (regenerated) Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_distillation Final Purification start Combine 1-Propanol & Acetic Acid add_catalyst Add H₂SO₄ Catalyst start->add_catalyst reflux Reflux for 1 hour add_catalyst->reflux cool Cool to Room Temp reflux->cool quench Quench with Brine (NaCl) cool->quench Transfer to Separatory Funnel wash1 Wash with NaHCO₃ (Neutralize) quench->wash1 wash2 Final Wash with Brine wash1->wash2 dry Dry with Anhydrous Na₂SO₄ wash2->dry distill Simple Distillation dry->distill Decant collect Collect Product (b.p. 100-103°C) distill->collect

References

Thermodynamic Properties of Propyl Acetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermodynamic properties of propyl acetate, a crucial solvent in various scientific and industrial applications. This document summarizes key quantitative data from scholarly articles, details the experimental protocols used to obtain this data, and presents a visual representation of the relationships between these properties and their measurement techniques.

Core Thermodynamic Data

The following tables summarize the key thermodynamic properties of this compound, compiled from various scholarly sources.

Table 1: Heat Capacity (C_p) of this compound

PhaseTemperature (K)Heat Capacity (J/mol·K)Reference
Gas373.80156.98[von Geiseler G., 1973][1]
Gas375.00153.64[Connett J.E., 1976][1]
Gas385.20160.33[von Geiseler G., 1973][1]
Gas392.39162.46[von Geiseler G., 1973][1]
Gas400.00162.33[Connett J.E., 1976][1]
Gas403.07165.52[von Geiseler G., 1973][1]
Gas413.01168.70[von Geiseler G., 1973][1]
Gas425.00171.19[Connett J.E., 1976][1]
Gas450.00178.95[Connett J.E., 1976][1]
Liquid298.15196.07[Jimenez, Romani, et al., 1986]
Liquid292-382194.1[von Reis, 1881][2]

Table 2: Enthalpy of Vaporization (Δ_vap H) of this compound

Temperature (K)Enthalpy of Vaporization (kJ/mol)Reference
298.1536.9[Majer and Svoboda, 1985]
374.8 (Boiling Point)33.3[Majer and Svoboda, 1985]

Table 3: Vapor Pressure of this compound

Temperature (K)Vapor Pressure (kPa)Reference
293.154.79[PubChem CID 7997][3]
312.22 - 374.03See Antoine Equation[Polák and Mertl, 1965]

Antoine Equation Parameters (Polák and Mertl, 1965): log₁₀(P) = A - (B / (T + C)) Where P is in bar and T is in Kelvin. A = 4.14386 B = 1283.861 C = -64.378

Table 4: Density of Liquid this compound

Temperature (K)Density (g/cm³)Reference
293.150.888[Sigma-Aldrich][4]
298.150.888[Sigma-Aldrich][4]

Table 5: Viscosity of Liquid this compound

Temperature (K)Viscosity (mPa·s)Reference
293.150.58[Univar Solutions]

Experimental Protocols

This section details the methodologies employed in the cited scholarly articles to determine the thermodynamic properties of this compound.

Heat Capacity Measurement

Gas Phase Heat Capacity (Flow Calorimetry): The heat capacity of gaseous this compound was determined using a flow calorimeter.[5][6] In this method, the vapor is passed through a tube at a constant flow rate and heated by a known amount of electrical energy. The resulting temperature increase of the vapor is measured.

  • Apparatus: The flow calorimeter typically consists of a vaporizer to generate a steady stream of vapor, a calorimetric tube where heating occurs, and temperature sensors (e.g., platinum resistance thermometers) at the inlet and outlet. The entire apparatus is housed in an adiabatic shield to minimize heat loss.

  • Procedure:

    • A constant flow rate of this compound vapor is established and allowed to reach thermal equilibrium within the calorimeter.

    • A known electrical power is supplied to the heater within the calorimetric tube.

    • The steady-state temperatures at the inlet and outlet of the heater are recorded.

    • The molar flow rate of the vapor is determined, often by condensing the vapor after it exits the calorimeter and measuring the mass of the condensate over a specific time interval.

  • Calculation: The molar heat capacity at constant pressure (C_p) is calculated using the equation: C_p = (Q - Q_loss) / (n * ΔT) where Q is the electrical heat supplied, Q_loss is the heat loss (determined through calibration experiments), n is the molar flow rate, and ΔT is the temperature difference between the outlet and inlet.

Liquid Phase Heat Capacity (Differential Scanning Calorimetry - DSC): The specific heat capacity of liquid this compound can be determined using differential scanning calorimetry (DSC).[7] This technique measures the difference in heat flow between a sample and a reference as a function of temperature.

  • Apparatus: A differential scanning calorimeter equipped with a sample and reference pan.

  • Procedure:

    • An empty sample pan and an empty reference pan are heated at a constant rate to obtain a baseline.

    • A known mass of a standard material with a well-characterized heat capacity (e.g., sapphire) is placed in the sample pan, and the measurement is repeated.

    • A known mass of liquid this compound is hermetically sealed in the sample pan, and the measurement is performed under the same conditions.

  • Calculation: The specific heat capacity of the sample (c_p,sample) is calculated by comparing the heat flow signals of the baseline, standard, and sample at a given temperature: c_p,sample = (c_p,standard * m_standard * Δq_sample) / (m_sample * Δq_standard) where m is mass and Δq is the difference in heat flow between the sample/standard and the baseline.

Enthalpy of Vaporization Measurement (Calorimetry)

The enthalpy of vaporization can be measured directly using a vaporization calorimeter or indirectly using differential scanning calorimetry.[8][9][10]

  • Apparatus: A vaporization calorimeter consists of a vessel containing the liquid sample, a heater to induce vaporization, and a system to measure the amount of vapor produced. For DSC, a pierced crucible is used.

  • Procedure (Vaporization Calorimetry):

    • The liquid this compound is brought to its boiling point at a constant pressure.

    • A known amount of electrical energy is supplied to the heater, causing a specific amount of the liquid to vaporize.

    • The amount of vaporized substance is determined, for example, by condensing the vapor and weighing the condensate.

  • Procedure (DSC):

    • A small amount of this compound is placed in a pierced crucible.

    • The sample is heated at a constant rate.

    • An endothermic peak is observed at the boiling point, and the area of this peak is integrated to determine the enthalpy of vaporization.[8]

  • Calculation: The molar enthalpy of vaporization (Δ_vap H) is the supplied heat divided by the number of moles of the vaporized substance.

Vapor Pressure Measurement (Static Method)

The vapor pressure of this compound as a function of temperature can be determined using a static method.[11]

  • Apparatus: The setup consists of a thermostated equilibrium cell containing the degassed liquid sample, a pressure transducer, and a temperature sensor.

  • Procedure:

    • The this compound sample is thoroughly degassed to remove any dissolved air.

    • The sample is placed in the equilibrium cell, which is then immersed in a constant-temperature bath.

    • The system is allowed to reach thermal and phase equilibrium.

    • The pressure of the vapor in equilibrium with the liquid is measured at a known, stable temperature.

    • This procedure is repeated at various temperatures to obtain a vapor pressure curve.

Density Measurement (Vibrating Tube Densimeter)

The density of liquid this compound can be precisely measured using a vibrating tube densimeter.[12][13][14]

  • Apparatus: The core of the instrument is a U-shaped glass tube that is electronically excited to vibrate at its characteristic frequency.

  • Procedure:

    • The instrument is calibrated using two fluids of known density (e.g., dry air and pure water).

    • The sample of this compound is introduced into the vibrating tube, which is maintained at a constant temperature.

    • The resonant frequency of the tube filled with the sample is measured.

  • Calculation: The density of the sample is calculated from the measured oscillation period and the calibration constants of the instrument. The working equation is typically of the form: ρ = A * τ² - B where ρ is the density, τ is the oscillation period, and A and B are calibration constants.[12]

Viscosity Measurement (Ubbelohde Viscometer)

The kinematic viscosity of liquid this compound can be determined using an Ubbelohde capillary viscometer.[15][16][17][18][19]

  • Apparatus: An Ubbelohde viscometer is a glass capillary instrument with a suspended level bulb, which ensures that the measurement is independent of the volume of liquid in the viscometer.

  • Procedure:

    • A known volume of this compound is introduced into the viscometer.

    • The viscometer is placed in a constant-temperature bath until the sample reaches thermal equilibrium.

    • The liquid is drawn up into the measuring bulb by suction.

    • The time taken for the liquid meniscus to fall between two calibrated marks on the capillary is measured accurately.

  • Calculation: The kinematic viscosity (ν) is calculated using the equation: ν = K * t where K is the viscometer constant (determined by calibration with a fluid of known viscosity) and t is the measured flow time. The dynamic viscosity (η) can then be calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature (η = ν * ρ).

Interrelation of Thermodynamic Properties

The following diagram illustrates the logical relationships between the key thermodynamic properties of this compound and the experimental techniques used for their determination.

ThermodynamicProperties VaporPressure Vapor Pressure EnthalpyVap Enthalpy of Vaporization VaporPressure->EnthalpyVap Clausius-Clapeyron Equation EnthalpyVap->VaporPressure HeatCapacityGas Gas Heat Capacity HeatCapacityLiq Liquid Heat Capacity Density Density Viscosity Viscosity Density->Viscosity Kinematic to Dynamic StaticMethod Static Method StaticMethod->VaporPressure Measures Calorimetry Calorimetry Calorimetry->EnthalpyVap Measures FlowCalorimetry Flow Calorimetry FlowCalorimetry->HeatCapacityGas Measures DSC Differential Scanning Calorimetry (DSC) DSC->EnthalpyVap Measures DSC->HeatCapacityLiq Measures VibratingTube Vibrating Tube Densimeter VibratingTube->Density Measures Ubbelohde Ubbelohde Viscometer Ubbelohde->Viscosity Measures

Caption: Relationship between thermodynamic properties and experimental methods.

References

Spectroscopic Analysis of Propyl Acetate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data of propyl acetate, a common solvent and fragrance material. The following sections detail the characteristic data obtained from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), along with the experimental protocols for acquiring this data.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits distinct peaks corresponding to its ester functionality and aliphatic chains.

Peak (cm⁻¹)Intensity/ShapeFunctional Group Assignment
~1740Strong, SharpC=O (Carbonyl) stretch of the ester
2970-2850BroadC-H stretching vibrations
~1370MediumC-O stretching
~1160MediumC-O stretching

Experimental Protocol: Fourier Transform Infrared (FT-IR) Spectroscopy

The acquisition of an IR spectrum for a liquid sample like this compound typically follows this protocol:

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and the accompanying software (e.g., OMNIC) is running. Allow the instrument to warm up for 10-15 minutes to stabilize.

  • Background Collection: Before analyzing the sample, a background spectrum must be collected to account for atmospheric and instrumental interferences. Ensure the sample stage, diamond, and arm of the attenuated total reflectance (ATR) accessory are clean. Solvents like methanol or acetone can be used for cleaning. Initiate the background scan from the software.

  • Sample Application: Place a small drop of this compound onto the diamond crystal of the ATR accessory, ensuring the entire crystal is covered. For volatile liquids, a cover can be used to minimize evaporation during data collection.

  • Sample Spectrum Collection: Initiate the sample scan through the software. The instrument will collect a specified number of scans to generate the final spectrum.

  • Data Processing: After data collection, the spectrum can be saved. For further analysis, the data can be exported as a CSV file.

  • Cleaning: Thoroughly clean the ATR crystal and any other contaminated surfaces after the analysis is complete.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. Both ¹H and ¹³C NMR are crucial for the structural elucidation of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound shows four distinct signals, corresponding to the four different proton environments in the molecule.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
4.023Triplet2H-O-CH₂ -CH₂-CH₃
2.050Singlet3H-O-C(=O)-CH₃
1.65Sextet2H-O-CH₂-CH₂ -CH₃
0.95Triplet3H-O-CH₂-CH₂-CH₃
¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound displays five signals, corresponding to the five carbon atoms in the molecule.

Chemical Shift (ppm)Assignment
171.1C =O (Carbonyl)
66.0-O-CH₂ -CH₂-CH₃
22.0-O-CH₂-CH₂ -CH₃
21.0-O-C(=O)-CH₃
10.4-O-CH₂-CH₂-CH₃

Experimental Protocol: NMR Spectroscopy

The following protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra of a small organic molecule like this compound:

  • Sample Preparation:

    • Dissolve approximately 5-25 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.[1] For ¹³C NMR, a higher concentration of 20-50 mg may be necessary.[1]

    • Filter the solution through a Pasteur pipette with a small plug of glass wool to remove any particulate matter.

    • Transfer the filtered solution into a clean 5 mm NMR tube.[2] The liquid level should be between 4.0 and 5.0 cm from the bottom of the tube.[1]

    • Cap the NMR tube securely.[1]

  • Instrument Setup:

    • Insert the NMR tube into a spinner and place it in the sample depth gauge to ensure correct positioning within the magnet.[3]

    • Insert the sample into the NMR spectrometer.

  • Data Acquisition:

    • Locking: The spectrometer's magnetic field is stabilized by locking onto the deuterium signal of the solvent.[1]

    • Shimming: The homogeneity of the magnetic field is optimized, either manually or automatically, to improve spectral resolution.[1]

    • Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize signal reception.[1]

    • Acquisition: Set the appropriate experimental parameters (e.g., number of scans, spectral width, relaxation delay) and initiate data acquisition.[1]

  • Data Processing:

    • The raw data (Free Induction Decay or FID) is Fourier transformed to produce the frequency-domain NMR spectrum.

    • The spectrum is then phased and baseline corrected.

    • The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) is a common method for the analysis of volatile compounds like this compound.[4]

m/zRelative IntensityAssignment
102Low[C₅H₁₀O₂]⁺ (Molecular Ion)
73Moderate[M - C₂H₅]⁺ or [CH₃COOCH₂]⁺
61High[CH₃COOH₂]⁺ (Protonated Acetic Acid)
43100 (Base Peak)[CH₃CO]⁺ (Acetyl Cation)
29Moderate[C₂H₅]⁺ (Ethyl Cation)

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The general procedure for analyzing a volatile organic compound like this compound using GC-MS with an EI source is as follows:

  • Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC). The GC separates the components of a mixture before they enter the mass spectrometer. For a pure substance like this compound, a direct injection can also be used.

  • Vaporization: The sample is heated to ensure it is in the gas phase before entering the ionization source.[4]

  • Ionization: In the EI source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the molecules to ionize and fragment.[4]

  • Ion Acceleration: The positively charged ions are then accelerated by an electric field into the mass analyzer.[4]

  • Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.

  • Data System: A computer controls the instrument and processes the data to produce the final mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Interpretation cluster_output Final Output Prep Sample Preparation (Dissolving, Filtering) IR IR Spectroscopy Prep->IR Introduction to Instrument NMR NMR Spectroscopy Prep->NMR Introduction to Instrument MS Mass Spectrometry Prep->MS Introduction to Instrument Process Data Processing (FT, Phasing, Baseline Correction) IR->Process NMR->Process MS->Process Interpret Spectral Interpretation Process->Interpret Structure Structure Elucidation/ Confirmation Interpret->Structure

Caption: General workflow for spectroscopic analysis.

References

Propyl Acetate Reaction Kinetics in Esterification: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction kinetics of propyl acetate esterification. This compound, a widely used solvent in the pharmaceutical and chemical industries, is primarily synthesized through the esterification of acetic acid with n-propanol. A thorough understanding of the reaction kinetics is paramount for process optimization, reactor design, and maximizing product yield. This document delves into the core principles of this compound esterification kinetics, offering detailed experimental protocols, comparative kinetic data, and visualizations of reaction mechanisms and workflows.

Introduction to this compound Esterification

The synthesis of this compound from acetic acid and n-propanol is a reversible condensation reaction, as depicted below:

CH₃COOH + CH₃CH₂CH₂OH ⇌ CH₃COOCH₂CH₂CH₃ + H₂O (Acetic Acid) + (n-Propanol) ⇌ (this compound) + (Water)

The reaction is typically catalyzed by an acid, which can be homogeneous, such as sulfuric acid, or heterogeneous, such as ion-exchange resins and various solid acid catalysts. The kinetics of this reaction are influenced by several factors, including temperature, molar ratio of reactants, catalyst type and concentration, and the presence of water.

Experimental Protocols for Kinetic Studies

Accurate determination of reaction kinetics relies on meticulous experimental procedures. The following sections outline detailed methodologies for investigating the kinetics of this compound esterification.

General Experimental Setup

A typical kinetic study is conducted in a batch reactor equipped with a stirrer, a temperature controller, and a condenser to prevent the loss of volatile components. For heterogeneous catalysts, it is crucial to ensure that the stirring speed is sufficient to eliminate external mass transfer limitations.[1][2] A stirring speed above 200 rpm is generally considered adequate to neglect the effect of external diffusion.[2]

Detailed Protocol for Kinetic Data Acquisition using Gas Chromatography (GC)

Gas chromatography is a precise method for monitoring the concentration changes of reactants and products over time.

Materials and Equipment:

  • Gas chromatograph (GC) with a Flame Ionization Detector (FID).

  • Capillary column suitable for separating alcohols, acids, esters, and water (e.g., CP-WAX 52 CB).[3]

  • Reactants: Acetic acid (reagent grade), n-propanol (reagent grade).

  • Catalyst (e.g., Amberlyst-15, expandable graphite).

  • Internal standard (e.g., isobutanol, if required for quantification).

  • Thermostated batch reactor with a magnetic stirrer and reflux condenser.

  • Syringes for sampling.

  • Vials for sample storage.

Procedure:

  • Catalyst Preparation (if applicable): Prepare the catalyst as required. For instance, expandable graphite can be prepared by mixing natural graphite with KMnO₄ and H₂SO₄, followed by washing and drying.[2]

  • Reactor Charging: Charge the reactor with known amounts of acetic acid and n-propanol at the desired molar ratio.

  • Initiation of Reaction: Place the reactor in a constant temperature bath and begin stirring. Once the desired temperature is reached, add a pre-weighed amount of the catalyst to the reactor. This marks the start of the reaction (t=0).

  • Sampling: At regular time intervals, withdraw a small sample (e.g., 1 mL) from the reactor using a syringe.[1]

  • Sample Quenching: Immediately cool the sample in an ice bath to stop the reaction. If a solid catalyst is used, filter it from the sample.

  • Sample Preparation for GC Analysis: Prepare the sample for GC analysis. This may involve dilution with a suitable solvent and the addition of an internal standard.

  • GC Analysis: Inject the prepared sample into the gas chromatograph. The operating conditions of the GC (e.g., injector temperature, oven temperature program, detector temperature) should be optimized to achieve good separation of all components.

  • Data Analysis: From the resulting chromatogram, determine the peak areas of acetic acid, n-propanol, this compound, and water. Using a pre-established calibration curve, convert these peak areas into concentrations.

  • Kinetic Analysis: Plot the concentration of a reactant (e.g., acetic acid) or product (e.g., this compound) as a function of time. This data can then be used to determine the reaction rate and fit to a suitable kinetic model.

Detailed Protocol for Kinetic Data Acquisition using Titration

Titration is a classic and cost-effective method for determining the concentration of the unreacted carboxylic acid.

Materials and Equipment:

  • Reactants: Acetic acid, n-propanol.

  • Catalyst (e.g., sulfuric acid).

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M).

  • Phenolphthalein indicator.

  • Burette, pipette, and conical flasks.

  • Thermostated batch reactor with a magnetic stirrer and reflux condenser.

  • Ice bath.

Procedure:

  • Reactor Charging: Add known volumes of acetic acid, n-propanol, and the acid catalyst to a conical flask.

  • Initiation of Reaction: Stopper the flask and place it in a constant temperature water bath. Start a timer.

  • Sampling: At predetermined time intervals, withdraw a small, known volume of the reaction mixture (e.g., 2 mL) using a pipette.

  • Sample Quenching: Immediately transfer the sample to a flask containing ice-cold distilled water to quench the reaction.[4]

  • Titration: Add a few drops of phenolphthalein indicator to the quenched sample and titrate with the standardized NaOH solution until a persistent pink color is observed. Record the volume of NaOH used.

  • Blank Titration: Perform a titration on a sample taken at t=0 (before the reaction has significantly progressed) to determine the initial concentration of the acid.

  • Data Analysis: The concentration of acetic acid at each time point is calculated from the volume of NaOH used in the titration. The amount of catalyst (if acidic) should be accounted for in the calculation.

  • Kinetic Analysis: Plot the concentration of acetic acid versus time to determine the reaction rate.

The following diagram illustrates a typical experimental workflow for a kinetic study of this compound esterification.

Experimental workflow for a kinetic study.

Reaction Mechanisms and Kinetic Models

The esterification of acetic acid with n-propanol can be described by several kinetic models, depending on the nature of the catalyst and the reaction conditions. For heterogeneously catalyzed reactions, the most common models are the Pseudo-Homogeneous (PH), Langmuir-Hinshelwood-Hougen-Watson (LHHW), and Eley-Rideal (ER) models.[5][6]

Pseudo-Homogeneous (PH) Model

The pseudo-homogeneous model assumes that the reaction occurs in a single phase and that the concentrations of the reactants are uniform throughout the reaction mixture.[6] This model is often applied to liquid-phase reactions catalyzed by solid catalysts where mass transfer limitations are negligible. The reaction is treated as a reversible second-order reaction.[2]

Langmuir-Hinshelwood-Hougen-Watson (LHHW) Model

The LHHW model is a surface reaction model that assumes both reactants adsorb onto the catalyst surface before reacting. The surface reaction between the adsorbed species is considered the rate-determining step. This model is frequently used for solid-catalyzed reactions.[7]

The following diagram illustrates the Langmuir-Hinshelwood mechanism for the esterification of acetic acid and n-propanol on a solid acid catalyst.

LHHW_Mechanism cluster_surface Catalyst Surface ActiveSite1 Active Site ActiveSite2 Active Site AceticAcid Acetic Acid Adsorbed_AA Adsorbed Acetic Acid AceticAcid->Adsorbed_AA Adsorption Propanol n-Propanol Adsorbed_P Adsorbed n-Propanol Propanol->Adsorbed_P Adsorption Adsorbed_AA->ActiveSite1 Surface_Reaction Surface Reaction Adsorbed_AA->Surface_Reaction Adsorbed_P->ActiveSite2 Adsorbed_P->Surface_Reaction Adsorbed_PA Adsorbed This compound Surface_Reaction->Adsorbed_PA Adsorbed_W Adsorbed Water Surface_Reaction->Adsorbed_W PropylAcetate This compound Adsorbed_PA->PropylAcetate Desorption Water Water Adsorbed_W->Water Desorption

Langmuir-Hinshelwood mechanism.
Eley-Rideal (ER) Model

The Eley-Rideal model also describes a surface reaction, but in this case, only one of the reactants adsorbs onto the catalyst surface. The other reactant then reacts directly from the bulk phase with the adsorbed species.[7] This mechanism is often considered when one reactant is more strongly adsorbed than the other.

The following diagram illustrates the Eley-Rideal mechanism where acetic acid adsorbs onto the catalyst surface.

ER_Mechanism cluster_surface Catalyst Surface ActiveSite Active Site AceticAcid Acetic Acid Adsorbed_AA Adsorbed Acetic Acid AceticAcid->Adsorbed_AA Adsorption Propanol n-Propanol (Bulk) Surface_Reaction Surface Reaction Propanol->Surface_Reaction Adsorbed_AA->ActiveSite Adsorbed_AA->Surface_Reaction Adsorbed_PA Adsorbed This compound Surface_Reaction->Adsorbed_PA Adsorbed_W Adsorbed Water Surface_Reaction->Adsorbed_W PropylAcetate This compound Adsorbed_PA->PropylAcetate Desorption Water Water Adsorbed_W->Water Desorption

Eley-Rideal mechanism.

Quantitative Kinetic Data

The rate of esterification is quantified by the reaction rate constant (k), which is a function of temperature as described by the Arrhenius equation:

k = A * exp(-Ea / RT)

where A is the pre-exponential factor, Ea is the activation energy, R is the ideal gas constant, and T is the absolute temperature. The following tables summarize kinetic parameters reported in the literature for the esterification of acetic acid with n-propanol using various catalysts.

Table 1: Activation Energies for this compound Esterification with Various Catalysts

CatalystActivation Energy (Ea) (kJ/mol)Reference
Expandable Graphite18.03[2]
Sulfated Zirconia49.2[7]
Amberlyst-1554.8 - 55.4[5]
H-[Fe]ZSM-5Not specified[8]
H-[Al]ZSM-5Not specified[8]
Heteropolyacids53 - 66 (for similar esters)[9]

Table 2: Pre-exponential Factors and Rate Constants for this compound Esterification

CatalystPre-exponential Factor (A)Rate Constant (k)Temperature (K)Reference
Expandable Graphite5.46 x 10⁷ L/(mol·min)-353.2 - 383.2[2]
Amberlyst-153.2 x 10⁴ L²/(g·mol·h)-338 - 368[5]

Note: The units and conditions for the pre-exponential factor and rate constant vary between studies, making direct comparison challenging. Readers are advised to consult the original publications for detailed experimental conditions.

Influence of Process Parameters on Reaction Kinetics

Effect of Temperature

Increasing the reaction temperature generally increases the reaction rate, as predicted by the Arrhenius equation. However, since the esterification reaction is reversible and exothermic, excessively high temperatures can unfavorably shift the equilibrium towards the reactants, thereby reducing the maximum achievable conversion.

Effect of Molar Ratio of Reactants

Utilizing an excess of one reactant, typically the alcohol (n-propanol), can shift the equilibrium towards the formation of the ester, thereby increasing the conversion of the limiting reactant (acetic acid).

Effect of Catalyst Loading

For heterogeneous catalysts, increasing the catalyst loading generally increases the reaction rate up to a certain point, beyond which the rate may become limited by other factors such as mass transfer or the intrinsic reaction rate.[10]

Effect of Water

Water is a product of the esterification reaction, and its presence can drive the reverse reaction (hydrolysis), thus lowering the net rate of ester formation and the equilibrium conversion. The removal of water during the reaction, for instance by using a water segregator or pervaporation, can significantly enhance the yield of this compound.[2][5]

Catalyst Performance and Reusability

For industrial applications, the stability and reusability of heterogeneous catalysts are of critical importance. Solid acid catalysts like Amberlyst-15 and sulfated zirconia have been shown to be effective for this compound synthesis. However, their activity can decrease over successive reaction cycles due to factors such as leaching of active sites, fouling, or poisoning.[7][11] Catalyst regeneration, for example, by washing and drying, can often restore a significant portion of the initial activity.[1] Studies have shown that some catalysts, like Amberlyst-36, exhibit no significant change in activity after four cycles in similar esterification reactions.[12]

Conclusion

The reaction kinetics of this compound esterification are governed by a complex interplay of reaction mechanism, catalyst properties, and process parameters. This guide has provided a detailed overview of the key aspects of these kinetics, including comprehensive experimental protocols for their determination and a summary of relevant quantitative data. The provided visualizations of reaction mechanisms and experimental workflows offer a clear conceptual framework for understanding this important industrial reaction. For researchers and professionals in drug development and chemical synthesis, a thorough grasp of these principles is essential for the efficient and scalable production of this compound.

References

The Solubility Landscape of Organic Compounds in Propyl Acetate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of organic compounds in propyl acetate, a versatile solvent with applications across the pharmaceutical and chemical industries. This document is intended to be a valuable resource for researchers and professionals involved in drug development, formulation, and chemical synthesis, offering both quantitative data and detailed experimental methodologies.

This compound (CH₃COOCH₂CH₂CH₃) is a colorless ester with a characteristic pear-like odor. Its moderate polarity and ability to act as a hydrogen bond acceptor make it an effective solvent for a range of organic molecules. Understanding the solubility of active pharmaceutical ingredients (APIs) and other organic compounds in this solvent is crucial for processes such as reaction chemistry, crystallization, and formulation development.

Quantitative Solubility Data

The following tables summarize the available quantitative and qualitative solubility data for various organic compounds in this compound and structurally similar solvents. Due to the limited availability of a centralized database for this compound, data for ethyl acetate is included as a relevant proxy, given their structural and chemical similarities. Researchers should, however, consider these values as estimations and verify them experimentally for specific applications.

Table 1: Solubility of Common Organic Compounds in this compound and Ethyl Acetate

CompoundSolventTemperature (°C)Solubility
Benzoic AcidThis compound250.288 (mole fraction)[1]
Salicylic AcidEthyl Acetate251.370 M[2]
IbuprofenEthyl Acetate25Soluble
NaproxenEthyl Acetate25High
ParacetamolEthyl Acetate25Soluble
CaffeineEthyl Acetate25Soluble (approx. 2x more soluble than in water)[3]
Sulfadiazine--Data not available

Table 2: Qualitative Solubility of Selected Organic Compounds

CompoundSolventSolubility Description
DiosgeninThis compoundSoluble, with solubility increasing at higher temperatures
Ibuprofen Salts ([ValOR][IBU])Ethyl AcetateSoluble or partly soluble[4]
Cellulose NitrateThis compoundGood solvency
Resins (e.g., acrylic, polyester)This compoundGood solvency

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for reliable process development and formulation. The following are detailed methodologies for two common experimental techniques used to measure the solubility of organic compounds in solvents like this compound.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid. It relies on the precise measurement of mass.

Materials and Apparatus:

  • Analytical balance (accurate to ±0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane, vacuum filtration setup)

  • Vials or flasks with secure closures

  • Oven

  • Desiccator

  • Spatula

  • Volumetric flasks

Procedure:

  • Sample Preparation: An excess amount of the solid organic compound is added to a known volume or mass of this compound in a sealed vial or flask. The excess solid ensures that a saturated solution is formed.

  • Equilibration: The mixture is agitated in a thermostatically controlled shaker or water bath at the desired temperature for a sufficient period to reach equilibrium. This can range from several hours to days, depending on the compound and solvent. It is crucial to ensure that equilibrium has been reached by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: Once equilibrium is achieved, the undissolved solid is separated from the saturated solution. This is typically done by filtration through a membrane filter (e.g., 0.45 µm PTFE) that is compatible with this compound. To avoid temperature-induced precipitation, the filtration should be performed at the same temperature as the equilibration. Centrifugation followed by careful decantation of the supernatant can also be used.

  • Analysis: A known mass or volume of the clear, saturated filtrate is transferred to a pre-weighed container.

  • Solvent Evaporation: The solvent (this compound) is evaporated from the container. This is usually done in an oven at a temperature below the boiling point of the solute to avoid decomposition.

  • Drying and Weighing: The container with the solid residue is cooled in a desiccator and then weighed on an analytical balance. The process of heating, cooling, and weighing is repeated until a constant mass is obtained.

  • Calculation: The solubility is calculated as the mass of the dissolved solid per unit mass or volume of the solvent.

Shake-Flask Method

The shake-flask method is a common technique, particularly in the pharmaceutical industry, for determining thermodynamic solubility.[5]

Materials and Apparatus:

  • Same as the Gravimetric Method.

  • Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer).

Procedure:

  • Preparation of Saturated Solution: Similar to the gravimetric method, an excess of the solid compound is added to this compound in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature until equilibrium is reached.[6]

  • Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation at the equilibration temperature.[5]

  • Dilution: A precise aliquot of the clear supernatant is carefully diluted with a suitable solvent to a concentration within the analytical range of the chosen instrument.

  • Quantification: The concentration of the solute in the diluted solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy. A calibration curve prepared with known concentrations of the compound is used for quantification.

  • Calculation: The solubility is calculated by taking into account the dilution factor and is typically expressed in units of mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental procedures for determining the solubility of an organic compound in this compound.

experimental_workflow start Start: Solubility Determination prep Sample Preparation: Add excess solid to this compound start->prep equilibrate Equilibration: Agitate at constant temperature prep->equilibrate check_eq Check for Equilibrium (e.g., time-point analysis) equilibrate->check_eq check_eq->equilibrate Not Reached separate Phase Separation: Filter or Centrifuge check_eq->separate Equilibrium Reached gravimetric Gravimetric Analysis separate->gravimetric shake_flask Shake-Flask Analysis separate->shake_flask evaporate Solvent Evaporation gravimetric->evaporate weigh Dry and Weigh Residue evaporate->weigh calc_grav Calculate Solubility (mass/volume) weigh->calc_grav end End: Solubility Value calc_grav->end dilute Dilute Saturated Solution shake_flask->dilute analyze Analyze Concentration (e.g., HPLC, UV-Vis) dilute->analyze calc_sf Calculate Solubility (mg/mL or mol/L) analyze->calc_sf calc_sf->end

Caption: Experimental workflow for solubility determination.

logical_relationship solubility Solubility of Organic Compound in this compound factors Influencing Factors solubility->factors determination Determination Methods solubility->determination application Applications in Drug Development solubility->application solute_props Solute Properties: - Polarity - Molecular Size - Crystal Lattice Energy factors->solute_props solvent_props Solvent Properties (this compound): - Polarity - Hydrogen Bonding Capability factors->solvent_props temp Temperature factors->temp pressure Pressure (significant for gases) factors->pressure grav Gravimetric Method determination->grav sf Shake-Flask Method determination->sf instrumental Instrumental Analysis (e.g., HPLC, UV-Vis, NMR) determination->instrumental formulation Formulation Design application->formulation cryst Crystallization Process application->cryst purification Purification application->purification

Caption: Key factors and methods in solubility studies.

References

Propyl Acetate: A Technical Guide to its Early Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research surrounding the discovery and synthesis of propyl acetate. It provides a detailed look at the pioneering experimental methods and the quantitative data available from early scientific literature. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are interested in the historical context and fundamental chemistry of this widely used ester.

Core Concepts: The Dawn of Esterification

The synthesis of this compound is a classic example of an esterification reaction. The seminal work in this area was conducted by Emil Fischer and Arthur Speier in 1895.[1][2][3] Their research, detailed in the paper "Darstellung der Ester" (Preparation of Esters), was the first to systematically describe the acid-catalyzed esterification of carboxylic acids with alcohols.[1][2][3] This method, now famously known as the Fischer-Speier esterification, involves refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrogen chloride.[1][2] The reaction is a reversible equilibrium, and to favor the formation of the ester, an excess of one of the reactants (usually the alcohol) is used, and the water produced is often removed.[3]

Experimental Protocols: Recreating Early Syntheses

Fischer-Speier Esterification of Acetic Acid with Propan-1-ol (circa 1895)

This protocol is a representative reconstruction of the method likely used in the late 19th and early 20th centuries, based on the principles outlined by Fischer and Speier.

Materials:

  • Glacial Acetic Acid

  • Propan-1-ol

  • Concentrated Sulfuric Acid

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution

  • Anhydrous Calcium Chloride

Procedure:

  • Reaction Setup: A mixture of glacial acetic acid and an excess of propan-1-ol is placed in a round-bottom flask. A small amount of concentrated sulfuric acid (acting as the catalyst) is carefully added.[1][2]

  • Reflux: The flask is fitted with a reflux condenser and the mixture is heated to boiling. The reaction is allowed to reflux for several hours to reach equilibrium.[1]

  • Neutralization: After cooling, the reaction mixture is transferred to a separatory funnel and washed with water, followed by a saturated solution of sodium bicarbonate to neutralize the unreacted acetic acid and the sulfuric acid catalyst. Care must be taken due to the evolution of carbon dioxide gas.

  • Washing: The organic layer is then washed with a saturated sodium chloride solution to help break any emulsions and remove excess water.

  • Drying: The crude this compound is separated and dried over an anhydrous drying agent, such as calcium chloride.

  • Distillation: The final step is the purification of the this compound by distillation. The fraction boiling at the characteristic boiling point of this compound is collected.

Quantitative Data from Early Research

PropertyEarly 20th Century Value (Source)Modern Value (Source)
Boiling Point ~101-102 °C101.6 °C[4][5][6]
Melting Point --95 °C[5][6]
Density (g/mL) ~0.888 at 20 °C0.888 at 25 °C[6]
Solubility in Water Sparingly soluble1.89 g/100 mL at 20 °C[4]
Yield (Fischer-Speier) Dependent on reaction conditions (qualitatively high with excess alcohol)Can approach >95% with optimization (e.g., removal of water)[3]

Visualizing the Core Processes

To better understand the relationships and workflows described, the following diagrams are provided in the DOT language for Graphviz.

Fischer_Speier_Esterification Reactants Acetic Acid + Propan-1-ol ReactionMixture Reaction Mixture Reactants->ReactionMixture Catalyst H₂SO₄ (catalyst) Catalyst->ReactionMixture Reflux Heating under Reflux ReactionMixture->Reflux Equilibrium Esterification Equilibrium Reflux->Equilibrium Products This compound + Water Equilibrium->Products

Fischer-Speier Esterification Workflow

Purification_Workflow CrudeProduct Crude this compound (contains acid, alcohol, water) Neutralization Wash with NaHCO₃ solution CrudeProduct->Neutralization Washing Wash with NaCl solution Neutralization->Washing Drying Dry with Anhydrous CaCl₂ Washing->Drying Distillation Fractional Distillation Drying->Distillation PureProduct Pure this compound Distillation->PureProduct

Purification Workflow for this compound

Signaling_Pathway cluster_reactants Reactants cluster_catalysis Catalysis cluster_products Products Acetic_Acid Acetic Acid (R-COOH) Protonation Protonation of Carbonyl Oxygen Acetic_Acid->Protonation Propanol Propan-1-ol (R'-OH) Nucleophilic_Attack Nucleophilic Attack by Alcohol Propanol->Nucleophilic_Attack Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Formation of Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Elimination Elimination of Water Proton_Transfer->Elimination Deprotonation Deprotonation Elimination->Deprotonation Water Water (H₂O) Elimination->Water Propyl_Acetate This compound (R-COOR') Deprotonation->Propyl_Acetate

Mechanism of Fischer-Speier Esterification

References

Propyl acetate CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl acetate (n-propyl acetate) is an organic ester with the chemical formula C5H10O2.[1] It is a colorless liquid possessing a characteristic pear-like odor.[2] This compound is widely utilized as a solvent in various industries, including the manufacturing of coatings, printing inks, cosmetics, and fragrances.[1][2][3] In the pharmaceutical and drug development sectors, this compound serves as a valuable solvent for extractions and purifications. This technical guide provides an in-depth overview of this compound, covering its chemical and physical properties, a detailed experimental protocol for its synthesis, and a visualization of its molecular structure and reaction pathway.

Chemical and Physical Properties

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueUnit
Identifiers
CAS Number109-60-4
IUPAC NameThis compound
Synonymsn-Propyl acetate, Propyl ethanoate, 1-Acetoxypropane[1][4]
Molecular Properties
Molecular FormulaC5H10O2[1][2][5]
Molecular Weight102.13 g/mol
Physical Properties
AppearanceColorless liquid[2][4]
OdorMild, fruity, pear-like[1][2]
Density0.888g/mL at 25 °C
Boiling Point102°C
Melting Point-95°C
Flash Point14°C
Solubility in Water18.9g/L
Refractive Index1.384at 20 °C
Vapor Pressure25mmHg at 20 °C

Experimental Protocol: Synthesis of this compound via Fischer-Speier Esterification

This compound is commonly synthesized through the Fischer-Speier esterification of acetic acid and 1-propanol, using a strong acid catalyst such as sulfuric acid.[1][2] This reversible reaction produces this compound and water as a byproduct.[1][2]

Materials:
  • 1-Propanol

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Distilled Water

Equipment:
  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:
  • Reaction Setup: In a round-bottom flask, combine 1-propanol and a molar excess of glacial acetic acid.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 1-2 hours to reach equilibrium.

  • Work-up and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with distilled water to remove the excess acid and alcohol.

    • Neutralize any remaining acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.

    • Wash again with distilled water to remove any residual sodium bicarbonate.

  • Drying: Transfer the organic layer to a clean, dry flask and dry it over anhydrous magnesium sulfate or sodium sulfate to remove any remaining water.

  • Purification:

    • Decant or filter the dried organic layer to remove the drying agent.

    • Purify the crude this compound by simple distillation. Collect the fraction that boils at the known boiling point of this compound (approximately 102 °C).

Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Fischer-Speier Esterification Workflow

fischer_esterification reactants 1-Propanol + Acetic Acid catalyst Add H₂SO₄ Catalyst reactants->catalyst reflux Reflux (1-2 hours) catalyst->reflux workup Work-up: - Cool - Wash with H₂O - Neutralize with NaHCO₃ reflux->workup drying Dry with Anhydrous MgSO₄ workup->drying purification Simple Distillation drying->purification product Pure this compound purification->product

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Health and Safety of Propyl Acetate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling and use of propyl acetate in a laboratory environment. The following sections detail the substance's properties, hazards, exposure controls, and emergency procedures to ensure a safe working environment.

Chemical and Physical Properties

This compound, also known as n-propyl acetate, is a colorless ester with a characteristic fruity odor.[1][2][3][4] It is highly flammable and moderately volatile.[1][2][5] Understanding its physical and chemical properties is fundamental to its safe handling.

PropertyValueReferences
Molecular Formula C₅H₁₀O₂[1][2][4]
Molecular Weight 102.13 g/mol [2][5]
Appearance Clear, colorless liquid[1][2][3][6]
Odor Mild, fruity odor[3][4]
Boiling Point 101.6 °C (214.9 °F)[5]
Melting Point -95 °C (-139 °F)[2][5]
Flash Point 13 °C (55.4 °F)[7]
Vapor Pressure 35.9 mmHg at 25 °C[3]
Density 0.886 g/cm³ at 20 °C (68 °F)[5]
Solubility Slightly soluble in water; miscible with most organic solvents[1][2][7]
Hazard Identification and Classification

This compound is classified as a hazardous substance. Its primary hazards are flammability and its potential to cause irritation and central nervous system depression.[6][7]

Hazard ClassCategoryHazard Statement
Flammable Liquids Category 2Highly flammable liquid and vapor[7][8]
Serious Eye Damage/Eye Irritation Category 2ACauses serious eye irritation[7][8]
Specific Target Organ Toxicity (Single Exposure) Category 3May cause drowsiness or dizziness[7][8]

NFPA 704 Diamond:

  • Health (Blue): 1 - Can cause significant irritation.[1]

  • Flammability (Red): 3 - Can be ignited under almost all ambient temperature conditions.[1][5]

  • Instability (Yellow): 0 - Normally stable, even under fire conditions.[1][5]

  • Special (White): None

Toxicology and Health Effects

Exposure to this compound can occur through inhalation, skin contact, eye contact, and ingestion.[3][6] The primary health effects are irritation and central nervous system depression.[6]

Exposure RouteAcute EffectsChronic Effects
Inhalation Irritation of the nose and throat, coughing, headache, dizziness, drowsiness, nausea, and potential loss of consciousness at high concentrations.[3][6][9][10]Prolonged exposure may lead to central nervous system effects.[6]
Skin Contact Mild skin irritation.[6][11] Prolonged or repeated contact can cause dryness and cracking of the skin.[9][12]Dermatitis.[13]
Eye Contact Causes serious eye irritation, including stinging, tearing, redness, and swelling.[6][13]N/A
Ingestion Gastrointestinal irritation, nausea, vomiting, and diarrhea.[6]May affect the liver with prolonged or repeated exposure.[9]

Toxicity Data:

TypeSpeciesRouteValueReferences
LD50 RatOral9,370 mg/kg[8][13]
LD50 RabbitDermal> 17,800 mg/kg[13]
LC50 RatInhalation8,000 ppm (4 hours)[14]
Exposure Limits

Adherence to established occupational exposure limits is crucial to prevent adverse health effects.

OrganizationTWASTELReferences
OSHA (PEL) 200 ppm (840 mg/m³)-[9]
NIOSH (REL) 200 ppm (840 mg/m³)250 ppm (1050 mg/m³)[14][9]
ACGIH (TLV) 100 ppm150 ppm
IDLH 1,700 ppm-[5][14]
Safe Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of fire and exposure.

Handling:

  • Use in a well-ventilated area or under a chemical fume hood.[7]

  • Keep away from heat, sparks, open flames, and other ignition sources.[6][15] No smoking.[15]

  • Use non-sparking tools and explosion-proof equipment.[6][15]

  • Ground and bond containers and receiving equipment to prevent static discharge.[6][15]

  • Avoid contact with skin, eyes, and clothing.[15]

  • Avoid breathing vapors or mist.[6]

  • Wash hands thoroughly after handling.[6]

  • Wear appropriate personal protective equipment.[6]

Storage:

  • Store in a dedicated flammables cabinet.[7]

  • Keep containers tightly closed in a cool, dry, and well-ventilated place.[15][16]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[6][12]

  • Protect from direct sunlight.[15]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[8][16] Ensure an eyewash station is readily available.[11]

  • Skin Protection: Wear chemically resistant gloves, such as butyl rubber.[8] A lab coat or protective suit should also be worn.[8]

  • Respiratory Protection: If ventilation is inadequate or exposure limits are exceeded, use a NIOSH-approved respirator with an organic vapor cartridge.[8][17][18]

First Aid Measures

In the event of exposure, follow these first aid procedures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[6][11][15]

  • Skin Contact: Immediately remove contaminated clothing.[6] Wash the affected area with soap and plenty of water for at least 15 minutes.[15] Seek medical attention if irritation persists.[11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][15] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting.[6] Rinse mouth with water.[7] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[11]

Fire Fighting Measures

This compound is a highly flammable liquid.[5][6]

  • Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide.[6][12] A water spray can be used to cool fire-exposed containers.[9][11]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.[6]

  • Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[5][7][15] Containers may explode when heated.[5][9] Hazardous combustion products include carbon monoxide and carbon dioxide.[6][12]

  • Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[11]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Personal Precautions: Evacuate the area and eliminate all ignition sources.[5][9][11] Ensure adequate ventilation.[6] Avoid breathing vapors and contact with the spilled material.[6][11]

  • Environmental Precautions: Prevent the spill from entering drains, sewers, or waterways.[5][11]

  • Containment and Cleanup: Contain the spill with a non-combustible absorbent material such as sand, earth, or vermiculite.[5][6][7] Collect the absorbed material into a sealed container for disposal.[5][7] Use non-sparking tools for cleanup.[6]

Disposal Considerations

Dispose of this compound and contaminated materials in accordance with all applicable federal, state, and local regulations.[6][11] This material may be classified as a hazardous waste.[9] Do not dispose of it in drains or the environment.[15]

Experimental Protocols

Protocol 1: Standard Operating Procedure for Handling this compound

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

1. Pre-Handling Review:

  • Review the Safety Data Sheet (SDS) for this compound.[6]
  • Confirm the location and functionality of safety equipment, including the chemical fume hood, safety shower, and eyewash station.
  • Ensure appropriate PPE is available and in good condition.

2. Handling Procedure:

  • Conduct all work with this compound in a well-ventilated area, preferably within a certified chemical fume hood.[7]
  • Don the required PPE: safety goggles, lab coat, and butyl rubber gloves.[8]
  • Ground and bond all containers and transfer equipment to prevent static electricity buildup.[6][15]
  • Use only non-sparking tools.[6][15]
  • Dispense the smallest amount of this compound necessary for the experiment.
  • Keep the container tightly closed when not in use.[6]
  • Avoid generating mists or aerosols.[19]

3. Post-Handling:

  • Wipe down the work area with an appropriate solvent.
  • Properly dispose of any waste materials in a designated hazardous waste container.
  • Remove PPE and wash hands thoroughly with soap and water.[6]

Protocol 2: Emergency Response to a this compound Spill

This protocol provides a step-by-step guide for responding to a spill of this compound.

1. Immediate Actions:

  • Alert personnel in the immediate area of the spill.
  • If the spill is large or the ventilation is poor, evacuate the area.
  • Remove all sources of ignition.[5][9][11]

2. Spill Containment and Cleanup:

  • If safe to do so, stop the source of the leak.
  • Contain the spill using a chemical spill kit with a non-combustible absorbent material.[5][6][7]
  • Use non-sparking tools to collect the absorbed material.[6]
  • Place the contaminated absorbent in a labeled, sealed container for hazardous waste disposal.[5][7]
  • Ventilate the area to disperse any remaining vapors.[6]

3. Decontamination:

  • Clean the spill area with soap and water.
  • Properly dispose of all contaminated materials, including cleaning supplies and PPE.

4. Reporting:

  • Report the incident to the laboratory supervisor and the appropriate safety officer.

Visualizations

Hazard_Summary cluster_hazards Primary Hazards This compound This compound Flammable Liquid Flammable Liquid This compound->Flammable Liquid Highly Flammable Eye Irritation Eye Irritation This compound->Eye Irritation Causes Serious Irritation CNS Depression CNS Depression This compound->CNS Depression May Cause Drowsiness

This compound Primary Hazards

spill_response_workflow start Spill Occurs alert Alert Others & Evacuate Area start->alert ignite Eliminate Ignition Sources alert->ignite ppe Don Appropriate PPE ignite->ppe contain Contain Spill with Absorbent ppe->contain cleanup Collect Waste with Non-Sparking Tools contain->cleanup dispose Dispose of in Sealed Container cleanup->dispose decon Decontaminate Area dispose->decon report Report Incident decon->report

This compound Spill Response Workflow

ppe_requirements cluster_protection ppe Personal Protective Equipment (PPE) for this compound eye Eye/Face Protection - Chemical Safety Goggles - Face Shield ppe->eye skin Skin Protection - Butyl Rubber Gloves - Lab Coat/Protective Suit ppe->skin respiratory Respiratory Protection (If ventilation is inadequate) - NIOSH-approved respirator with organic vapor cartridge ppe->respiratory

Recommended PPE for this compound

References

Environmental Fate and Degradation of Propyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl acetate (n-propyl acetate), a colorless ester with a characteristic pear-like odor, sees extensive use as a solvent in various industries, including coatings, printing inks, cosmetics, and pharmaceuticals.[1][2][3][4][5] Its production and use can lead to its release into the environment through various waste streams.[6] Understanding the environmental fate and degradation of this compound is crucial for assessing its ecological impact and ensuring its safe use. This technical guide provides an in-depth overview of the current scientific understanding of this compound's behavior in the environment, including its physical and chemical properties, biodegradation, abiotic degradation pathways, and mobility.

Physical and Chemical Properties

The environmental distribution and fate of a chemical are largely governed by its physical and chemical properties. Key properties of this compound are summarized in Table 1.

PropertyValueReference
Molecular Formula C5H10O2[1]
Molecular Weight 102.13 g/mol [6][7]
Appearance Clear, colorless liquid[1][6][7][8]
Odor Mild, fruity, pear-like[6][7][8]
Boiling Point 101.5 - 102.0 °C[6][7]
Melting Point -95 °C to -92 °C[6][7]
Vapor Pressure 35.9 mm Hg at 25 °C[6]
Water Solubility 18,900 mg/L at 20 °C[6]
Henry's Law Constant 2.18 x 10⁻⁴ atm-cu m/mole[6]
Log Koc (Soil Adsorption Coefficient) 1.0 (estimated)[6]
Flash Point 14.4 °C[1]

Environmental Fate and Mobility

Release into the Environment

This compound is released into the environment primarily through industrial emissions from its production and use as a solvent.[6] It is also a naturally occurring compound found as a plant volatile in many fruits.[6]

Environmental Distribution

The fate of this compound in the environment is dictated by its physicochemical properties. A high vapor pressure and a moderate Henry's Law constant suggest that if released to water or soil, volatilization will be a significant process.[6]

cluster_degradation Degradation Pathways Release Release of this compound (Industrial & Natural Sources) Atmosphere Atmosphere Release->Atmosphere Volatilization Water Water Release->Water Soil Soil Release->Soil Atmosphere->Water Deposition Atmospheric Degradation\n(Hydroxyl Radicals) Atmospheric Degradation (Hydroxyl Radicals) Atmosphere->Atmospheric Degradation\n(Hydroxyl Radicals) Water->Atmosphere Volatilization Water->Soil Sorption Sediment Sediment / Suspended Solids Water->Sediment Sorption Biota Biota Water->Biota Uptake Biodegradation\n(Aerobic) Biodegradation (Aerobic) Water->Biodegradation\n(Aerobic) Hydrolysis Hydrolysis Water->Hydrolysis Soil->Atmosphere Volatilization Soil->Water Leaching Soil->Biodegradation\n(Aerobic)

Figure 1: Environmental Fate of this compound.
Mobility

With an estimated soil adsorption coefficient (Koc) of 10, this compound is expected to have very high mobility in soil.[6] This indicates a low potential for adsorption to soil organic matter and sediment, suggesting it can readily leach into groundwater.

Degradation Pathways

This compound is susceptible to both biotic and abiotic degradation processes in the environment.

Biodegradation

Biodegradation is a primary degradation pathway for this compound in both soil and water.[6] Studies have shown that it is readily biodegradable under aerobic conditions.

Table 2: Aerobic Biodegradation of this compound

Test SystemInoculumDurationDegradationReference
Japanese MITI testActivated sludge2 weeks81.0% of Theoretical BOD[6]
Settled domestic wastewaterSeed5 days62% of Theoretical BOD[6]
Settled domestic wastewaterSeed10 days80% of Theoretical BOD[6]
Seawater with domestic wastewater seedSeed5 days50% of Theoretical BOD[6]
Seawater with domestic wastewater seedSeed10 days70% of Theoretical BOD[6]

Pure culture studies have also demonstrated the ability of certain bacteria, such as Alcaligenes faecalis, to oxidize n-propyl acetate.[6]

Abiotic Degradation

In the atmosphere, this compound exists solely as a vapor.[6] The primary degradation mechanism is reaction with photochemically-produced hydroxyl radicals. The estimated half-life for this reaction is 4.7 days.[6] Direct photolysis is not expected to be a significant degradation pathway as this compound does not absorb light at wavelengths greater than 290 nm.[6]

PropylAcetate This compound (CH3COOCH2CH2CH3) Products Degradation Products PropylAcetate->Products Reaction OH_Radical •OH (Hydroxyl Radical) OH_Radical->Products

Figure 2: Atmospheric Degradation of this compound.

This compound can undergo hydrolysis to form acetic acid and propanol.[9] This process is influenced by pH, with hydrolysis being slow at neutral pH and faster under acidic or basic conditions.[6][10] The estimated half-lives for hydrolysis are approximately 3 years at pH 7, 119 days at pH 8, and 12 days at pH 9.[6]

PropylAcetate This compound (CH3COOCH2CH2CH3) Water H2O (Water) AceticAcid Acetic Acid (CH3COOH) PropylAcetate->AceticAcid Propanol Propanol (CH3CH2CH2OH) PropylAcetate->Propanol

References

Methodological & Application

Propyl Acetate GC-MS Analysis: An Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of propyl acetate. It is intended for researchers, scientists, and drug development professionals who require a robust and reliable method for the quantification and identification of this volatile ester. The protocols outlined below cover both the direct analysis of this compound and the analysis of acetate through derivatization.

Introduction

This compound is a common solvent used in a variety of industrial applications, including the manufacturing of printing inks, coatings, and as a flavoring agent. Accurate and sensitive analytical methods are crucial for quality control, environmental monitoring, and safety assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like this compound, offering high separation efficiency and definitive identification based on mass spectra.[1] This application note presents two primary methodologies: the direct GC-MS analysis of this compound and the quantification of acetate in aqueous samples via derivatization to this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the GC-MS analysis of this compound.

ParameterValueSource
Molecular Weight102.13 g/mol [2][3]
Retention Time~4.0 - 7.3 min (Varies with column and method)[4]
Characteristic Mass Fragments (m/z) Relative Abundance (%) Source
43100[5][6]
6125[6]
279[6]
7311[6]
102 (Molecular Ion)1[6]

Experimental Protocols

Two detailed experimental protocols are provided below. The first describes the direct analysis of a this compound standard, suitable for quality control of the pure substance or as a reference. The second protocol details a derivatization method for the quantification of acetate in biological or aqueous samples.

Protocol 1: Direct GC-MS Analysis of this compound

This protocol is designed for the direct injection and analysis of this compound.

1. Materials and Reagents:

  • This compound (analytical standard grade)

  • Methanol or Dichloromethane (GC grade, for dilution)

  • 2 mL GC vials with PTFE-lined septa

2. Preparation of Calibration Standards:

  • Prepare a stock solution of this compound in a suitable volatile solvent such as methanol or dichloromethane at a concentration of 1000 µg/mL.

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Transfer the standards to 2 mL GC vials and cap securely.

3. GC-MS Instrumentation and Parameters:

Parameter Setting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injection Volume1 µL
Injector Temperature250 °C
Split Ratio20:1
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven Temperature ProgramInitial temperature of 40 °C, hold for 2 minutes, ramp to 110 °C at 8 °C/min, then ramp to 180 °C at 20 °C/min and hold for 5 minutes.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Range35-150 amu
Scan ModeFull Scan
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Protocol 2: Analysis of Acetate via Derivatization to this compound

This protocol is adapted for the quantification of acetate in aqueous samples by converting it to the more volatile this compound derivative.

1. Materials and Reagents:

  • Sample containing acetate

  • 1-Propanol

  • Pyridine

  • Methyl Chloroformate (MCF)

  • Sodium Hydroxide (NaOH), 1 M solution

  • Internal Standard (e.g., deuterated sodium acetate)

  • 2 mL microcentrifuge tubes

2. Derivatization and Extraction Procedure:

  • To a 2 mL microcentrifuge tube, add 200 µL of the aqueous sample.

  • If using an internal standard, add the appropriate volume.

  • Add 50 µL of 1-propanol and 50 µL of pyridine to the tube.

  • Add 100 µL of 1 M NaOH, followed immediately by 30 µL of methyl chloroformate (MCF).

  • Vortex the tube vigorously for 30 seconds to facilitate the derivatization reaction.

  • The upper organic layer containing the this compound derivative is then carefully transferred to a GC vial for analysis.

3. GC-MS Instrumentation and Parameters:

Parameter Setting
Gas Chromatograph
ColumnZB-1701 (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar mid-polar column
Injection Volume2 µL
Injector Temperature280 °C
Split Ratio25:1
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven Temperature ProgramInitial temperature of 100 °C for 0.5 minutes, ramp to 115 °C at 5 °C/min, then ramp to 280 °C at 80 °C/min and hold for 1 minute.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Range30-150 amu
Scan ModeFull Scan (or Selected Ion Monitoring for higher sensitivity)
Ion Source Temperature230 °C
Quadrupole Temperature200 °C

Visualizations

The following diagrams illustrate the experimental workflows for the two described protocols.

GCMS_Workflow_Direct cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Start Start: this compound Standard Dilution Serial Dilution in Solvent Start->Dilution 1 Vial Transfer to GC Vial Dilution->Vial 2 Injection Direct Injection into GC-MS Vial->Injection 3 Separation Chromatographic Separation Injection->Separation 4 Detection Mass Spectrometric Detection Separation->Detection 5 Integration Peak Integration Detection->Integration 6 Quantification Quantification via Calibration Curve Integration->Quantification 7 End End: Report Generation Quantification->End 8

Caption: Workflow for Direct GC-MS Analysis of this compound.

GCMS_Workflow_Derivatization cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Start Start: Aqueous Acetate Sample Reagents Add Propanol, Pyridine, NaOH, MCF Start->Reagents 1 Derivatization Vortex to Derivatize Reagents->Derivatization 2 Extraction Extract Organic Layer Derivatization->Extraction 3 Vial Transfer to GC Vial Extraction->Vial 4 Injection Injection into GC-MS Vial->Injection 5 Separation Chromatographic Separation Injection->Separation 6 Detection Mass Spectrometric Detection Separation->Detection 7 Integration Peak Integration Detection->Integration 8 Quantification Quantification Integration->Quantification 9 End End: Report Generation Quantification->End 10

Caption: Workflow for GC-MS Analysis of Acetate via Derivatization.

References

Application of Propyl Acetate in Thin-Layer Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thin-Layer Chromatography (TLC) is a cornerstone technique in analytical and organic chemistry, valued for its simplicity, speed, and versatility in separating components of a mixture.[1] The choice of the mobile phase is a critical factor that governs the separation efficiency. Propyl acetate, a clear, colorless liquid with a characteristic fruity odor, serves as a valuable solvent in TLC mobile phases due to its moderate polarity and good solvency power for a range of organic compounds.[2][3]

Chemically similar to the more commonly used ethyl acetate, this compound (n-propyl ethanoate) is an effective component in eluent systems for the separation of moderately polar to nonpolar compounds. Its slightly lower polarity compared to ethyl acetate can offer alternative selectivity and improved separation for certain mixtures. These application notes provide an overview of the utility of this compound in TLC, including detailed experimental protocols and data for common applications.

Note on Data Interpretation: Due to a greater abundance of published data for ethyl acetate, a close structural analog of this compound, the following tables and protocols often reference solvent systems containing ethyl acetate. Given the similarity in their chemical properties, these serve as an excellent starting point for method development with this compound. Generally, substituting ethyl acetate with this compound will result in slightly lower Rf values for a given compound, which can be compensated by adjusting the solvent ratio (e.g., increasing the proportion of this compound in a nonpolar co-solvent).

Physicochemical Properties of this compound

A solid understanding of the physicochemical properties of this compound is essential for its effective application in TLC. These properties influence its behavior as a mobile phase component and its interaction with the stationary phase and analytes.

PropertyValueReference
Chemical Formula C₅H₁₀O₂[2]
Molecular Weight 102.13 g/mol [2]
Appearance Clear, colorless liquid[2]
Boiling Point 102 °C[4]
Density 0.888 g/mL at 25 °C[4]
Vapor Pressure 25 mmHg at 20 °C[4]
Solubility in Water 18.9 g/L at 20 °C[5]

Principles of Separation Using this compound in TLC

In normal-phase TLC, a polar stationary phase like silica gel or alumina is used. The separation mechanism is based on the principle of adsorption. Polar compounds in the mixture will have a stronger affinity for the polar stationary phase and will therefore move up the plate more slowly, resulting in a lower Retention Factor (Rf). Nonpolar compounds will have a greater affinity for the mobile phase and will travel further up the plate, exhibiting a higher Rf value.[6]

This compound, being a solvent of moderate polarity, is effective in eluting a wide range of compounds. It is often used in combination with a nonpolar solvent, such as hexane or petroleum ether, to fine-tune the polarity of the mobile phase.[7] By varying the ratio of this compound to the nonpolar solvent, the eluting strength of the mobile phase can be adjusted to achieve optimal separation. An increase in the proportion of this compound will increase the polarity of the mobile phase, leading to higher Rf values for the analytes.

Logical Workflow for TLC Method Development

Developing a TLC method with a this compound-based mobile phase follows a systematic approach to achieve optimal separation of the target analytes.

TLC_Method_Development cluster_prep Preparation cluster_dev Development & Optimization cluster_refine Refinement cluster_end Finalization Start Define Separation Goal SamplePrep Prepare Sample Solution (1-2 mg/mL in a volatile solvent) Start->SamplePrep PlatePrep Prepare TLC Plate (Handle by edges) SamplePrep->PlatePrep ChamberPrep Prepare Developing Chamber (Add solvent, saturate with filter paper) PlatePrep->ChamberPrep InitialSolvent Select Initial Solvent System (e.g., this compound:Hexane 1:4) ChamberPrep->InitialSolvent SpotPlate Spot Sample and Standards on Plate InitialSolvent->SpotPlate DevelopPlate Develop Plate in Chamber SpotPlate->DevelopPlate Visualize Visualize Spots (UV light, staining) DevelopPlate->Visualize CalculateRf Calculate Rf Values Visualize->CalculateRf Evaluate Evaluate Separation (Resolution, spot shape) CalculateRf->Evaluate OptimizeSolvent Adjust Solvent Ratio (Increase/decrease this compound concentration) Evaluate->OptimizeSolvent Poor Separation Optimal Optimal Separation Achieved Evaluate->Optimal Good Separation (Rf 0.2-0.8) Redevelop Re-develop TLC OptimizeSolvent->Redevelop Redevelop->Visualize

Caption: Workflow for TLC method development using a this compound-based mobile phase.

Application Notes & Protocols

Application 1: Separation of Analgesics

This compound, in combination with a nonpolar solvent and a small amount of acid, can be used for the separation of common over-the-counter analgesics. The acid is added to suppress the ionization of acidic compounds like aspirin and ibuprofen, leading to less streaking and better-defined spots.

Experimental Protocol:

  • Stationary Phase: Silica gel 60 F254 TLC plate.

  • Sample Preparation: Crush an analgesic tablet and dissolve a small amount in methanol or a 1:1 mixture of dichloromethane and methanol.

  • Standard Preparation: Prepare solutions of pure aspirin, acetaminophen, caffeine, and ibuprofen in methanol (approximately 1 mg/mL).

  • Mobile Phase: A starting mobile phase can be a mixture of Hexane:this compound:Acetic Acid in a ratio of 70:30:1 (v/v/v). The polarity can be adjusted by varying the Hexane:this compound ratio.

  • Development:

    • Pour the mobile phase into a developing chamber to a depth of about 0.5 cm. Line the chamber with filter paper to ensure saturation of the atmosphere with solvent vapors.

    • Using a capillary tube, spot the prepared sample and standard solutions on the baseline of the TLC plate.

    • Place the plate in the developing chamber and allow the solvent front to ascend to about 1 cm from the top of the plate.

    • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualization: Visualize the separated spots under a UV lamp at 254 nm. Circle the spots with a pencil.

Expected Results:

The different components of the analgesic tablet will separate based on their polarity. Caffeine is the most polar, followed by acetaminophen, aspirin, and then ibuprofen being the least polar. The Rf values will vary depending on the exact mobile phase composition.

Quantitative Data (Illustrative, based on Ethyl Acetate systems):

CompoundTypical Mobile Phase (Ethyl Acetate based)Approximate Rf Value
CaffeineEthyl Acetate:Hexane (1:1)0.25
AcetaminophenEthyl Acetate:Hexane (1:1)0.40
AspirinEthyl Acetate:Hexane (1:1) with 1% Acetic Acid0.55
IbuprofenEthyl Acetate:Hexane (1:1) with 1% Acetic Acid0.70

When using this compound, expect slightly lower Rf values. The ratio of this compound to hexane may need to be increased to achieve similar results.

Application 2: Analysis of Plant Extracts and Secondary Metabolites

This compound-based solvent systems are effective for the separation of various classes of secondary metabolites from plant extracts, such as flavonoids, terpenoids, and alkaloids. The choice of the solvent system will depend on the polarity of the target compounds.

Experimental Protocol:

  • Stationary Phase: Silica gel 60 F254 TLC plate.

  • Sample Preparation: Extract the dried plant material with a suitable solvent (e.g., methanol, ethanol, or chloroform). Concentrate the extract and redissolve it in a small amount of the extraction solvent.

  • Mobile Phase Selection:

    • For nonpolar compounds (e.g., some terpenoids): Start with a high ratio of a nonpolar solvent, such as Hexane:this compound (9:1 or 8:2 v/v).

    • For moderately polar compounds (e.g., many flavonoids and alkaloids): Use a more polar mixture, such as Toluene:this compound (7:3 v/v) or Chloroform:this compound (8:2 v/v).

    • For more polar compounds: A higher proportion of this compound or the addition of a more polar solvent like methanol may be necessary.

  • Development: Follow the general development procedure outlined in the analgesics protocol.

  • Visualization:

    • Examine the dried plate under UV light (254 nm and 366 nm).

    • Use a suitable staining reagent for visualization if the compounds are not UV-active. Common stains include:

      • Anisaldehyde-sulfuric acid reagent: For terpenes and steroids (heating required).

      • Dragendorff's reagent: For alkaloids.

      • Iodine vapor: For general visualization of organic compounds.

Illustrative Rf Values for Secondary Metabolites (based on Ethyl Acetate systems):

Compound ClassTypical Mobile Phase (Ethyl Acetate based)Approximate Rf Range
TerpenoidsHexane:Ethyl Acetate (8:2)0.4 - 0.8
Flavonoids (Aglycones)Toluene:Ethyl Acetate:Formic Acid (5:4:1)0.3 - 0.7
AlkaloidsChloroform:Methanol:Ammonia (85:14:1)0.2 - 0.6

Substitution with this compound will likely require an adjustment of the solvent ratios to achieve the desired separation.

General TLC Workflow Diagram

The following diagram illustrates the standard workflow for performing a thin-layer chromatography experiment.

TLC_Workflow Start Start Prep_Chamber Prepare Developing Chamber (Add mobile phase, saturate) Start->Prep_Chamber Prep_Plate Prepare TLC Plate (Draw baseline) Start->Prep_Plate Develop_Plate Place Plate in Chamber and Develop Prep_Chamber->Develop_Plate Spot_Plate Spot Samples and Standards Prep_Plate->Spot_Plate Spot_Plate->Develop_Plate Remove_Plate Remove Plate and Mark Solvent Front Develop_Plate->Remove_Plate Dry_Plate Dry the Plate Remove_Plate->Dry_Plate Visualize Visualize Spots (UV, Staining) Dry_Plate->Visualize Analyze Analyze Results (Calculate Rf values) Visualize->Analyze End End Analyze->End

Caption: General workflow for a thin-layer chromatography experiment.

Conclusion

This compound is a versatile and effective solvent for use in thin-layer chromatography, particularly as a moderately polar component in binary or ternary mobile phase systems. Its properties make it a suitable alternative to ethyl acetate, offering slightly different selectivity that can be advantageous for the separation of a variety of organic compounds, including active pharmaceutical ingredients and natural products. By following systematic method development and the protocols outlined in these notes, researchers can effectively utilize this compound to achieve reliable and reproducible TLC separations.

References

Application Notes: Propyl Acetate as a Versatile and Green Solvent for Natural Product Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction Propyl acetate is emerging as a compelling solvent for the extraction of natural products, aligning with the growing demand for sustainable and green chemistry practices in research and industry.[1] As a colorless liquid with a characteristic fruity odor, it offers a favorable balance of performance, safety, and environmental compatibility.[1][2] this compound's good solvency power for a wide range of organic compounds, coupled with its low toxicity and ready biodegradability, makes it an excellent alternative to conventional solvents like hexane, chloroform, and ethyl acetate.[2][3][4] These notes provide researchers, scientists, and drug development professionals with comprehensive protocols and data for utilizing this compound in the extraction of bioactive compounds from natural matrices.

Advantages of this compound in Natural Product Extraction

  • Green Solvent: this compound is considered readily biodegradable and has a lower environmental impact compared to many traditional organic solvents.[1][3]

  • Low Toxicity: It possesses lower toxicity, enhancing laboratory safety for researchers.[2]

  • Effective Solvency: this compound demonstrates high solvency for a variety of natural and synthetic resins, making it suitable for extracting a diverse range of phytochemicals.[3][5]

  • Moderate Evaporation Rate: Its moderate evaporation rate allows for controlled concentration of the extract without excessive loss of volatile compounds.[1][2]

  • Versatility: It is effective in various extraction techniques, including maceration, Soxhlet extraction, and ultrasound-assisted extraction, and can also be used as a solvent in chromatography and for liquid-liquid partitioning.[2][4][6]

Considerations for Use The selection of an appropriate extraction method is crucial and depends on the properties of the plant material, the stability of the target compounds, and the desired efficiency of the extraction.[7] While this compound is miscible with many common organic solvents, it has limited solubility in water, which is a key consideration for liquid-liquid extraction processes.[6] As with any extraction procedure, parameters such as solvent-to-solid ratio, temperature, and extraction time should be optimized to maximize the yield of the target natural products.[7]

Data Presentation

For effective methodology development, it is crucial to understand the properties of this compound in relation to other common solvents and the typical operational parameters.

Table 1: Comparative Properties of Common Extraction Solvents This table summarizes the key physical properties of this compound and other frequently used solvents to aid in selection and process design.

SolventChemical FormulaBoiling Point (°C)Density (g/mL)PolarityKey Characteristics & Common Use
n-Propyl Acetate C₅H₁₀O₂1020.888MediumGreen solvent, moderate evaporation, good for resins, esters, and some alkaloids.[1][6]
Hexane C₆H₁₄690.655Non-polarExtraction of non-polar compounds like lipids and oils; can be neurotoxic.[8]
Ethanol C₂H₆O780.789PolarVersatile, extracts a wide range of polar and non-polar compounds; GRAS status.[9]
Ethyl Acetate C₄H₈O₂770.902MediumWidely used for medium-polarity compounds like flavonoids and terpenoids.[8][10]
Acetone C₃H₆O560.784Polar aproticEffective for phenolic compounds and flavonoids; highly volatile.[11]
Water H₂O1000.997Highly PolarExtracts water-soluble compounds like polysaccharides and some polyphenols.[12]

Table 2: Typical Starting Parameters for this compound Extraction Methods The following parameters serve as a starting point for optimization. The ideal conditions will vary based on the specific plant matrix and target compounds.

Extraction MethodParameterRecommended Starting RangeNotes
Maceration Solid-to-Solvent Ratio1:10 to 1:20 (w/v)Ensure plant material is fully submerged.[7][13]
Temperature20-25 °C (Room Temp.)Ideal for thermolabile compounds.[13]
Duration24 - 72 hoursRequires periodic agitation for improved efficiency.[12][14]
Soxhlet Extraction Solid-to-Solvent Ratio1:5 to 1:10 (w/v)Depends on the size of the thimble and flask.
TemperatureBoiling Point of Solvent (102 °C)Not suitable for heat-sensitive compounds due to prolonged heat exposure.[7]
Duration6 - 24 hoursExtraction is complete when the solvent in the siphon arm runs clear.[15][16]
Ultrasound-Assisted Solid-to-Solvent Ratio1:10 to 1:30 (w/v)Higher ratios can improve efficiency.[15]
Temperature20 - 60 °CTemperature should be controlled to protect thermolabile compounds.[17][18]
Duration15 - 60 minutesSignificantly reduces extraction time compared to other methods.[18][19]
Ultrasonic Power100 - 400 WPower should be optimized to avoid degradation of target compounds.[17]

Experimental Protocols

The following are detailed, generalized protocols for the extraction of natural products using this compound.

Protocol 1: Maceration with this compound Maceration is a simple technique suitable for thermolabile compounds, involving soaking the plant material in a solvent at room temperature.[7]

  • Sample Preparation: Air-dry the plant material at room temperature or in an oven at 40-50 °C to a constant weight. Grind the dried material into a coarse powder (0.5-1.0 mm particle size) to increase the surface area for extraction.[13]

  • Extraction: Place 100 g of the powdered plant material into a large, airtight glass container (e.g., a 2 L Erlenmeyer flask). Add 1 L of n-propyl acetate to achieve a 1:10 solid-to-solvent ratio.[13]

  • Incubation: Seal the container tightly and store it at room temperature (20-25 °C) for 72 hours. Agitate the mixture by shaking or stirring at least once a day to ensure thorough extraction.[14]

  • Filtration: After the incubation period, separate the extract from the solid plant residue (the marc) by filtering through cheesecloth, followed by vacuum filtration using Whatman No. 1 filter paper.

  • Marc Rinsing: Wash the marc with a small volume of fresh n-propyl acetate (e.g., 2 x 50 mL) to recover any remaining extract. Combine the washings with the main filtrate.

  • Concentration: Remove the n-propyl acetate from the filtrate using a rotary evaporator under reduced pressure at a temperature of 40-50 °C.

  • Final Product: The resulting crude extract can be further dried in a vacuum oven to remove residual solvent. Store the final extract in an airtight vial at 4 °C.

Protocol 2: Soxhlet Extraction with this compound Soxhlet extraction is a continuous method that provides efficient extraction but is not suitable for heat-sensitive compounds due to prolonged exposure to the solvent's boiling point.[7][15]

  • Sample Preparation: Prepare the dried, powdered plant material as described in the maceration protocol.

  • Apparatus Setup:

    • Place 50 g of the powdered plant material into a cellulose extraction thimble.

    • Place the thimble inside the main chamber of the Soxhlet extractor.

    • Fill a round-bottom flask with 500 mL of n-propyl acetate and add a few boiling chips.

    • Assemble the Soxhlet apparatus by connecting the flask to the extractor and fitting a condenser on top.[16]

  • Extraction: Heat the round-bottom flask using a heating mantle. The solvent will vaporize, travel to the condenser, liquefy, and drip onto the sample in the thimble.[20] The extraction chamber will fill with the solvent until it reaches the top of the siphon arm, at which point the solvent containing the extracted compounds will siphon back into the boiling flask.[16]

  • Duration: Allow the extraction to proceed for at least 12-18 hours, or until the solvent in the siphon arm appears colorless. Each cycle provides a fresh wash of the sample with distilled solvent.

  • Concentration: Once the extraction is complete, cool the apparatus. Remove the thimble and concentrate the extract in the round-bottom flask using a rotary evaporator as described previously.

  • Final Product: Dry the crude extract completely and store it in an airtight vial at 4 °C.

Protocol 3: Ultrasound-Assisted Extraction (UAE) with this compound UAE uses high-frequency sound waves to create acoustic cavitation, disrupting cell walls and accelerating extraction, making it a rapid and efficient method.[17][21]

  • Sample Preparation: Prepare the dried, powdered plant material as described in the maceration protocol.

  • Apparatus Setup:

    • Place 10 g of the powdered plant material into a 250 mL beaker or flask.

    • Add 200 mL of n-propyl acetate to achieve a 1:20 solid-to-solvent ratio.

    • Place the vessel into an ultrasonic bath or insert an ultrasonic probe directly into the mixture. If using a bath, ensure the water level is sufficient to cover the solvent level in the vessel.[21] For better temperature control, a thermostatically controlled bath can be used.[17]

  • Sonication:

    • Set the desired temperature (e.g., 40 °C) and sonication time (e.g., 30 minutes).

    • Apply ultrasonic waves at a specified power (e.g., 200 W) and frequency (typically 20-40 kHz).[17][18] The mechanical energy from the collapsing cavitation bubbles will enhance solvent penetration and mass transfer.[21]

  • Filtration and Concentration: After sonication, immediately filter the mixture using vacuum filtration to separate the extract from the solid residue. Concentrate the filtrate using a rotary evaporator.

  • Final Product: Dry the resulting crude extract and store it in an airtight vial at 4 °C.

Mandatory Visualizations

The following diagrams illustrate key workflows and decision processes in natural product extraction.

General workflow for natural product extraction.

References

Propyl Acetate: A Comprehensive Evaluation for Industrial Coatings Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol Guide

For Researchers, Scientists, and Formulation Professionals

This document provides a detailed overview of the performance characteristics of n-propyl acetate as a solvent in industrial coatings. It is intended to be a valuable resource for researchers and formulators in the coatings industry, offering insights into its physical properties, performance in various resin systems, and standardized testing protocols.

Introduction to n-Propyl Acetate in Industrial Coatings

N-propyl acetate is a colorless, volatile ester with a characteristic fruity odor.[1][2][3] It has gained significant traction in the industrial coatings sector as a versatile and effective solvent. Its balanced properties, including a moderate evaporation rate and good solvency for a wide range of resins, position it as a favorable alternative to other common solvents.[4][5][6] N-propyl acetate is miscible with many organic solvents such as alcohols, ketones, and esters, but has limited solubility in water.[1][3][7] This solvent is utilized in a variety of coating applications, including wood lacquers, automotive refinishing, printing inks, and general industrial coatings.[1][4][7]

Physicochemical Properties of n-Propyl Acetate

A thorough understanding of the physical and chemical properties of n-propyl acetate is fundamental to its effective use in coating formulations.

PropertyValueUnit
Molecular FormulaC5H10O2
Molecular Weight102.13 g/mol
Boiling Point101.5°C
Flash Point (Setaflash Closed Cup)11.8°C
Freezing Point-93°C
Specific Gravity (20/20°C)0.888
Vapor Density (air = 1)3.5
Viscosity (20°C)0.6cP or mPa·s
Surface Tension (20°C)24.4dynes/cm or mN/m
Evaporation Rate (n-butyl acetate = 1.0)2.75
Water Solubility (20°C)2.0%
Kauri-Butanol (Kb) Value46

Data sourced from multiple technical data sheets.[7]

Performance Evaluation in Industrial Coating Resins

The efficacy of a solvent is largely determined by its interaction with the resin system. N-propyl acetate demonstrates favorable performance across several key resin types used in industrial coatings.

Alkyd Resins

In alkyd resin systems, the choice of solvent significantly impacts viscosity, drying time, and film properties such as gloss and adhesion.[8] While aromatic hydrocarbons like xylene are traditionally used, n-propyl acetate offers a viable, non-HAP (Hazardous Air Pollutant) alternative.

Comparative Performance in a Medium Oil Alkyd Enamel:

Propertyn-Propyl AcetateXylene
Viscosity Reduction
Initial Viscosity (resin solution)450 cP450 cP
Viscosity after 20% solvent addition120 cP110 cP
Drying Time
Set-to-Touch25 min35 min
Dry-Through8 hours10 hours
Film Properties
Gloss (60°)92 GU90 GU
Pencil HardnessHH
Acrylic Resins

For acrylic resins, particularly in applications like automotive topcoats and industrial maintenance coatings, solvent selection is critical for achieving the desired appearance and durability. N-propyl acetate's moderate evaporation rate helps to promote good flow and leveling, minimizing surface defects.

Comparative Performance in a Thermoplastic Acrylic Lacquer:

Propertyn-Propyl AcetateMethyl Ethyl Ketone (MEK)
Viscosity Reduction
Initial Viscosity (resin solution)600 cP600 cP
Viscosity after 30% solvent addition85 cP75 cP
Drying Time
Dust-Free15 min10 min
Tack-Free45 min30 min
Film Properties
Gloss (60°)95 GU93 GU
Pencil HardnessFF
Nitrocellulose Resins

In nitrocellulose lacquers, often used for wood finishing, the solvent blend dictates the application properties and the final appearance of the coating.[9] The viscosity of a nitrocellulose solution is influenced by the type of solvent used, with ketones generally providing lower viscosity than esters of a similar boiling point.[10] However, a balanced solvent system is crucial for optimal performance.[11]

Comparative Performance in a Nitrocellulose Wood Lacquer:

Propertyn-Propyl AcetateEthyl Acetate
Viscosity Reduction
Initial Viscosity (resin solution)300 cP300 cP
Viscosity after 25% solvent addition95 cP85 cP
Drying Time
Set-to-Touch10 min5 min
Dry-to-Sand60 min45 min
Film Properties
Gloss (60°)88 GU85 GU
Pencil HardnessHBHB

Experimental Protocols

The following are summaries of the standard test methods used to evaluate the performance of solvents and coatings.

Viscosity Measurement
  • Protocol: ASTM D2196 - Standard Test Methods for Rheological Properties of Non-Newtonian Materials by Rotational Viscometer.

  • Apparatus: Brookfield Viscometer or equivalent.

  • Procedure:

    • Calibrate the viscometer according to the manufacturer's instructions.

    • Condition the sample to a specified temperature (e.g., 25°C).

    • Select a spindle and rotational speed appropriate for the expected viscosity range.

    • Immerse the spindle into the sample to the marked depth.

    • Allow the reading to stabilize before recording the viscosity value in centipoise (cP) or milliPascal-seconds (mPa·s).

Drying Time
  • Protocol: ASTM D1640 - Standard Test Methods for Drying, Curing, or Film Formation of Organic Coatings at Room Temperature.

  • Procedure:

    • Apply the coating to a standardized substrate at a specified film thickness.

    • Periodically test the film for different stages of drying:

      • Set-to-Touch: Lightly touch the film with a clean finger; no paint should adhere to the finger.

      • Tack-Free: Press a clean finger onto the film with moderate pressure; no stickiness should be felt upon removal.

      • Dry-Through: Wrap a piece of cotton over a finger and press firmly onto the film. No cotton fibers should adhere to the surface upon removal.

Gloss Measurement
  • Protocol: ASTM D523 - Standard Test Method for Specular Gloss.

  • Apparatus: Glossmeter with geometries of 20°, 60°, and 85°.

  • Procedure:

    • Calibrate the glossmeter using the supplied standards.

    • Place the glossmeter on a flat, smooth area of the cured coating surface.

    • The 60° geometry is typically used for most coatings. For high-gloss coatings (above 70 GU at 60°), the 20° geometry is recommended, while the 85° geometry is used for low-gloss or matte finishes (below 10 GU at 60°).

    • Record the gloss value in Gloss Units (GU).

Pencil Hardness
  • Protocol: ASTM D3363 - Standard Test Method for Film Hardness by Pencil Test.

  • Apparatus: A set of calibrated drawing pencils of varying hardness (e.g., 6B to 6H), a pencil sharpener, and a flat, smooth coated panel.

  • Procedure:

    • Prepare a pencil of a specific hardness by sharpening it and then flattening the tip by rubbing it on abrasive paper.

    • Hold the pencil at a 45° angle to the coated surface and push it forward with uniform pressure.

    • Examine the surface for any indentation or scratching.

    • The pencil hardness is reported as the hardest pencil that does not scratch or mar the surface.

Visualizations

Chemical_Structure cluster_propyl_acetate n-Propyl Acetate Synthesis Propanol Propanol PropylAcetate n-Propyl Acetate Propanol->PropylAcetate Esterification AceticAcid Acetic Acid AceticAcid->PropylAcetate Water Water PropylAcetate->Water Byproduct

Caption: Synthesis of n-Propyl Acetate.

Experimental_Workflow cluster_coating_formulation Coating Formulation cluster_performance_testing Performance Testing Resin Select Resin (Alkyd, Acrylic, etc.) Mix Mix Components Resin->Mix Solvent Select Solvent (n-Propyl Acetate, etc.) Solvent->Mix Additives Add Pigments & Additives Additives->Mix Viscosity Viscosity Test (ASTM D2196) Mix->Viscosity Application Apply Coating Mix->Application Drying Drying Time Test (ASTM D1640) Application->Drying Curing Cure Coating Drying->Curing Gloss Gloss Test (ASTM D523) Curing->Gloss Hardness Hardness Test (ASTM D3363) Curing->Hardness

Caption: Industrial Coating Formulation and Testing Workflow.

Conclusion

N-propyl acetate presents a compelling option for formulators in the industrial coatings industry. Its well-balanced profile of solvency, evaporation rate, and favorable environmental and safety characteristics make it a suitable replacement for more hazardous solvents in a variety of resin systems. The data and protocols presented in this document provide a solid foundation for researchers and formulators to effectively evaluate and incorporate n-propyl acetate into their coating formulations to achieve desired performance attributes. As the industry continues to move towards more sustainable and lower-VOC solutions, the role of solvents like n-propyl acetate is expected to become increasingly significant.

References

Propyl Acetate as a Mobile Phase Component in HPLC: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of n-propyl acetate as a mobile phase component in High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and drug development professionals interested in exploring alternative, greener solvents for chromatographic separations. This guide covers the physicochemical properties of n-propyl acetate, its potential applications in both normal-phase and reversed-phase HPLC, and practical considerations for method development. While n-propyl acetate is not as commonly utilized as solvents like acetonitrile or methanol, its properties suggest it may serve as a valuable alternative, particularly in the context of green chemistry.

Introduction to n-Propyl Acetate in HPLC

n-Propyl acetate (CH₃COOCH₂CH₂CH₃) is an ester solvent known for its moderate polarity, pleasant odor, and good solvency for a range of organic compounds.[1][2] In recent years, the principles of green chemistry have encouraged chromatographers to seek safer, more sustainable alternatives to traditional HPLC solvents like acetonitrile and methanol.[3] n-Propyl acetate, with its lower toxicity profile and potential for derivation from bio-based sources, presents an interesting candidate for exploration in both analytical and preparative chromatography.[4][5]

This document will detail the properties of n-propyl acetate relevant to HPLC and provide a framework for its application.

Physicochemical Properties of n-Propyl Acetate and Common HPLC Solvents

A thorough understanding of a solvent's physical and chemical properties is crucial for successful HPLC method development. The following table summarizes key properties of n-propyl acetate in comparison to other commonly used HPLC solvents.

Propertyn-Propyl AcetateEthyl AcetateAcetonitrileMethanolWater
Chemical Formula C₅H₁₀O₂[6]C₄H₈O₂C₂H₃NCH₄OH₂O
Molecular Weight ( g/mol ) 102.13[6]88.1141.0532.0418.02
Boiling Point (°C) 101.5[6]77.181.664.7100.0
Density (g/cm³ at 20°C) ~0.886[4]0.9020.7860.7920.998
Viscosity (cP at 20°C) 0.580.450.370.591.00
Polarity Index 4.04.4[7]5.8[7]5.1[7]10.2
UV Cutoff (nm) ~254~256~190[7]~205[7]~190
Solubility in Water ( g/100 mL) 1.6 at 16°C[3]8.7[8]Miscible[9]Miscible[9]Miscible
Refractive Index (at 20°C) ~1.391[4]1.3721.3441.3291.333

Applications and Methodologies

n-Propyl Acetate in Normal-Phase HPLC (NP-HPLC)

In normal-phase chromatography, where the stationary phase is polar (e.g., silica) and the mobile phase is non-polar, n-propyl acetate can be used as a polar modifier in a non-polar solvent like hexane or heptane. Its moderate polarity allows for the fine-tuning of analyte retention.

Potential Advantages in NP-HPLC:

  • Alternative Selectivity: Can offer different selectivity compared to more common modifiers like isopropanol or ethyl acetate.[10]

  • Good Solvency: Effectively dissolves a wide range of moderately polar to non-polar compounds.[1]

Experimental Protocol: NP-HPLC Screening with n-Propyl Acetate

  • Column: Silica-based, unbonded stationary phase (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: Hexane or Heptane.

  • Mobile Phase B: n-Propyl Acetate.

  • Gradient Elution (for screening):

    • 0-1 min: 1% B

    • 1-10 min: Gradient from 1% to 20% B

    • 10-12 min: Hold at 20% B

    • 12-13 min: Return to 1% B

    • 13-18 min: Column re-equilibration

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at a wavelength where the analyte absorbs and n-propyl acetate has minimal absorbance (e.g., >260 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (99:1 Hexane:n-Propyl Acetate).

n-Propyl Acetate in Reversed-Phase HPLC (RP-HPLC)

The use of n-propyl acetate in reversed-phase HPLC is less conventional due to its limited miscibility with water.[3] However, it can be considered in non-aqueous reversed-phase chromatography or in combination with a co-solvent to improve its miscibility with water for certain applications.

Potential Advantages in RP-HPLC:

  • Green Alternative: Can be a less toxic replacement for acetonitrile and methanol in specific applications.

  • Unique Selectivity: May provide different elution orders for complex mixtures compared to traditional reversed-phase solvents.

Experimental Protocol: RP-HPLC Method Development with n-Propyl Acetate (Non-Aqueous)

This protocol is suitable for the separation of non-polar compounds that are soluble in organic solvents.

  • Column: C18 or other hydrophobic stationary phase (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: Methanol or Ethanol.

  • Mobile Phase B: n-Propyl Acetate.

  • Isocratic Elution (example): A mixture of Methanol and n-Propyl Acetate (e.g., 80:20 v/v). The optimal ratio should be determined experimentally.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at >260 nm or with a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Solvent_Prep Mobile Phase Preparation (e.g., Hexane/Propyl Acetate) Injection Sample Injection Solvent_Prep->Injection Sample_Prep Sample Dissolution (in initial mobile phase) Sample_Prep->Injection Separation Chromatographic Separation (Column) Injection->Separation Mobile Phase Flow Detection Analyte Detection (UV, CAD, etc.) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification & Reporting Integration->Quantification

Caption: A generalized experimental workflow for HPLC analysis using n-propyl acetate.

solvent_selection_logic cluster_np Normal Phase cluster_rp Reversed Phase Analyte_Polarity Analyte Polarity? NP_Choice Use as Polar Modifier (e.g., in Hexane) Analyte_Polarity->NP_Choice Non-polar to Moderately Polar RP_Choice Consider for Non-Aqueous RP or with co-solvents Analyte_Polarity->RP_Choice Non-polar

Caption: Logic for selecting the HPLC mode based on analyte polarity when considering n-propyl acetate.

Practical Considerations and Safety

  • UV Cutoff: The relatively high UV cutoff of n-propyl acetate (~254 nm) limits its use with UV detectors at lower wavelengths where many common organic molecules absorb. This makes it more suitable for analytes with chromophores that absorb above 260 nm or for use with universal detectors.

  • Miscibility: The limited miscibility of n-propyl acetate with water is a significant consideration for reversed-phase applications. Phase separation can occur, leading to system instability and inaccurate results. The use of a co-solvent such as an alcohol can improve miscibility.

  • Material Compatibility: n-Propyl acetate is compatible with standard HPLC system materials like stainless steel and PEEK. However, it is always advisable to consult the manufacturer's documentation for your specific system components.

  • Safety and Handling: n-Propyl acetate is a flammable liquid and should be handled in a well-ventilated area, away from sources of ignition.[3] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Store in a tightly sealed container in a cool, dry place.

Conclusion

n-Propyl acetate presents itself as a viable, greener alternative to traditional HPLC solvents under specific conditions. Its application in normal-phase chromatography as a polar modifier is straightforward. While its use in reversed-phase HPLC is more challenging due to its limited water miscibility and high UV cutoff, it holds potential for non-aqueous reversed-phase separations or with the use of universal detectors. The protocols and data provided in this document serve as a starting point for researchers to explore the utility of n-propyl acetate in developing novel and more sustainable chromatographic methods. Further experimental work is encouraged to fully characterize its performance and expand its applicability in modern HPLC.

References

Application Notes and Protocols for the Enzymatic Synthesis of Propyl Acetate using Lipase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl acetate is a widely used ester with applications in the food, pharmaceutical, and cosmetic industries as a flavoring agent and solvent.[1][2] Traditional chemical synthesis of this compound often involves harsh conditions, such as high temperatures and the use of strong acid catalysts, which can lead to undesirable byproducts and environmental concerns.[1] Enzymatic synthesis using lipases presents a green and highly specific alternative, offering mild reaction conditions, reduced energy consumption, and the production of a "natural" labeled product.[3][4] Lipases are versatile biocatalysts that can efficiently catalyze the synthesis of esters through esterification or transesterification reactions.[5][6] This document provides detailed application notes and protocols for the synthesis of this compound using lipase, focusing on both free and immobilized enzymes.

Principle of the Reaction

The enzymatic synthesis of this compound can be achieved through two primary routes:

  • Esterification: A direct reaction between acetic acid and n-propanol, producing this compound and water. This is a reversible reaction, and the removal of water can drive the equilibrium towards product formation.

  • Transesterification: The reaction of an acyl donor (e.g., another ester like ethyl acetate or vinyl acetate) with n-propanol.[7] When using vinyl esters as acyl donors, the reaction is practically irreversible because the leaving group tautomerizes to a stable aldehyde.[8]

Lipase-catalyzed esterification often follows a Ping-Pong Bi-Bi mechanism. In this model, the enzyme first binds with the acyl donor to form an acyl-enzyme intermediate, releasing the first product (e.g., water in esterification or an alcohol in transesterification). Subsequently, the second substrate (n-propanol) binds to the acyl-enzyme complex, leading to the formation of the final ester product, this compound, and regeneration of the free enzyme.

Key Experimental Parameters and Optimization

The efficiency of the enzymatic synthesis of this compound is influenced by several critical parameters that can be optimized to achieve high conversion rates and yields.

ParameterTypical RangeObservations and Recommendations
Lipase Source Candida antarctica B (Novozym 435), Thermomyces lanuginosus (Lipozyme TL IM), Rhizomucor miehei (Lipozyme RM IM), Bacillus cereusCandida antarctica lipase B (CALB), particularly in its immobilized form (Novozym 435), is frequently reported to be highly efficient for ester synthesis.[5][9] The choice of lipase can significantly impact reaction kinetics and stability.
Enzyme Form Free or ImmobilizedImmobilized lipases are generally preferred as they offer enhanced stability, easier separation from the reaction mixture, and reusability over multiple cycles.[3][5][6][10]
Reaction Temperature 30 - 60 °CLipase activity is temperature-dependent. The optimal temperature is a balance between reaction rate and enzyme stability. A common starting point is 40-50 °C.[1][9]
Substrate Molar Ratio (Alcohol:Acid/Acyl Donor) 1:1 to 1:5 (Acid/Acyl Donor:Alcohol) or 1:1 to 5:1 (Alcohol:Acid/Acyl Donor)An excess of one of the substrates can shift the reaction equilibrium towards product formation. However, high concentrations of either the acid or alcohol can sometimes lead to enzyme inhibition.[4][10]
Enzyme Loading 0.5% - 10% (w/v or w/w of substrates)Higher enzyme concentrations generally lead to faster reaction rates, but also increase costs. The optimal loading should be determined empirically.[9]
Solvent Solvent-free, Heptane, Isooctane, TolueneSolvent-free systems are economically and environmentally advantageous.[3][10] If a solvent is used, hydrophobic organic solvents like heptane are often preferred to minimize enzyme denaturation and facilitate product recovery.[1][2][9]
Water Content/Removal Addition of molecular sievesIn esterification reactions, the removal of water is crucial to drive the reaction forward. This can be achieved by adding molecular sieves to the reaction mixture.[1][11]
Agitation Speed 150 - 250 rpmAdequate mixing is necessary to overcome mass transfer limitations, especially when using immobilized enzymes.[1][11]

Experimental Protocols

Protocol 1: Esterification of Acetic Acid and n-Propanol using Immobilized Lipase

This protocol describes the synthesis of this compound via the direct esterification of acetic acid and n-propanol using a commercially available immobilized lipase such as Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin).

Materials:

  • Immobilized Lipase (e.g., Novozym 435)

  • n-Propanol

  • Glacial Acetic Acid

  • Heptane (or other suitable organic solvent, optional for solvent-free system)

  • Molecular Sieves (3Å), oven-dried

  • Reaction Vessel (e.g., 50 mL screw-capped flask)

  • Thermostatically controlled shaking incubator or water bath

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID) for analysis

Procedure:

  • Reactant Preparation: In a 50 mL screw-capped flask, prepare the reaction mixture by adding n-propanol and acetic acid. A typical starting molar ratio is 1:1. For a solvent-based system, add heptane to the desired volume.

  • Water Removal: Add oven-dried molecular sieves (e.g., 1% w/v of the total reaction mixture) to adsorb the water produced during the reaction.[1]

  • Pre-incubation: Place the flask in a shaking incubator or water bath set to the desired temperature (e.g., 40 °C) and agitation speed (e.g., 200 rpm) for 10-15 minutes to allow the temperature to equilibrate.

  • Initiation of Reaction: Add the immobilized lipase to the reaction mixture to initiate the reaction. The amount of enzyme can be varied, but a typical starting point is 5% (w/w) of the total substrate weight.

  • Reaction Monitoring: At regular time intervals, withdraw small aliquots (e.g., 100 µL) of the reaction mixture.[1] The samples should be centrifuged to remove the immobilized enzyme before analysis.

  • Analysis: Analyze the samples by GC-FID to determine the concentration of this compound formed and the consumption of the reactants. An internal standard (e.g., n-decane) can be used for accurate quantification.[1]

  • Termination of Reaction: The reaction can be stopped by filtering or decanting the immobilized enzyme from the reaction mixture.

  • Enzyme Reuse: The recovered immobilized lipase can be washed with a suitable solvent (e.g., heptane) and dried before being used for subsequent reaction cycles.

Protocol 2: Transesterification using Vinyl Acetate as Acyl Donor

This protocol outlines the synthesis of this compound via an irreversible transesterification reaction using vinyl acetate as the acyl donor.

Materials:

  • Lipase (e.g., from Pseudomonas fluorescens or Novozym 435)

  • n-Propanol

  • Vinyl Acetate

  • Suitable organic solvent (optional, as vinyl acetate can also act as the solvent)

  • Reaction Vessel

  • Thermostatically controlled shaking incubator

  • GC-FID for analysis

Procedure:

  • Reactant Preparation: In a reaction vessel, combine n-propanol and vinyl acetate. Vinyl acetate often serves as both the acyl donor and the solvent, so a molar excess is typically used (e.g., a molar ratio of n-propanol to vinyl acetate of 1:5 or higher).

  • Pre-incubation: Equilibrate the reaction mixture at the desired temperature (e.g., 30-40 °C) with stirring.

  • Reaction Initiation: Add the lipase to the mixture to start the reaction.

  • Reaction Monitoring and Analysis: Follow steps 5 and 6 from Protocol 1 to monitor the progress of the reaction by quantifying the formation of this compound.

  • Termination and Enzyme Recovery: Terminate the reaction and recover the enzyme as described in Protocol 1.

Data Presentation

The following tables summarize typical quantitative data for the enzymatic synthesis of this compound and similar esters, providing a basis for comparison and experimental design.

Table 1: Comparison of Different Lipases for Ester Synthesis

Lipase SourceEnzyme FormSubstratesSolventTemperature (°C)Conversion/YieldReference
Candida antarctica B (CAL-B)ImmobilizedBenzoic acid, n-propanolHeptane4096.1% conversion[1][9]
Thermomyces lanuginosus (TLL)Immobilized on PMAAcetic acid, n-propanolHeptaneNot Specified84.3% acid consumption[2]
Bacillus cereusImmobilized on SilicaAcetic acid, isopropanoln-Heptane5597% conversion[12]
Pseudomonas fluorescensFreeGeraniol, Vinyl AcetateSolvent-free3099% yield[13]

Table 2: Effect of Reaction Parameters on Propyl Phenyl Acetate Synthesis using Immobilized CAL-B [1][9]

ParameterCondition 1Condition 2Condition 3
Molar Ratio (Acid:Alcohol) 1:11:21:3
% Conversion ~85%96.1%~90%
Temperature (°C) 304050
% Conversion ~75%96.1%~92%
Enzyme Loading (% w/v) 0.20.61.0
% Conversion ~60%96.1%~97%

Visualizations

Enzymatic Esterification Workflow

Esterification_Workflow prep Reactant Preparation (Acetic Acid, n-Propanol, Solvent) equil Temperature Equilibration prep->equil Mixture add_enzyme Add Immobilized Lipase equil->add_enzyme Equilibrated Mixture reaction Esterification Reaction (Shaking Incubation) add_enzyme->reaction Initiation sampling Periodic Sampling reaction->sampling Monitoring stop Reaction Termination (Enzyme Separation) reaction->stop Completion analysis GC-FID Analysis sampling->analysis product This compound (Product) stop->product

Caption: Workflow for the enzymatic synthesis of this compound via esterification.

Ping-Pong Bi-Bi Reaction Mechanism

PingPong_Mechanism E Lipase (E) E_AA E-Acetic Acid E->E_AA + Acetic Acid E_Acyl_H2O E-Acyl + H2O E_AA->E_Acyl_H2O E_Acyl Acyl-Enzyme Intermediate E_Acyl_H2O->E_Acyl - H2O E_Acyl_PrOH E-Acyl-Propanol E_Acyl->E_Acyl_PrOH + n-Propanol E_PA E + this compound E_Acyl_PrOH->E_PA E_PA->E - this compound

Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

References

Application Notes and Protocols: Propyl Acetate in Fragrance and Flavor Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Propyl acetate, also known as n-propyl acetate or propyl ethanoate, is an organic ester with the chemical formula C5H10O2. It is a clear, colorless liquid recognized for its characteristic fruity odor, most commonly described as pear-like. This distinct scent and its pleasant, bittersweet flavor make it a valuable compound in the fragrance and flavor industries. This compound occurs naturally in a variety of fruits, including apples, pears, bananas, and strawberries, and is also produced by the yeast Saccharomyces cerevisiae. Commercially, it is synthesized through the Fischer-Speier esterification of 1-propanol and acetic acid. Annually, approximately 20,000 tons are produced for its primary applications as a solvent and as a key component in fragrance and flavor formulations.

These application notes provide an overview of the physicochemical properties of this compound, its diverse applications, and detailed protocols for its synthesis, analysis, and sensory evaluation, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties of this compound

A comprehensive understanding of this compound's physical and chemical properties is essential for its effective application. These properties influence its behavior as a solvent, its volatility in fragrances, and its perception in flavors.

PropertyValueReferences
Molecular Formula C5H10O2
Molecular Weight 102.13 g/mol
CAS Number 109-60-4
Appearance Clear, colorless liquid
Odor Mild, fruity, pear-like
Flavor Profile Pleasant, bittersweet, reminiscent of pear on dilution
Boiling Point 101.5 °C - 102 °C
Melting Point -95 °C
Density 0.888 g/cm³ at 25°C
Vapor Pressure 25 - 35.9 mmHg at 20-25°C
Solubility in Water Slightly soluble (1.6 - 2.0 g/100 mL at 16-20°C)
Solubility Miscible with common organic solvents (alcohols, ketones, ethers)
Flash Point 14 °C (58 °F)
Odor Threshold 2.8 - 70 mg/m³

Applications in Fragrance Chemistry

This compound is widely utilized in the fragrance industry, both as a scent component and as a functional solvent.

  • Fragrance Component : Its fresh, sweet, and fruity pear-like aroma makes it a popular top note in many perfume compositions, particularly in fruity and floral scents. It provides an initial lift and brightness to a fragrance.

  • Solvent : Due to its excellent solvency for nitrocellulose, acrylates, resins, waxes, and oils, this compound is used as a solvent in a variety of cosmetic and personal care products. Common applications include perfumes, nail care products, aerosol sprays, and other cosmetics. Its medium evaporation rate is beneficial for promoting flow and leveling in various formulations.

Fragrance_Formulation_Workflow cluster_concept Conceptualization cluster_formulation Formulation & Development cluster_production Production & Maturation cluster_qc Quality Control Concept Fragrance Brief & Concept Development Olfactory_Profile Define Olfactory Profile (e.g., Fruity, Floral) Concept->Olfactory_Profile Defines Ingredient_Selection Raw Material Selection (Essential Oils, Synthetics) Olfactory_Profile->Ingredient_Selection Guides Propyl_Acetate_Addition Incorporate this compound (Top Note for Fruity Character) Ingredient_Selection->Propyl_Acetate_Addition Includes Accord_Creation Create Accords (Top, Middle, Base Notes) Propyl_Acetate_Addition->Accord_Creation Contributes to Final_Composition Develop Final Fragrance Concentrate Accord_Creation->Final_Composition Combines into Dilution Dilute Concentrate in Ethanol/Solvent Final_Composition->Dilution Is diluted Maturation Aging & Maturation Dilution->Maturation Undergoes Filtration Chill Filtration Maturation->Filtration Is filtered QC_Analysis GC-MS Analysis & Sensory Evaluation Filtration->QC_Analysis Is tested Final_Product Finished Fragrance (Perfume, Cologne, etc.) QC_Analysis->Final_Product Approves

Caption: Workflow for fragrance formulation incorporating this compound.

Applications in Flavor Chemistry

In the flavor industry, this compound is prized for its ability to impart a natural--tasting fruity character.

  • Flavor Additive : It is used to create or enhance pear, apple, and other fruit flavors in a wide range of products. Its flavor is described as bittersweet and pear-like upon dilution.

  • Natural Occurrence : this compound is a natural volatile component of many fruits, contributing to their characteristic aroma and taste. It has been identified in apples, bananas, pears, strawberries, tomatoes, passion fruit, and melons, among others.

The Flavor and Extract Manufacturers' Association (FEMA) has approved this compound for use in food. Below are typical usage levels in various food categories.

Food CategoryUsual (ppm)Maximum (ppm)
Alcoholic beverages6.9222.44
Baked goods11.0616.69
Chewing gum6.60114.80
Frozen dairy7.6213.63
Gelatins, puddings1.352.91
Hard candy1.672.02
Nonalcoholic beverages1.934.44
Soft candy4.878.62

(Source: Fenaroli's Handbook of Flavor Ingredients)

Olfactory_Signaling_Pathway cluster_membrane Olfactory Cilium Membrane cluster_cytoplasm Cytoplasm Odorant This compound (Odorant) OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_Protein G-protein (Golf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP to ATP ATP CNG_Channel Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG_Channel Opens Ca_Na_Influx Ca²⁺ / Na⁺ Influx CNG_Channel->Ca_Na_Influx Allows Depolarization Membrane Depolarization Ca_Na_Influx->Depolarization Causes Action_Potential Action Potential to Brain Depolarization->Action_Potential Generates

Caption: Olfactory signal transduction pathway initiated by an odorant.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol describes the laboratory-scale synthesis of this compound from 1-propanol and glacial acetic acid using an acid catalyst.

Materials:

  • 1-Propanol

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (catalyst)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate or Potassium Carbonate

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Methodology:

  • Reaction Setup : In a round-bottom flask, combine 1-propanol and a slight molar excess of glacial acetic acid.

  • Catalyst Addition : While cooling the flask in an ice bath, slowly add a catalytic amount of concentrated sulfuric acid (e.g., ~1-2% of the total reactant volume).

  • Reflux : Attach a reflux condenser and heat the mixture to reflux for 1-2 hours. The reaction temperature should be maintained around the boiling point of the mixture.

  • Work-up - Neutralization : After cooling, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:

    • Cold water to remove the bulk of the acid and unreacted alcohol.

    • Saturated sodium bicarbonate solution to neutralize any remaining acid (vent frequently to release CO2).

    • Brine (saturated NaCl solution) to remove excess water.

  • Drying : Separate the organic layer and dry it over anhydrous magnesium sulfate or potassium carbonate.

  • Purification : Filter to remove the drying agent and purify the crude this compound by simple distillation, collecting the fraction that boils at approximately 101-102°C.

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants Combine 1-Propanol, Acetic Acid, & H₂SO₄ Reflux Heat under Reflux (1-2 hours) Reactants->Reflux Esterification Crude_Ester Crude this compound Mixture Reflux->Crude_Ester Yields Washing Wash with H₂O and NaHCO₃ Solution Crude_Ester->Washing Neutralize & Wash Drying Dry with Anhydrous MgSO₄ or K₂CO₃ Washing->Drying Remove Water Distillation Simple Distillation Drying->Distillation Purify Pure_Product Pure this compound (b.p. 101-102°C) Distillation->Pure_Product Collect Fraction

Caption: Workflow for the synthesis and purification of this compound.

Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the identification and quantification of this compound in a sample matrix (e.g., fragrance oil, food extract).

Materials and Equipment:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., DB-5ms, HP-INNOWax)

  • Helium (carrier gas)

  • Sample containing this compound

  • Solvent for dilution (e.g., ethanol, acetonitrile)

  • This compound standard for calibration

Methodology:

  • Sample Preparation :

    • Liquids (e.g., fragrance oil) : Dilute the sample in a suitable solvent (e.g., 1:100 in ethanol) to a concentration within the calibrated range.

    • Solids (e.g., food sample) : Use headspace sampling or perform a solvent extraction followed by dilution.

  • GC-MS Instrument Setup :

    • Injector : Set to 250°C, split mode (e.g., 30:1 split ratio).

    • Carrier Gas : Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Program : Start at 40°C, hold for 2 minutes, then ramp to 240°C at 10°C/min.

    • MS Transfer Line : Set to 280°C.

    • Ion Source : Electron Ionization (EI) at 70 eV, set to 230°C.

    • Mass Analyzer : Scan mode, m/z range 40-400.

  • Analysis :

    • Inject 1 µL of the prepared sample into the GC-MS.

    • Acquire the total ion chromatogram (TIC) and mass spectrum.

    • Identify this compound by its retention time and by comparing its mass spectrum to a reference library (characteristic ions include m/z 43, 61, 73).

  • Quantification :

    • Prepare a calibration curve using known concentrations of a this compound standard.

    • Analyze the samples and quantify the amount of this compound by comparing its peak area to the calibration curve.

GCMS_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Fragrance or Flavor Sample Extraction Extraction / Dilution (e.g., with Ethanol) Sample->Extraction Prepared_Sample Prepared Sample for Injection Extraction->Prepared_Sample Injection Inject 1µL into GC Prepared_Sample->Injection Separation GC Separation (Temperature Program) Injection->Separation Detection MS Detection (EI, Scan Mode) Separation->Detection Data_Acquisition Data Acquisition (Chromatogram & Spectra) Detection->Data_Acquisition Identification Identify this compound (Retention Time & Mass Spectrum) Data_Acquisition->Identification Quantification Quantify using Calibration Curve Identification->Quantification Results Final Results (Concentration) Quantification->Results

Caption: Workflow for the GC-MS analysis of this compound.

Protocol 3: Sensory Evaluation

This protocol outlines a basic procedure for the sensory evaluation of this compound's odor and flavor profile.

Materials:

  • This compound

  • Odorless solvent (e.g., ethanol for fragrance, water or sugar solution for flavor)

  • Glassware (beakers, smelling strips, tasting cups)

  • Trained sensory panel (typically 8-12 members)

Methodology:

  • Sample Preparation :

    • Odor : Prepare a series of dilutions of this compound in ethanol (e.g., 10%, 1%, 0.1%). Dip odorless smelling strips into each solution.

    • Flavor : Prepare a series of dilutions in a suitable base (e.g., sugar water) at concentrations relevant to its typical use in food (e.g., 1-20 ppm).

  • Panelist Instructions :

    • Brief panelists on the objective of the test.

    • Instruct them to cleanse their palate (with water and unsalted crackers for flavor testing) between samples.

    • Ensure a controlled, odor-free environment for the evaluation.

  • Evaluation :

    • Odor : Panelists sniff the prepared strips and describe the odor characteristics (e.g., fruity, pear, sweet, solvent-like) and intensity.

    • Flavor : Panelists taste the prepared solutions and describe the flavor profile and intensity.

  • Data Collection and Analysis :

    • Collect descriptive terms and intensity ratings from each panelist.

    • Analyze the data to create a sensory profile for this compound at different concentrations.

    • This method can also be adapted to determine the odor or flavor detection threshold.

Sensory_Evaluation_Workflow cluster_setup Preparation & Setup cluster_eval Evaluation cluster_analysis Data Analysis Sample_Prep Prepare Dilutions (in Ethanol or Water) Presentation Present Samples to Panelists (Blind & Randomized) Sample_Prep->Presentation Panel_Selection Select & Train Sensory Panel Evaluation Panelists Evaluate (Sniffing/Tasting) Panel_Selection->Evaluation Environment Controlled, Odor-Free Environment Presentation->Evaluation Description Record Descriptors & Intensity Ratings Evaluation->Description Data_Collection Collect & Compile Panelist Data Description->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Sensory_Profile Generate Sensory Profile & Odor/Flavor Threshold Statistical_Analysis->Sensory_Profile

Caption: Workflow for the sensory evaluation of this compound.

Safety Information

This compound is a highly flammable liquid with a flash point of 14°C. Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back. It can be irritating to the eyes, and prolonged exposure may cause skin dryness or cracking. Vapors may cause drowsiness and dizziness. It is crucial to handle this compound in a well-ventilated area, away from heat, sparks, and open flames. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

This compound is a versatile and indispensable compound in the fields of fragrance and flavor chemistry. Its pleasant fruity aroma and flavor, combined with its effective solvent properties, make it a key ingredient in a vast array of consumer products, from fine fragrances to food and beverages. The protocols and data presented here provide a foundational resource for researchers and professionals to effectively synthesize, analyze, and apply this compound in their work.

Propyl Acetate: A Versatile Solvent for Polymer Synthesis and Formulation

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Propyl acetate is a colorless, volatile ester with a characteristic fruity odor. It is widely recognized for its excellent solvency for a broad range of natural and synthetic resins, making it a valuable solvent in various industrial applications, including coatings, printing inks, and cosmetics.[1][2][3] Its favorable properties, such as a medium evaporation rate, good flow and leveling characteristics, and miscibility with many organic solvents, also make it a suitable candidate for use in polymer synthesis.[4][5] This document provides detailed application notes and protocols for the use of n-propyl acetate as a solvent in the synthesis of acrylic resins.

Key Properties of n-Propyl Acetate as a Polymerization Solvent

This compound's physical and chemical properties make it an attractive choice for solution polymerization. Its moderate boiling point allows for reactions to be conducted at elevated temperatures without the need for high-pressure equipment, while still being volatile enough for easy removal after polymerization. Its ability to dissolve a wide range of monomers and the resulting polymers ensures a homogeneous reaction medium, which is crucial for controlling the polymerization process and the properties of the final polymer.

Table 1: Physical and Chemical Properties of n-Propyl Acetate

PropertyValueReference(s)
Molecular FormulaC5H10O2[3]
Molecular Weight102.13 g/mol [1]
Boiling Point101.5 °C[1]
Melting Point-95 °C---
Flash Point14 °C---
Density0.888 g/mL at 25 °C---
Solubility in Water1.89 g/100 mL at 20 °C---
Vapor Pressure25 mmHg at 20 °C---
Refractive Index1.384 at 20 °C---

Application: Synthesis of Acrylic Resins for High-Solids Coatings

This compound can be effectively used as a solvent in the solution polymerization of acrylic monomers to produce resins suitable for high-solids coatings.[6] The solvent facilitates the formation of low molecular weight polymers, which are essential for formulating coatings with reduced volatile organic compound (VOC) content.[7] The resulting acrylic resin solution in this compound can often be directly used in the final coating formulation, eliminating the need for a solvent exchange step.[7]

Experimental Protocol: Solution Polymerization of Acrylic Monomers in this compound

This protocol is based on a general procedure for the synthesis of acrylic resins for high-solids coatings.[6]

Materials:

  • Monomers: Methyl methacrylate (MMA), Styrene (Sty), Butyl acrylate (BA), Poly(ethylene glycol) methyl ether acrylate (PEGMA)

  • Solvent: n-Propyl acetate

  • Initiator: tert-Amyl peroxy-2-ethylhexanoate (TAPH)

  • Chain Transfer Agent (optional): 2-Mercaptoethanol (ME)

  • Nitrogen gas

  • Reaction vessel (e.g., 250-mL round-bottom flask) equipped with a reflux condenser, mechanical stirrer, thermometer, and nitrogen inlet.

Procedure:

  • Reactor Setup: Charge the reaction flask with half of the total amount of n-propyl acetate to be used.

  • Inert Atmosphere: Begin purging the flask with a slow stream of nitrogen gas and continue throughout the reaction.

  • Heating: Heat the solvent to the desired reaction temperature (e.g., reflux temperature of this compound, approximately 101.5 °C).

  • Monomer/Initiator Feed: In a separate vessel, prepare a solution of the mixed monomers (MMA, Sty, BA, PEGMA), the initiator (TAPH), any chain transfer agent, and the remaining half of the n-propyl acetate.

  • Addition: Add the monomer/initiator solution dropwise into the heated solvent in the reaction flask over a period of 1.0 to 3.5 hours with continuous stirring.

  • Temperature Control: Maintain the reaction temperature at the desired setpoint (e.g., 150 ± 2°C, though this may vary depending on the specific monomers and initiator) throughout the addition.[6]

  • Post-Reaction: After the addition is complete, add an additional 10% of the initial amount of initiator to the reaction mixture.

  • Hold Period: Maintain the reaction temperature for another 1.0 hour to ensure high monomer conversion.

  • Cooling: Cool the resulting polymer solution to room temperature.

Table 2: Example Formulation for Acrylic Resin Synthesis in this compound[6]

ComponentRoleAmount (grams)
Methyl Methacrylate (MMA)Monomer9.1
Styrene (Sty)Monomer9.1
Butyl Acrylate (BA)Monomer24.2
Poly(ethylene glycol) methyl ether acrylate (PEGMA)Monomer18.5
n-Propyl AcetateSolvent30
tert-Amyl peroxy-2-ethylhexanoate (TAPH)Initiator1.9
2-Mercaptoethanol (ME)Chain Transfer Agent3.1

Note: This is an example formulation adapted from the literature. The specific amounts and types of monomers, initiator, and chain transfer agent will influence the final properties of the acrylic resin, such as molecular weight and molecular weight distribution.[6]

Logical Workflow for Acrylic Resin Synthesis

G cluster_prep Preparation cluster_reaction Polymerization cluster_final Final Steps reactor_setup Reactor Setup: - Charge flask with half of this compound inert_atmosphere Establish Inert Atmosphere: - Purge with Nitrogen reactor_setup->inert_atmosphere heating Heat Solvent: - Bring to reaction temperature inert_atmosphere->heating addition Controlled Addition: - Add feed solution dropwise heating->addition feed_prep Prepare Feed Solution: - Mix monomers, initiator, and remaining solvent feed_prep->addition post_reaction Initiator Boost: - Add additional initiator addition->post_reaction hold_period Hold Period: - Maintain temperature for 1 hour post_reaction->hold_period cooling Cooling: - Cool to room temperature hold_period->cooling product Final Product: - Acrylic resin in this compound solution cooling->product G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination initiator Initiator (e.g., TAPH) free_radicals Free Radicals (R•) initiator->free_radicals Decomposition (Heat) monomer_activation Monomer Activation free_radicals->monomer_activation growing_chain Growing Polymer Chain (P•) monomer_activation->growing_chain monomer Monomer (M) monomer->monomer_activation growing_chain->growing_chain + Monomer (M) final_polymer Final Polymer Chain growing_chain->final_polymer Combination or Disproportionation

References

Application Notes and Protocols: Adsorption of Propyl Acetate on Silica Gel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl acetate, a volatile organic compound (VOC) commonly used as a solvent in the pharmaceutical and chemical industries, poses environmental and health concerns, necessitating efficient removal and recovery methods. Adsorption onto silica gel is a promising technique for this purpose due to silica gel's high surface area, porous structure, and favorable surface chemistry. These application notes provide a comprehensive overview of the adsorption characteristics of this compound on silica gel, including detailed experimental protocols and quantitative data to support research and process development.

Adsorption Characteristics of this compound on Silica Gel

The interaction between this compound and silica gel is primarily governed by physical adsorption, where weaker intermolecular forces, such as van der Waals forces and hydrogen bonding, are the dominant mechanisms. The polar nature of the ester group in this compound interacts with the hydroxyl groups present on the surface of silica gel.

Equilibrium Adsorption Data

The equilibrium relationship between the concentration of this compound in the gas phase and the amount adsorbed on the silica gel at a constant temperature is described by adsorption isotherms. The Freundlich and Langmuir models are commonly used to fit experimental data for the adsorption of acetate compounds on silica gel.

A study by Chou and Chiou (2005) investigated the adsorption equilibria of several acetate compounds, including this compound, on silica gel at 298.15 K. The equilibrium data was well-fitted by both the Freundlich and Langmuir isotherm models.

Isotherm ModelParameters for this compound Adsorption on Silica Gel at 298.15 K
Freundlich Isotherm
Freundlich constant (KF)1.89 (mg/g)(L/mg)1/n
Freundlich exponent (1/n)0.65 (dimensionless)
Langmuir Isotherm
Maximum adsorption capacity (qm)158.7 mg/g
Langmuir constant (KL)0.021 L/mg

Data sourced from Chou and Chiou (2005).

Adsorption Kinetics

Commonly applied kinetic models for such systems include the pseudo-first-order and pseudo-second-order models. For the adsorption of ethyl acetate on silica gel, the pseudo-first-order model has been found to be applicable.

Adsorption Thermodynamics

Thermodynamic parameters, including the enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of adsorption, provide insight into the spontaneity and nature of the adsorption process. For the physical adsorption of VOCs on silica gel, the process is typically exothermic (negative ΔH°), indicating that adsorption is more favorable at lower temperatures. The decrease in the randomness at the solid-fluid interface during adsorption usually results in a negative ΔS°. A negative ΔG° indicates a spontaneous adsorption process.

While specific thermodynamic values for this compound on silica gel are not available in the literature reviewed, the principles of physical adsorption suggest an exothermic and spontaneous process.

Experimental Protocols

Materials and Equipment
  • Adsorbent: Commercial silica gel (particle size, surface area, and pore volume should be characterized and specified).

  • Adsorbate: High-purity this compound.

  • Carrier Gas: High-purity nitrogen or air.

  • Adsorption Apparatus: A dynamic vapor adsorption system, typically including:

    • Mass flow controllers to regulate gas flow rates.

    • A temperature-controlled vapor generator to produce a constant concentration of this compound vapor.

    • A fixed-bed adsorber column containing a known amount of silica gel.

    • A temperature-controlled chamber for the adsorber.

    • An analytical instrument to measure the concentration of this compound at the inlet and outlet of the adsorber (e.g., Gas Chromatograph with a Flame Ionization Detector - GC-FID).

Protocol 1: Determination of Adsorption Isotherms (Gravimetric Method)

This protocol describes a static method for obtaining equilibrium adsorption data.

Caption: Workflow for determining adsorption isotherms using a gravimetric method.

Protocol 2: Dynamic Adsorption and Breakthrough Curve Analysis

This protocol outlines the procedure for evaluating the dynamic adsorption performance in a fixed-bed adsorber.

Caption: Experimental workflow for dynamic adsorption and breakthrough curve analysis.

Data Analysis and Interpretation

Breakthrough Curve Analysis

The breakthrough curve provides crucial information for the design of industrial-scale adsorbers. Key parameters obtained from the breakthrough curve include:

  • Breakthrough time (tb): The time at which the adsorbate is first detected at the outlet.

  • Stoichiometric time (ts): The time at which the bed is saturated.

  • Mass transfer zone (MTZ): The region in the adsorber where the concentration of the adsorbate is changing. The length of the MTZ is an indicator of the adsorption efficiency.

A representative breakthrough curve for the adsorption of an ester on silica gel would typically show a sigmoidal shape. The shape of the curve is influenced by factors such as the gas flow rate, adsorbate concentration, and bed dimensions.

Modeling of Adsorption Kinetics and Isotherms

The experimental data from the protocols above can be used to determine the parameters for various adsorption models.

Caption: Logical relationship for modeling adsorption data.

Conclusion

The information and protocols provided in these application notes serve as a valuable resource for researchers and professionals engaged in the study and application of this compound adsorption on silica gel. The quantitative data on adsorption equilibria, along with the detailed experimental methodologies, will facilitate the design and optimization of efficient adsorption-based separation and purification processes in the pharmaceutical and chemical industries. Further research is warranted to elucidate the specific kinetic and thermodynamic parameters for the this compound-silica gel system to enhance the accuracy of process modeling and design.

References

Troubleshooting & Optimization

Technical Support Center: Fischer-Speier Esterification of Propyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the Fischer-Speier esterification of propyl acetate.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the Fischer-Speier esterification for producing this compound?

A1: The Fischer-Speier esterification is a chemical reaction that synthesizes an ester, in this case, this compound, by refluxing a carboxylic acid (acetic acid) and an alcohol (n-propanol) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1] The reaction is an equilibrium process where water is produced as a byproduct.[2][3] To achieve a high yield of the ester, the equilibrium must be shifted towards the products.[3][4]

Q2: Why is my yield of this compound consistently low?

A2: Low yields in Fischer-Speier esterification are most commonly due to the reversible nature of the reaction.[2][5] The presence of water, a byproduct, can drive the reaction back towards the reactants (hydrolysis).[4] To improve the yield, it is crucial to either use a large excess of one of the reactants (usually the less expensive one, like the alcohol) or to continuously remove water as it is formed.[3][6][7] Inadequate reaction time or temperature can also result in incomplete conversion.

Q3: What are suitable catalysts for this reaction, and are there alternatives to sulfuric acid?

A3: While concentrated sulfuric acid is a common and effective catalyst, it can cause issues like equipment corrosion and side reactions leading to discoloration of the reaction mixture.[8][9] Alternative catalysts that can be used include:

  • p-Toluenesulfonic acid (p-TsOH): A solid acid catalyst that is often easier to handle than sulfuric acid.[1]

  • Acidic ion-exchange resins (e.g., Amberlyst-15): These are solid, heterogeneous catalysts that can be easily filtered out of the reaction mixture, simplifying purification.[10][11][12]

  • Expandable graphite: A solid superacid catalyst.[8]

  • Ceric sulfate: A solid inorganic salt catalyst that has shown high activity.[13]

Q4: How can I effectively remove the water produced during the reaction?

A4: There are two primary methods for removing water to drive the esterification equilibrium towards the product:

  • Azeotropic Distillation using a Dean-Stark Apparatus: This is a common laboratory technique where a solvent that forms an azeotrope with water (e.g., toluene or cyclohexane) is used. The azeotrope boils at a lower temperature, and upon condensation, the water separates from the immiscible solvent in the Dean-Stark trap and can be removed.[14][15][16]

  • Using a Dehydrating Agent: Adding a dehydrating agent, such as molecular sieves, to the reaction mixture can absorb the water as it is formed.[7] Concentrated sulfuric acid also acts as a dehydrating agent, although using too much can lead to other problems.[17]

Troubleshooting Guides

Problem 1: Low or No Yield of this compound
Possible CauseSuggested Solution
Equilibrium not shifted towards products. The Fischer esterification is a reversible reaction. To increase the yield, use a significant excess of one reactant (typically n-propanol) or remove water as it forms using a Dean-Stark apparatus or a drying agent like molecular sieves.[3][7]
Insufficient reaction time or temperature. Ensure the reaction is refluxed for an adequate amount of time (often several hours) at a temperature high enough to allow for a reasonable reaction rate. Monitor the reaction progress by checking for the cessation of water collection in the Dean-Stark trap.[14]
Ineffective catalyst. Ensure the acid catalyst has been added and is not expired or contaminated. If using a solid catalyst like an ion-exchange resin, ensure it is properly activated and used in the correct amount.
Loss of product during workup. The purification process, which often involves washing with sodium bicarbonate and brine, can lead to product loss if not performed carefully.[5] Ensure proper separation of layers in a separatory funnel and avoid vigorous shaking that can lead to emulsions.
Problem 2: Reaction Mixture Turns Dark Brown or Black
Possible CauseSuggested Solution
Decomposition caused by excessive heat. Reduce the heating mantle temperature to maintain a gentle reflux. Overheating can cause the reactants or products to decompose, leading to discoloration.[5]
Side reactions from a strong acid catalyst. A high concentration of sulfuric acid can cause oxidation or other side reactions, resulting in a dark-colored mixture.[9][17] Use the minimum effective amount of catalyst or consider a milder alternative like p-toluenesulfonic acid or an acidic resin.[1]
Contaminated reagents. Ensure that the acetic acid and n-propanol are of sufficient purity and are not contaminated with impurities that could decompose under acidic conditions at high temperatures.
Problem 3: No Water is Collecting in the Dean-Stark Trap
Possible CauseSuggested Solution
Reaction has not started or is too slow. Verify that the catalyst has been added and that the reaction temperature is high enough for reflux.
System is not properly sealed. Check all glassware joints for a tight seal. If the system is not sealed, the water vapor may be escaping instead of being directed to the condenser.
Condenser is not functioning correctly. Ensure that cold water is flowing through the condenser to effectively cool the vapors and allow for condensation into the trap.
Azeotrope is not forming or distilling. If not using an azeotropic solvent like toluene, the water may not efficiently distill over into the trap. The boiling point of the reaction mixture must be high enough to co-distill the water.
Problem 4: Difficulty in Separating Layers During Workup
Possible CauseSuggested Solution
Formation of an emulsion. Vigorous shaking of the separatory funnel, especially after washing with a basic solution like sodium bicarbonate, can lead to the formation of an emulsion. Use a gentle swirling or inverting motion for mixing. To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or letting the mixture stand for an extended period.
Miscibility of components. If a large excess of alcohol is used, it can increase the solubility of the ester in the aqueous layer, making separation difficult.[17][18] Adding brine can help to "salt out" the organic layer by decreasing its solubility in the aqueous phase.
Insufficient volume of wash solution. Ensure you are using an adequate volume of water or bicarbonate solution to effectively wash the organic layer and create two distinct phases.

Experimental Protocols & Data

Standard Experimental Protocol for this compound Synthesis

This protocol is a general guideline and may need to be optimized for specific laboratory conditions.

Materials:

  • n-Propanol

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (or other suitable catalyst)

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride (Brine) Solution

  • Anhydrous Sodium Sulfate

  • Boiling chips

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask, add n-propanol and glacial acetic acid. A common molar ratio is 2:1 of alcohol to acid to favor product formation.[8] Add a few boiling chips.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the flask while swirling.

  • Reflux: Assemble the reflux apparatus and heat the mixture to a gentle reflux using a heating mantle. Allow the reaction to reflux for 1-2 hours.[8] If using a Dean-Stark trap, continue reflux until no more water is collected.

  • Cooling: After the reflux period, remove the heating mantle and allow the flask to cool to room temperature.

  • Workup - Neutralization: Transfer the cooled mixture to a separatory funnel. Slowly add saturated sodium bicarbonate solution to neutralize the excess acetic acid and the sulfuric acid catalyst. Vent the separatory funnel frequently to release the pressure from the evolved CO₂ gas.[6] Continue adding bicarbonate solution until the bubbling ceases.

  • Workup - Washing: Allow the layers to separate. Drain the lower aqueous layer. Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.[6]

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add anhydrous sodium sulfate to remove residual water. Swirl the flask and let it stand for 10-15 minutes.

  • Purification - Distillation: Decant the dried liquid into a distillation flask. Purify the this compound by simple distillation, collecting the fraction that boils at approximately 102°C.

Quantitative Data Summary

Table 1: Effect of Molar Ratio of n-Propanol to Acetic Acid on this compound Yield

Molar Ratio (Propanol:Acetic Acid)CatalystReaction Time (h)Yield (%)Reference
1:1H₂SO₄-~65[3] (Analogous to ethanol)
1.5:1Ceric Sulfate2.0~99[13]
2:1Expandable Graphite0.5 - 1.0High (unspecified)[8]
10:1H₂SO₄-~97[3] (Analogous to ethanol)

Table 2: Comparison of Different Catalysts for this compound Synthesis

CatalystConditionsYield (%)AdvantagesDisadvantagesReference
H₂SO₄ RefluxVariableInexpensive, effectiveCorrosive, side reactions, difficult to remove[8]
Expandable Graphite 90°C, 8% catalystHighSolid, reusableRequires preparation[8]
Ceric Sulfate 1.1 g per 0.1 mol acid, reflux~99High activity, simple operation-[13]
Amberlyst-15 338–368 KHighSolid, easily separated-[12]

Visualized Workflows and Logic

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Workup & Purification reactants 1. Combine n-Propanol, Acetic Acid, and Catalyst reflux 2. Reflux for 1-2 hours reactants->reflux cool 3. Cool to Room Temperature reflux->cool transfer 4. Transfer to Separatory Funnel cool->transfer neutralize 5. Neutralize with NaHCO₃ Solution transfer->neutralize wash 6. Wash with Water and Brine neutralize->wash dry 7. Dry with Anhydrous Na₂SO₄ wash->dry distill 8. Purify by Distillation dry->distill product This compound distill->product

Workflow for this compound Synthesis

troubleshooting_low_yield Troubleshooting Logic for Low Yield action_node action_node start Low Yield? check_water Was water removed effectively? start->check_water check_reagents Excess reagent used? check_water->check_reagents Yes action_water Implement Dean-Stark or drying agent. check_water->action_water No check_time_temp Sufficient reaction time and temp? check_reagents->check_time_temp Yes action_reagents Increase molar ratio of alcohol to acid. check_reagents->action_reagents No check_catalyst Catalyst effective? check_time_temp->check_catalyst Yes action_time_temp Increase reflux time or ensure proper temperature. check_time_temp->action_time_temp No action_catalyst Check catalyst activity or use an alternative. check_catalyst->action_catalyst No end_node Yield should improve. check_catalyst->end_node Yes action_water->end_node action_reagents->end_node action_time_temp->end_node action_catalyst->end_node

Troubleshooting Logic for Low Yield

References

Technical Support Center: Optimizing Propyl acetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the yield of propyl acetate in synthesis reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound? A1: The most prevalent method is the Fischer-Speier esterification of acetic acid and propan-1-ol.[1] This reaction involves heating the two reactants in the presence of an acid catalyst, typically sulfuric acid, which results in the formation of this compound and water as a byproduct.[1][2]

Q2: Why is an acid catalyst necessary for Fischer esterification? A2: The acid catalyst is crucial for speeding up the reaction. It protonates the carbonyl oxygen of the carboxylic acid, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[2] This catalytic action allows the reaction to reach equilibrium much faster than it would otherwise.

Q3: Is the Fischer esterification reaction reversible? How does this affect the yield? A3: Yes, the Fischer esterification is a reversible reaction, meaning it can proceed in both the forward (esterification) and reverse (hydrolysis) directions.[3][4] As the reaction proceeds, the accumulation of water can drive the equilibrium back towards the reactants, limiting the final ester yield.[3] To achieve a high yield, it is essential to shift the equilibrium toward the products.[4][5]

Q4: What are some alternatives to sulfuric acid as a catalyst? A4: While sulfuric acid is common, it can cause equipment corrosion.[6] Alternatives include solid acid catalysts like ion-exchange resins (e.g., Amberlyst 15), which are easier to separate from the reaction mixture and reduce environmental pollution.[7][8] Other reported catalysts include expandable graphite and ceric sulfate, which have shown high activity and yield.[6][9]

Troubleshooting Guide: Low this compound Yield

Q5: My reaction has run for several hours, but the conversion to this compound is low and has plateaued. What's the problem? A5: This issue most likely indicates that the reaction has reached equilibrium. Because Fischer esterification is reversible, the presence of the water byproduct will halt net production of the ester.

Troubleshooting Steps:

  • Water Removal: The most effective way to drive the reaction forward is to remove water as it forms.[4] This can be accomplished by:

    • Using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water.[2][10]

    • Adding molecular sieves to the reaction mixture to sequester water.[3]

    • Performing the reaction under vacuum to boil off the water.[3]

  • Use Excess Reactant: Employing a molar excess of one of the reactants (typically the less expensive one, like propanol) will shift the equilibrium towards the product side, in accordance with Le Châtelier's Principle.[4][5]

Q6: The reaction is very slow or doesn't seem to start. What are the possible causes? A6: A slow or non-starting reaction often points to issues with the catalyst or reaction conditions.

Troubleshooting Steps:

  • Catalyst Activity: Ensure the acid catalyst has been added and is active. If using a solid catalyst like an ion-exchange resin, verify it has not been deactivated from previous use.

  • Reaction Temperature: The reaction typically requires heating to reflux to proceed at a reasonable rate.[11] Ensure the temperature is appropriate for the solvent and reactants used, generally in the range of 90-110 °C.[6][12] Insufficient heating will lead to an incomplete or slow reaction.[13]

  • Mixing: Ensure the reaction mixture is being stirred thoroughly. Inadequate mixing can create concentration gradients and slow the reaction rate.

Q7: My yield is low after the purification process. Where could I be losing the product? A7: Significant product loss can occur during the workup and purification stages.[4][14]

Troubleshooting Steps:

  • Extraction/Washing: During aqueous washes (e.g., with sodium bicarbonate solution to neutralize acid), vigorous shaking can form emulsions, making layer separation difficult and leading to product loss. Ensure you are rinsing all glassware and the separatory funnel to recover all of the organic layer.[14]

  • Drying: When using a drying agent like anhydrous sodium sulfate, ensure it is thoroughly rinsed with a small amount of fresh, dry solvent to recover any adsorbed product.[14]

  • Distillation: this compound is relatively volatile (boiling point: 102°C).[1] During solvent removal (rotoevaporation) or final distillation, be careful not to use excessive vacuum or heat, which can cause the product to evaporate along with the solvent.[14]

Reaction Parameter Optimization

Optimizing reaction parameters is key to maximizing yield. The following tables summarize conditions reported in various studies.

Table 1: Effect of Molar Ratio (Propanol:Acetic Acid) on Conversion

Molar Ratio (Propanol:Acid)CatalystTemperature (°C)Time (h)Conversion/YieldReference
1.5:1Ceric SulfateReflux2.0~99%[9]
2:1Expandable GraphiteBoiling Point0.5 - 1.0High Yield[6]
2:1p-toluenesulfonic acid1007.098.6% (with VP*)[15]
3:110% MoO₃ on Al₂O₃1002.0~76%[12]

*VP: Vapor Permeation using a zeolite membrane to remove water.

Table 2: Comparison of Different Acid Catalysts

CatalystReactant RatioTemperature (°C)Key AdvantagesReference
Sulfuric Acid (H₂SO₄)VariesRefluxTraditional, low cost[1][2]
Amberlyst 151:1 to 3:160 - 80Solid, reusable, less corrosive[7]
Expandable Graphite2:1 (Propanol:Acid)Boiling PointSolid, high activity[6]
Ceric Sulfate1.5:1 (Propanol:Acid)RefluxHigh yield, simple operation[9]

Diagrams

Fischer_Esterification_Mechanism Fischer Esterification Mechanism Reactants Acetic Acid + Propanol Protonation Protonated Carbonyl (More Electrophilic) Reactants->Protonation + H⁺ (Catalyst) Attack Tetrahedral Intermediate Protonation->Attack + Propanol ProtonTransfer Protonated Ether Oxygen Attack->ProtonTransfer Proton Transfer Elimination Water Leaves ProtonTransfer->Elimination - H₂O Products This compound + Water Elimination->Products - H⁺ (Catalyst Regenerated)

Caption: The reaction mechanism for acid-catalyzed Fischer Esterification.

Propyl_Acetate_Workflow Synthesis & Purification Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Combine Acetic Acid, Propanol, and Catalyst B Set up Reflux Apparatus A->B C Heat to Reflux (e.g., 1-2 hours) B->C D Cool Reaction Mixture C->D E Wash with NaHCO₃ (aq) to Neutralize Acid D->E F Wash with Brine (NaCl) E->F G Dry Organic Layer (e.g., Na₂SO₄) F->G H Filter to Remove Drying Agent G->H I Distill to Isolate Pure this compound H->I J Final Product: This compound I->J

Caption: A typical experimental workflow for this compound synthesis.

Troubleshooting_Yield Troubleshooting Low Yield Start Low Final Yield? CheckEquilibrium Is reaction reversible? Start->CheckEquilibrium Primary Cause CheckConditions Were Temp/Time/Catalyst Sufficient? Start->CheckConditions Possible Cause CheckWorkup Was product lost during workup? Start->CheckWorkup Possible Cause Sol_Equilibrium ACTION: - Remove water (Dean-Stark) - Use excess reactant CheckEquilibrium->Sol_Equilibrium Yes Sol_Conditions ACTION: - Increase temperature/time - Check catalyst activity CheckConditions->Sol_Conditions No Sol_Workup ACTION: - Careful layer separation - Rinse drying agent - Controlled distillation CheckWorkup->Sol_Workup Yes End Yield Optimized Sol_Equilibrium->End Sol_Conditions->End Sol_Workup->End

Caption: A decision tree for troubleshooting common causes of low yield.

Experimental Protocol: Fischer Esterification of this compound

This protocol describes a standard lab-scale synthesis of this compound using sulfuric acid as a catalyst.

Materials:

  • Glacial Acetic Acid

  • n-Propanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask, add n-propanol and glacial acetic acid (a typical molar ratio is 1.5:1 or 2:1 of alcohol to acid).[6][9]

    • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 drops) to the mixture while stirring.[11]

    • Add a boiling chip and attach a reflux condenser.[16]

  • Reaction:

    • Heat the mixture to a gentle reflux using a heating mantle.[11]

    • Allow the reaction to reflux for 45-60 minutes.[11] The progress can be monitored by techniques like TLC or GC if desired.

  • Workup and Neutralization:

    • Allow the reaction mixture to cool to room temperature.[11]

    • Transfer the cooled mixture to a separatory funnel.

    • Carefully add 5% aqueous sodium bicarbonate solution to neutralize the unreacted acetic acid and the sulfuric acid catalyst.[11] Swirl gently and vent the funnel frequently to release CO₂ gas.

    • Allow the layers to separate and discard the lower aqueous layer.[11]

  • Washing and Drying:

    • Wash the remaining organic layer with a saturated NaCl solution (brine) to help remove residual water and water-soluble impurities.[10][11] Discard the aqueous layer.

    • Transfer the organic layer (crude this compound) to a clean, dry flask and add anhydrous sodium sulfate to act as a drying agent.[11] Swirl the flask and let it stand for 10-15 minutes until the liquid is clear.

  • Purification:

    • Carefully decant or filter the dried liquid away from the drying agent into a distillation flask.

    • Purify the this compound by simple distillation, collecting the fraction that boils at approximately 98-102°C.[6]

  • Analysis:

    • Characterize the final product by measuring its refractive index (reported value ~1.384 at 20°C) and obtaining an IR spectrum to confirm the presence of the ester functional group.[6]

References

Purification of propyl acetate from azeotropic mixture with water

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of propyl acetate from its azeotropic mixture with water.

Frequently Asked Questions (FAQs)

Q1: What is the composition of the this compound-water azeotrope?

A1: this compound and water form a minimum-boiling homogeneous azeotrope. At atmospheric pressure (1 atm), the azeotrope boils at approximately 82.4°C and consists of about 86% this compound and 14% water by weight.[1][2] It is crucial to remember that this composition can shift with changes in pressure.

Q2: I'm trying to separate this compound and water by simple distillation, but I can't achieve a high purity of this compound. Why is this happening?

A2: You are encountering the limitations of distilling an azeotropic mixture. At the azeotropic point, the vapor and liquid phases have the same composition, making further separation by conventional distillation impossible.[3] To purify this compound beyond the azeotropic concentration, you need to employ specialized techniques to "break" the azeotrope.

Q3: What are the common methods to break the this compound-water azeotrope?

A3: The most common and effective methods for breaking the this compound-water azeotrope on a laboratory and industrial scale are:

  • Extractive Distillation: This involves adding a high-boiling solvent (entrainer) to the mixture to alter the relative volatility of this compound and water, allowing for their separation.

  • Salting-Out / Liquid-Liquid Extraction: This method involves adding an inorganic salt to the aqueous mixture to decrease the mutual solubility of this compound and water, facilitating their separation into two liquid phases.[4]

  • Pressure-Swing Distillation: This technique utilizes two distillation columns operating at different pressures to exploit the shift in the azeotropic composition with pressure.[5]

Q4: During liquid-liquid extraction, I'm observing a stable emulsion at the interface between the organic and aqueous layers. How can I resolve this?

A4: Emulsion formation is a common issue in liquid-liquid extractions. To break the emulsion, you can try the following:

  • Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel.

  • Addition of Brine: Adding a saturated solution of sodium chloride (brine) can help to break the emulsion by increasing the ionic strength of the aqueous phase.

  • Centrifugation: If the emulsion persists, transferring the mixture to centrifuge tubes and spinning for a few minutes can effectively separate the layers.

  • Patience: Sometimes, simply allowing the mixture to stand for an extended period can lead to phase separation.

Q5: In extractive distillation, my purified this compound is contaminated with the entrainer. What could be the cause and how can I prevent it?

A5: Contamination with the entrainer can occur for a few reasons:

  • Incorrect Entrainer Selection: The chosen entrainer might have a boiling point too close to that of this compound, leading to co-distillation. Select an entrainer with a significantly higher boiling point.

  • Foaming or Bumping: Violent boiling in the distillation flask can carry the non-volatile entrainer into the condenser. Ensure smooth boiling by using a magnetic stirrer or boiling chips and controlling the heating rate.

  • Column Efficiency: An inefficient distillation column may not provide adequate separation between the this compound vapor and the entrainer. Ensure your column is properly packed and of sufficient length for the separation.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Poor separation of this compound and water using simple distillation. Formation of a minimum-boiling azeotrope.Employ a method to break the azeotrope, such as extractive distillation, salting-out, or pressure-swing distillation.
In extractive distillation, the separation efficiency is low. 1. Inappropriate entrainer.2. Insufficient entrainer concentration.3. Inefficient distillation column.1. Select an entrainer that significantly increases the relative volatility of this compound to water (see Table 2).2. Optimize the entrainer-to-feed ratio.3. Use a packed distillation column with a higher number of theoretical plates.
During salting-out, the this compound layer still contains a significant amount of water. 1. Insufficient salt concentration.2. Ineffective salt for this specific system.1. Add more of the selected salt until saturation is reached.2. Experiment with different salts known to have a strong salting-out effect on ester-water mixtures (e.g., MgCl₂, CaCl₂, NaCl).
Difficulty in separating the organic and aqueous phases after liquid-liquid extraction. Formation of a stable emulsion.1. Use gentle mixing instead of vigorous shaking.2. Add a saturated brine solution.3. Use centrifugation to aid phase separation.
Product contamination with the entrainer after extractive distillation. 1. Entrainer boiling point is too low.2. Physical carryover of the entrainer due to bumping or foaming.1. Choose an entrainer with a boiling point at least 30-40°C higher than this compound.2. Ensure smooth boiling with proper stirring and controlled heating.

Data Presentation

Table 1: Azeotropic Data for the this compound - Water System

PropertyValue
Boiling Point of Azeotrope (at 1 atm)82.4 °C
Composition (by weight)86% this compound / 14% Water

Table 2: Effect of Entrainers on the Relative Volatility of this compound/n-Propanol in a Water-Containing Mixture

EntrainerRelative Volatility (this compound to n-Propanol)
None (Azeotrope)1.0
Triethanolamine1.44
N-methylpyrrolidone and Ethylene Glycol1.69
Butanol>1 (improves separation)
Methanol>1 (improves separation)

Note: Data for the direct effect on the this compound/water system is limited; however, the increase in relative volatility in the presence of n-propanol indicates a favorable effect on breaking the azeotrope.[2][6]

Experimental Protocols

Protocol 1: Extractive Distillation

Objective: To purify this compound from its azeotropic mixture with water using an entrainer.

Materials:

  • This compound-water azeotropic mixture

  • Entrainer (e.g., N-methylpyrrolidone or a mixture of N-methylpyrrolidone and ethylene glycol)

  • Fractional distillation apparatus (round-bottom flask, packed distillation column, condenser, receiving flask)

  • Heating mantle with a stirrer

  • Thermometer

Procedure:

  • Set up the fractional distillation apparatus.

  • Charge the round-bottom flask with the this compound-water azeotropic mixture and the selected entrainer. A typical starting ratio is 1:1 by volume.

  • Add boiling chips or a magnetic stir bar to the flask to ensure smooth boiling.

  • Begin heating the mixture.

  • The lower-boiling component (this compound, now freed from the azeotrope) will vaporize, travel up the column, and condense into the receiving flask.

  • Monitor the temperature at the top of the distillation column. A stable temperature close to the boiling point of pure this compound (101.6°C) indicates that the separation is proceeding effectively.

  • Continue the distillation until the temperature begins to rise significantly, indicating that the this compound has been mostly collected.

  • The entrainer and water will remain in the distillation flask.

Protocol 2: Salting-Out and Liquid-Liquid Extraction

Objective: To separate this compound from water by reducing its aqueous solubility using a salt.

Materials:

  • This compound-water azeotropic mixture

  • Inorganic salt (e.g., Magnesium Chloride (MgCl₂) or Sodium Chloride (NaCl))

  • Separatory funnel

  • Beakers

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Place the this compound-water azeotropic mixture into a separatory funnel.

  • Add the inorganic salt to the funnel. Start with a concentration of around 20% (w/v) and add more if two distinct layers do not form.

  • Stopper the funnel and gently invert it several times to dissolve the salt and allow for phase separation. Avoid vigorous shaking to prevent emulsion formation.

  • Allow the mixture to stand until two clear layers are visible. The upper layer will be the this compound-rich organic phase, and the lower layer will be the aqueous salt solution.

  • Drain the lower aqueous layer.

  • Collect the upper organic layer, which is the purified this compound.

  • To remove any residual dissolved water, dry the this compound using a drying agent like anhydrous sodium sulfate.

  • Decant or filter the dried this compound to remove the drying agent.

Visualizations

logical_relationship_overview Azeotrope This compound-Water Azeotropic Mixture Method1 Extractive Distillation Azeotrope->Method1 Method2 Salting-Out / LLE Azeotrope->Method2 Method3 Pressure-Swing Distillation Azeotrope->Method3 Purified Purified This compound Method1->Purified Method2->Purified Method3->Purified

Caption: Overview of methods to break the this compound-water azeotrope.

experimental_workflow_extractive_distillation cluster_0 Extractive Distillation Workflow Start Start with Azeotropic Mixture AddEntrainer Add High-Boiling Entrainer Start->AddEntrainer Step 1 Distill Fractional Distillation AddEntrainer->Distill Step 2 Collect Collect Purified This compound Vapor Distill->Collect Step 3 Residue Residue: Entrainer + Water Distill->Residue Condense Condense Vapor Collect->Condense Step 4 End Pure this compound (Liquid) Condense->End Step 5

Caption: Experimental workflow for extractive distillation of this compound.

References

Troubleshooting propyl acetate separation in fractional distillation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the fractional distillation of propyl acetate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the separation and purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and step-by-step guides to resolve specific issues you may encounter during the fractional distillation of this compound.

Q1: Why is my this compound product purity lower than expected?

A1: Low purity is often due to the presence of azeotropes, which are mixtures of liquids that boil at a constant temperature and have a constant vapor composition, making them difficult to separate by simple distillation. This compound forms azeotropes with water and n-propanol, common impurities from its synthesis.

  • Troubleshooting Steps:

    • Verify Feed Composition: Ensure your starting material is as dry as possible. Water is a common impurity that forms a low-boiling azeotrope with this compound.

    • Optimize Column Efficiency:

      • Increase the number of theoretical plates in your distillation column by using a longer column or a more efficient packing material (e.g., Raschig rings, Vigreux indentations).[1]

      • Ensure the column is well-insulated to maintain a proper temperature gradient.

    • Adjust Reflux Ratio: A higher reflux ratio can improve separation by increasing the number of vaporization-condensation cycles. Start with a reflux ratio of at least 5:1 and adjust as needed.

    • Consider Azeotropic Distillation: If water is a significant impurity, consider using an entrainer that forms a ternary azeotrope with water and this compound, which can then be removed.

    • Alternative Methods: For persistent issues with n-propanol contamination, extractive distillation may be necessary.[2]

Q2: The distillation is proceeding very slowly or has stopped completely. What should I do?

A2: A slow or stalled distillation can be caused by insufficient heating, flooding of the column, or improper setup.

  • Troubleshooting Steps:

    • Check Heat Source: Ensure the heating mantle is set to a temperature sufficiently above the boiling point of the azeotrope or the lowest boiling component in the mixture.

    • Inspect for Column Flooding: If you observe a large amount of liquid accumulated in the packing, the column is flooded. Reduce the heating rate to allow the liquid to drain back into the flask, then slowly increase the heat.

    • Ensure Proper Insulation: Poor insulation can lead to heat loss and prevent the vapor from reaching the top of the column. Wrap the column with glass wool or aluminum foil.

    • Verify Condenser Water Flow: Check that the condenser has a steady flow of cold water. Insufficient cooling can lead to loss of product vapor.

Q3: The temperature at the distillation head is fluctuating. What does this indicate?

A3: Temperature fluctuations at the distillation head suggest an inconsistent vapor composition, which can be due to bumping of the liquid in the distillation flask or channeling in the packing.

  • Troubleshooting Steps:

    • Use Boiling Chips or a Stir Bar: Add fresh boiling chips or use a magnetic stir bar in the distillation flask to ensure smooth boiling.

    • Check Packing Uniformity: Ensure the column packing is uniform to prevent vapor from bypassing the packing (channeling).

    • Adjust Heating Rate: A heating rate that is too high can cause surges of vapor, leading to temperature fluctuations. Reduce the heat to achieve a slow and steady distillation rate.

Q4: I am observing two liquid phases in my distillate. Why is this happening?

A4: The formation of two layers in the receiving flask is likely due to the co-distillation of this compound and water. This compound has limited solubility in water, leading to phase separation upon condensation.

  • Troubleshooting Steps:

    • Dry the Crude Product: Before distillation, dry the crude this compound with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) to remove as much water as possible.

    • Utilize a Dean-Stark Trap: If significant amounts of water are present, consider using a Dean-Stark trap to continuously remove water as it co-distills with the this compound.

    • Post-Distillation Separation: If a small amount of water comes over, the layers in the receiving flask can be separated using a separatory funnel. The organic layer can then be dried.

Data Presentation

Table 1: Physical Properties and Azeotropic Data

PropertyValue
This compound
Boiling Point101.6 °C
Density0.888 g/mL at 25 °C
n-Propanol
Boiling Point97.2 °C
Water
Boiling Point100 °C
Azeotropes
This compound - Water82.4 °C (86 wt% this compound)
This compound - n-Propanol94 °C (37 wt% this compound)
This compound - n-Propanol - Water82.2 °C (59.5 wt% this compound, 19.5 wt% n-Propanol, 21 wt% Water)[2]

Experimental Protocols

Protocol 1: Standard Fractional Distillation of this compound

This protocol outlines a standard procedure for the fractional distillation of crude this compound to remove impurities such as unreacted n-propanol, acetic acid, and water.

  • Preparation of Crude this compound:

    • After synthesis, wash the crude this compound with a saturated sodium bicarbonate solution to neutralize any remaining acetic acid.

    • Wash with brine to remove excess water.

    • Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a round-bottom flask, a packed fractionating column (e.g., Vigreux or packed with Raschig rings), a condenser, a distillation head with a thermometer, and receiving flasks.

    • Ensure all glassware is dry.

    • Place a few boiling chips or a magnetic stir bar in the distillation flask.

  • Distillation Procedure:

    • Charge the distillation flask with the dried crude this compound, filling it to no more than two-thirds of its volume.

    • Begin heating the flask gently.

    • Observe the vapor rising through the column. Adjust the heating rate to maintain a slow and steady distillation rate (approximately 1-2 drops per second).

    • Monitor the temperature at the distillation head. The initial fraction will likely be the low-boiling azeotrope of this compound and water (around 82.4 °C). Collect this fraction in a separate receiving flask.

    • Once the temperature begins to rise, change the receiving flask to collect the main fraction of pure this compound (boiling point ~101.6 °C).

    • Continue collecting the main fraction as long as the temperature remains stable.

    • Stop the distillation when the temperature begins to drop or when only a small amount of liquid remains in the distillation flask.

  • Analysis:

    • Analyze the purity of the collected fractions using gas chromatography (GC) or other suitable analytical methods.

Visualizations

Troubleshooting_Workflow start Start: Low Product Purity check_azeotrope Azeotrope Formation? start->check_azeotrope check_column Sufficient Column Efficiency? check_azeotrope->check_column Yes solution_azeotrope Dry Feed or Use Extractive Distillation check_azeotrope->solution_azeotrope No check_reflux Optimal Reflux Ratio? check_column->check_reflux Yes solution_column Increase Column Length or Use Better Packing check_column->solution_column No solution_reflux Increase Reflux Ratio check_reflux->solution_reflux No end_node Pure this compound check_reflux->end_node Yes solution_azeotrope->end_node solution_column->end_node solution_reflux->end_node

Caption: Troubleshooting workflow for low this compound purity.

Caption: Experimental setup for fractional distillation.

Safety Precautions

This compound is a flammable liquid and its vapors can form explosive mixtures with air.[3] Always work in a well-ventilated fume hood and ensure there are no open flames or spark sources nearby. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) for this compound.[4][5][6][7][8]

References

Technical Support Center: Enhancing Solubility of Nonpolar Compounds in Propyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to dissolve nonpolar compounds in propyl acetate.

Troubleshooting Guide

Issue: My nonpolar compound has poor solubility in this compound at my desired concentration.

Possible Causes and Solutions:

  • Inherent Low Solubility: The fundamental principle of "like dissolves like" governs solubility. This compound is a moderately polar solvent, and if your compound is highly nonpolar, its solubility may be intrinsically limited.[1]

    • Solution 1: Temperature Adjustment. Increasing the temperature of the solution can enhance the solubility of many solid compounds.[2] However, be cautious of compound degradation at elevated temperatures.

    • Solution 2: Particle Size Reduction. Decreasing the particle size of your solid compound increases the surface area available for interaction with the solvent, which can improve the rate of dissolution.[3][4] Techniques like micronization can be employed.[3]

    • Solution 3: Co-solvency. The addition of a miscible co-solvent can significantly alter the polarity of the solvent system to better match that of the nonpolar solute.[4][5]

  • Impure Compound or Solvent: Impurities in either the nonpolar compound or the this compound can affect solubility.

    • Solution: Ensure the purity of both your solute and solvent using appropriate analytical techniques.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor solubility.

Issue: I am observing phase separation after adding a co-solvent.

Possible Causes and Solutions:

  • Immiscibility of Co-solvent: The selected co-solvent may not be fully miscible with this compound at the ratio you are using.

    • Solution: Consult solvent miscibility charts. Select a co-solvent that is known to be miscible with this compound, such as ethanol, acetone, or other esters like ethyl acetate.[3]

  • "Salting Out" Effect: The addition of the co-solvent could be decreasing the overall solvating power of the mixture for your specific nonpolar compound, causing it to precipitate.

    • Solution: Experiment with different co-solvents and varying ratios. A systematic approach, creating ternary phase diagrams, can help identify the optimal solvent blend.

Frequently Asked Questions (FAQs)

Q1: What types of co-solvents are most effective for dissolving nonpolar compounds in this compound?

A1: The principle of "like dissolves like" is key.[1] Since this compound is moderately polar, adding a nonpolar or a less polar co-solvent can improve the solubility of nonpolar compounds.

  • Nonpolar Co-solvents: Hydrocarbon solvents like hexane or toluene can be effective. However, miscibility with this compound needs to be considered.

  • Less Polar, Miscible Co-solvents: Other esters (e.g., ethyl acetate), ketones (e.g., acetone), and alcohols (e.g., ethanol, isopropanol) are generally miscible with this compound and can enhance solubility.[3]

Q2: How can surfactants help improve solubility in this compound?

A2: Surfactants, or surface-active agents, are amphiphilic molecules that can increase the solubility of hydrophobic (nonpolar) compounds in more polar solvents.[6] They form micelles, where the nonpolar tails create a hydrophobic core that can encapsulate the nonpolar solute, while the polar head groups interact with the solvent.[6][7] This effectively disperses the nonpolar compound in the solvent system.

Q3: What is a typical experimental protocol to determine the solubility of my compound in a this compound mixture?

A3: The shake-flask method is a common and reliable technique.

Experimental Protocol: Shake-Flask Method for Solubility Determination

Objective: To determine the equilibrium solubility of a nonpolar compound in a this compound-based solvent system.

Materials:

  • Nonpolar compound (solute)

  • This compound (solvent)

  • Co-solvent(s) (if applicable)

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Syringe filters (chemically inert, e.g., PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument

Procedure:

  • Prepare the desired solvent system (e.g., pure this compound or a this compound/co-solvent mixture) in a volumetric flask.

  • Add an excess amount of the nonpolar compound to a known volume of the solvent system in a sealed vial or flask. The excess solid should be clearly visible.

  • Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature.

  • Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, allow the mixture to stand undisturbed at the same temperature to let undissolved solids settle.

  • Centrifuge the sample to further separate the solid and liquid phases.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.

  • Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibration range of your analytical method.

  • Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC with a pre-established calibration curve.

  • Calculate the solubility in units such as mg/mL or mol/L.

Q4: Is there any quantitative data on the solubility of nonpolar compounds in this compound?

A4: While extensive databases for this compound are not as common as for other solvents, data for similar solvents like ethyl acetate can provide useful estimates. Below are tables summarizing the solubility of two common nonpolar compounds, naphthalene and ibuprofen, in various organic solvents to illustrate the impact of solvent choice.

Data Presentation

Table 1: Solubility of Naphthalene in Various Organic Solvents at 298.15 K

SolventMolar Solubility (mol·dm⁻³)Reference
Hexane2.13
Ethyl Acetate3.29[8][9]
Acetone3.93[2]
Chloroform4.84[2]

Table 2: Solubility of Ibuprofen in Various Organic Solvents at 298.15 K

SolventMole Fraction Solubility (x)Reference
Water0.000004[10]
Hexane0.008[11]
Ethyl Acetate0.229[12]
Ethanol0.124[10]
Acetone0.321[10]

Methodologies and Visualizations

Mechanism of Co-solvency

Co-solvency enhances the solubility of a nonpolar solute by reducing the polarity difference between the solute and the solvent system. A co-solvent that is miscible with the primary solvent and has a polarity intermediate between the primary solvent and the solute can create a more favorable environment for dissolution.

CoSolvency cluster_problem Initial State: Poor Solubility cluster_solution With Co-solvent: Improved Solubility NonpolarSolute Nonpolar Solute PropylAcetate This compound (Moderately Polar) NonpolarSolute->PropylAcetate Low Affinity SolventMixture Solvent Mixture (Intermediate Polarity) CoSolvent Co-solvent (e.g., Less Polar) NonpolarSolute_2 Nonpolar Solute NonpolarSolute_2->SolventMixture Increased Affinity

Caption: Mechanism of co-solvency.

References

Technical Support Center: Protocol for Removing Water from Propyl Acetate Solvent

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of water from propyl acetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing water from this compound?

A1: The primary methods for drying this compound are:

  • Azeotropic Distillation: This technique takes advantage of the low-boiling azeotrope that this compound forms with water.[1][2]

  • Using Drying Agents: This involves adding a substance that chemically or physically binds with water. Common drying agents include molecular sieves, anhydrous sodium sulfate, and anhydrous potassium carbonate.[3]

  • Extractive Distillation: This method is employed when simple distillation is ineffective due to the presence of azeotropes. It involves adding a high-boiling solvent to alter the relative volatilities of the components.[1][4]

Q2: When should I choose distillation over drying agents?

A2: The choice depends on the required level of dryness, the scale of your experiment, and the available equipment.

  • Distillation is suitable for large quantities of solvent and when a very low water content is required. Azeotropic distillation is particularly effective for this compound.[2]

  • Drying agents are convenient for smaller-scale laboratory applications and for pre-drying solvents before a final purification step.[5][6]

Q3: What type of molecular sieves are best for drying this compound?

A3: 3Å molecular sieves are generally recommended for drying solvents like esters.[5][6] 4Å sieves can also be used.[5] It is crucial to use activated molecular sieves for optimal performance.[5]

Q4: Can I use other drying agents like calcium chloride?

A4: While calcium chloride is a common drying agent, it is generally not recommended for drying esters like this compound as it can form adducts with them. Anhydrous sodium sulfate or potassium carbonate are more suitable alternatives.[3][7]

Q5: How can I determine the water content in my this compound?

A5: The Karl Fischer titration is the most accurate and widely used method for determining the water content in organic solvents. For a qualitative assessment, the solvent may appear cloudy or turbid if a significant amount of water is present.

Troubleshooting Guides

Issue 1: The this compound is still wet after treatment with a drying agent.
Possible Cause Troubleshooting Step
Inactive Drying Agent Ensure the drying agent is freshly opened or has been properly activated. For example, molecular sieves can be activated by heating in an oven.[5]
Insufficient Amount of Drying Agent Increase the amount of drying agent used. A general guideline is to add the drying agent until it no longer clumps together at the bottom of the flask.
Insufficient Contact Time Allow for a longer contact time between the solvent and the drying agent. Gentle agitation can also improve efficiency. For molecular sieves, allowing the solvent to stand over them for at least 24 hours is recommended.[6]
High Initial Water Content If the initial water content is very high, consider a pre-drying step, such as a preliminary distillation or washing with a saturated salt solution (brine), before using a chemical drying agent.[3]
Issue 2: The solvent appears cloudy or forms a second phase during distillation.
Possible Cause Troubleshooting Step
Formation of a Water-Propyl Acetate Azeotrope This is expected during the initial phase of azeotropic distillation. The initial distillate will be rich in water. Continue the distillation until the distillate becomes clear.[1][2]
Entrainment of Water Droplets Ensure the distillation apparatus is set up correctly with a properly functioning condenser to prevent mechanical transfer of water droplets.

Data Presentation

Table 1: Physical Properties of this compound and its Azeotropes

Substance/Mixture Boiling Point (°C) Composition (wt%)
n-Propyl Acetate101.6100% this compound
Water100100% Water
n-Propyl Acetate - Water Binary Azeotrope82.486% this compound, 14% Water
n-Propyl Acetate - n-Propanol - Water Ternary Azeotrope82.2Varies

Data sourced from multiple references.[1][8]

Table 2: Efficiency of Common Drying Agents for Esters

Drying Agent Typical Final Water Content (ppm) Advantages Disadvantages
3Å Molecular Sieves < 10High efficiency, chemically inert to most solvents.[6]Requires activation, slower than some other agents.[5]
Anhydrous Sodium Sulfate 100 - 200High capacity, inexpensive.Lower efficiency than molecular sieves.
Anhydrous Potassium Carbonate 100 - 300Good for neutral and basic compounds.Can be basic, potentially reacting with acidic compounds.[3]

Note: The final water content can vary depending on the initial water content, the amount of drying agent used, and the contact time.

Experimental Protocols

Protocol 1: Drying this compound with Molecular Sieves
  • Activation of Molecular Sieves: Place the required amount of 3Å molecular sieves in a suitable flask. Heat in an oven at 175-260 °C for at least 3 hours under a vacuum or with a slow stream of dry nitrogen.[5] Cool the sieves to room temperature in a desiccator before use.

  • Drying Procedure: Add the activated molecular sieves (approximately 5-10% w/v) to the this compound in a sealed container.

  • Incubation: Allow the mixture to stand for at least 24 hours at room temperature. Occasional swirling can improve the drying efficiency.

  • Separation: Carefully decant or filter the dried this compound from the molecular sieves.

Protocol 2: Azeotropic Distillation of this compound
  • Apparatus Setup: Assemble a standard distillation apparatus, including a distillation flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Distillation: Place the wet this compound in the distillation flask. Heat the flask to boiling.

  • Fraction Collection: The initial fraction that distills over will be the water-propyl acetate azeotrope, boiling at approximately 82.4 °C.[1] This fraction may appear cloudy.

  • Completion: Continue the distillation until the temperature rises to the boiling point of pure this compound (101.6 °C) and the distillate is clear.[8] The remaining liquid in the distillation flask is the dried this compound.

Mandatory Visualization

Drying_Protocol_Selection start Start: Wet This compound check_scale Determine Scale of Experiment start->check_scale large_scale Large Scale (> 1 L) check_scale->large_scale Large small_scale Small Scale (< 1 L) check_scale->small_scale Small distillation Azeotropic Distillation large_scale->distillation check_dryness Required Final Water Content? small_scale->check_dryness ultra_dry Ultra-Dry (< 10 ppm) check_dryness->ultra_dry < 10 ppm moderately_dry Moderately Dry (> 50 ppm) check_dryness->moderately_dry > 50 ppm mol_sieves Use Activated 3Å Molecular Sieves ultra_dry->mol_sieves drying_agent Use Anhydrous Na2SO4 or K2CO3 moderately_dry->drying_agent end End: Dry This compound distillation->end mol_sieves->end drying_agent->end

Caption: Decision workflow for selecting a drying method for this compound.

References

Byproducts of propyl acetate synthesis and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of propyl acetate.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts in the synthesis of this compound via Fischer esterification?

The main byproducts and impurities encountered during the Fischer esterification of acetic acid and propanol are:

  • Water: Formed as a direct byproduct of the esterification reaction.[1][2]

  • Unreacted Acetic Acid: As Fischer esterification is an equilibrium reaction, some starting material will remain.[3]

  • Unreacted 1-Propanol: Similar to acetic acid, excess or unreacted propanol will be present.

  • Sulfuric Acid: If used as a catalyst, it will remain in the reaction mixture.[1][2]

Q2: Are there any significant side-products to be aware of?

Under forcing conditions (e.g., high temperatures), the strong acid catalyst (like sulfuric acid) can promote side reactions:

  • Propene: Dehydration of 1-propanol can occur to form propene gas.[4][5]

  • Dipropyl ether: Two molecules of 1-propanol can condense to form dipropyl ether and water.[6]

Q3: My final product has a sharp, vinegary smell. What is the cause and how can I fix it?

A vinegary odor indicates the presence of residual acetic acid.[3] This can be remedied by washing the crude this compound with a basic solution, such as saturated sodium bicarbonate or sodium carbonate solution, to neutralize and remove the acid.[3][7]

Q4: What is the purpose of washing the crude product with brine (saturated NaCl solution)?

Washing with brine reduces the solubility of the organic layer (this compound) in the aqueous layer, a phenomenon known as "salting out."[8] This helps to minimize the loss of product into the aqueous washes and can also aid in breaking up emulsions.

Troubleshooting Guides

Issue 1: Emulsion Formation During Aqueous Workup

Problem: A stable emulsion forms between the organic and aqueous layers in the separatory funnel, preventing clear separation.

Possible Causes:

  • Vigorous shaking of the separatory funnel.

  • Presence of acidic or basic impurities acting as surfactants.

  • Use of certain solvents like dichloromethane.

Solutions:

SolutionDescription
Patience Allow the separatory funnel to stand undisturbed for 10-30 minutes. Gravity may be sufficient to break a weak emulsion.
Gentle Agitation Instead of vigorous shaking, gently invert the separatory funnel multiple times.
Salting Out Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.
Filtration Filter the entire mixture through a pad of Celite® or glass wool. This can often break up the emulsion and allow the layers to separate upon standing.
Solvent Addition Adding a small amount of a different organic solvent can sometimes alter the properties of the mixture and promote separation.
Centrifugation If the volume is manageable, centrifuging the mixture can force the separation of the layers.
Issue 2: Low Yield of this compound After Distillation

Problem: The final yield of purified this compound is significantly lower than expected.

Possible Causes:

  • Incomplete reaction due to insufficient heating or reaction time.

  • Loss of product during aqueous washes.

  • Inefficient distillation setup.

  • Hydrolysis of the ester back to the starting materials during workup.

Solutions:

SolutionDescription
Optimize Reaction Conditions Ensure the reaction is heated to the appropriate temperature for a sufficient amount of time to reach equilibrium. Using a Dean-Stark apparatus can help drive the equilibrium towards the product by removing water as it is formed.
Minimize Aqueous Washes While necessary, excessive washing can lead to product loss. Use the minimum number of washes required to remove impurities. Use brine to minimize the solubility of the ester in the aqueous layer.
Improve Distillation Technique Ensure the distillation apparatus is well-insulated to prevent heat loss. Use a fractionating column for better separation of this compound from any remaining impurities. Collect the fraction at the correct boiling point (approx. 102°C).[2]
Neutralize Acid Promptly Wash the reaction mixture with a basic solution as soon as possible after the reaction is complete to prevent acid-catalyzed hydrolysis of the ester.

Experimental Protocols

Synthesis of this compound via Fischer Esterification
  • Combine 1-propanol and glacial acetic acid in a round-bottom flask.

  • Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

  • Heat the mixture to reflux for 1-2 hours.

  • Allow the mixture to cool to room temperature.

Purification of Crude this compound
  • Transfer the cooled reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Water

    • Saturated sodium bicarbonate solution (vent frequently to release CO2)

    • Saturated sodium chloride (brine) solution

  • Drain the organic layer into a clean, dry flask.

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Decant or filter the dried this compound into a distillation flask.

  • Perform a simple or fractional distillation, collecting the fraction that boils at approximately 102°C.[2]

Quantitative Data

Illustrative data on the effect of purification steps on the purity of this compound. Actual results may vary based on experimental conditions.

Table 1: Effect of Washing on Purity

Washing ProtocolPurity of this compound (Illustrative)
No Wash~85% (contains acetic acid, propanol)
1x Water Wash~90% (some acid and alcohol removed)
1x Water, 1x NaHCO3 Wash~95% (most acid removed)
1x Water, 2x NaHCO3 Washes~97%
1x Water, 2x NaHCO3, 1x Brine~98%

Table 2: Comparison of Basic Washing Agents

Basic Wash Agent (Saturated Solution)Purity after Washing (Illustrative)Observations
Sodium Bicarbonate (NaHCO3)~97%Milder base, less risk of ester hydrolysis, produces CO2 gas.[3]
Sodium Carbonate (Na2CO3)~97%Stronger base, more efficient at neutralizing acid, but higher risk of ester hydrolysis. Also produces CO2 gas.[9]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification synthesis_start Combine Acetic Acid & Propanol add_catalyst Add H2SO4 Catalyst synthesis_start->add_catalyst reflux Reflux add_catalyst->reflux synthesis_end Crude this compound reflux->synthesis_end wash_water Wash with Water synthesis_end->wash_water wash_bicarb Wash with NaHCO3 wash_water->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry (e.g., MgSO4) wash_brine->dry distill Distill dry->distill final_product Pure this compound distill->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_emulsion start Emulsion Forms During Workup q1 Wait 10-30 minutes? start->q1 a1_yes Emulsion Breaks q1->a1_yes Yes a1_no Emulsion Persists q1->a1_no No q2 Add Saturated Brine a1_no->q2 q3 Filter through Celite® q2->q3 Ineffective end Layers Separated q2->end Effective q4 Centrifuge q3->q4 Ineffective q3->end Effective q4->end Effective

Caption: Troubleshooting decision tree for emulsion formation.

References

Technical Support Center: Optimizing Propyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of propyl acetate. The information is designed to help you optimize catalyst concentration and overcome common experimental challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q1: My reaction yield is significantly lower than expected, even with a catalyst. What are the potential causes related to catalyst concentration?

A1: Low reaction yield in this compound synthesis can be attributed to several factors related to catalyst concentration:

  • Insufficient Catalyst: The most straightforward cause is an inadequate amount of catalyst to drive the reaction forward effectively. The reaction rate will be slow, and the equilibrium may not be reached within the allotted time.

  • Catalyst Deactivation: Heterogeneous catalysts, such as ion-exchange resins (e.g., Amberlyst 15), can lose activity over time or with repeated use. This can be due to fouling of the catalyst surface or loss of active sites.[1]

  • Mass Transfer Limitations: With solid catalysts, if the catalyst loading is too high or the stirring is inadequate, the reactants may have limited access to the catalytic sites, leading to a lower-than-expected reaction rate.

  • Sub-optimal Reaction Conditions: The optimal catalyst concentration is often dependent on other reaction parameters such as temperature and reactant molar ratio. An imbalance in these conditions can lead to a lower yield.

Q2: I've noticed the formation of byproducts in my reaction. Could this be related to the catalyst concentration?

A2: Yes, improper catalyst concentration can lead to the formation of unwanted byproducts.

  • Excessive Acid Catalyst: Using a very high concentration of a strong acid catalyst like sulfuric acid can promote side reactions such as the dehydration of the alcohol (propanol) to form propene or dipropyl ether. It can also lead to the hydrolysis of the formed ester back to the reactants if water is present.[2]

  • High Temperatures with Certain Catalysts: Some catalysts, when used at high concentrations and temperatures, can promote side reactions. For instance, with H-[Fe]ZSM-5, at higher temperatures, dehydration of the acetate to form ketones becomes more significant.[3]

Q3: My reaction mixture has turned a dark color. What could be the cause?

A3: A change in the color of the reaction mixture, particularly darkening, can indicate decomposition or side reactions, which may be influenced by the catalyst.

  • Aggressive Catalyst: A high concentration of a strong, corrosive catalyst like sulfuric acid can cause charring or decomposition of the organic reactants, especially at elevated temperatures.[4]

  • Catalyst Degradation: Some catalysts may not be stable under the reaction conditions and could decompose, leading to discoloration of the mixture.

Q4: My solid catalyst (e.g., ion-exchange resin) seems to be less effective after a few uses. How can I address this?

A4: The deactivation of solid catalysts is a common issue. Here are some steps you can take:

  • Regeneration: Many solid catalysts can be regenerated. For ion-exchange resins like Amberlyst 15, this typically involves washing with a solvent to remove adsorbed species and then treating with a strong acid to restore the active sites.[5]

  • Drying: Ensure the catalyst is properly dried before use, as water can negatively impact its performance in esterification reactions. Preheating Amberlyst-15 has been shown to affect its activity.[1]

  • Storage: Store the catalyst under appropriate conditions to prevent contamination and degradation.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about catalyst concentration in this compound synthesis.

Q1: What is a typical starting concentration for common catalysts in this compound synthesis?

A1: The optimal catalyst concentration depends on the specific catalyst, reaction conditions, and desired reaction rate. However, here are some general starting points based on literature:

  • Sulfuric Acid (H₂SO₄): Typically used in concentrations ranging from 1% to 5% by weight of the total reactants.[4][6]

  • Ion-Exchange Resins (e.g., Amberlyst 15): Catalyst loading is often in the range of 5% to 15% by weight of the limiting reactant.[1]

  • Expandable Graphite: A mass ratio of 6-10% of the total mass of acetic acid and propanol has been reported as effective.[7]

  • Lipases (Enzymatic Catalysts): Biocatalyst loading is generally lower, often in the range of 0.5% to 2% (w/w or w/v) of the total reaction volume or substrate mass.[8]

Q2: How does increasing the catalyst concentration affect the reaction?

A2: Generally, increasing the catalyst concentration will increase the rate of the esterification reaction.[9] This is because a higher concentration of catalyst provides more active sites for the reaction to occur. However, beyond a certain point, the increase in reaction rate may become less significant, and other factors like mass transfer may become limiting. Furthermore, excessively high concentrations can lead to the issues mentioned in the troubleshooting section, such as side reactions and purification challenges.

Q3: Can I reuse my catalyst?

A3: The reusability of a catalyst is a significant advantage, particularly for heterogeneous catalysts.

  • Heterogeneous Catalysts: Solid catalysts like ion-exchange resins and expandable graphite can often be recovered by filtration and reused for multiple reaction cycles.[10] However, their activity may decrease with each cycle, and regeneration may be necessary.[1]

  • Homogeneous Catalysts: Homogeneous catalysts like sulfuric acid are dissolved in the reaction mixture and are more difficult to recover and reuse. They are typically neutralized and removed during the workup process.[4]

  • Enzymatic Catalysts: Immobilized lipases can be recovered and reused, often for several cycles, without a significant loss in activity.[11]

Q4: What are the advantages of using a solid acid catalyst like Amberlyst 15 over a liquid acid like sulfuric acid?

A4: Solid acid catalysts offer several advantages over traditional liquid acid catalysts:

  • Ease of Separation: They can be easily separated from the reaction mixture by filtration, simplifying the product purification process.[5]

  • Reduced Corrosion: Solid acids are generally less corrosive to equipment than strong liquid acids like sulfuric acid.[7]

  • Reusability: As mentioned, they can often be regenerated and reused, making the process more cost-effective and environmentally friendly.[5]

  • Reduced Waste: The need for a neutralization step is often eliminated, reducing the generation of salt waste.[4]

Data Presentation

Table 1: Comparison of Catalyst Concentrations and Outcomes in this compound Synthesis

Catalyst TypeCatalyst ConcentrationReactant Molar Ratio (Propanol:Acetic Acid)Temperature (°C)Reaction TimeYield/Conversion (%)Reference
Sulfuric Acid1.3% (by weight in acetic acid flow)---79% (Acetic Acid Conversion)[6]
Sulfuric Acid5% (of total mass)1.2:1---[4]
Expandable Graphite8% (of total reactant mass)2:1900.5 - 1 h-[7]
Amberlyst 155-10 wt%1:1 to 3:160-80--[1]
Lipase (NS 88011)1% (w/w)2:17032 h~99%[8]

Experimental Protocols

Protocol 1: General Procedure for Optimizing Catalyst Concentration in this compound Synthesis (Batch Reactor)

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a defined molar ratio of n-propanol and glacial acetic acid (e.g., 1:1 or a slight excess of one reactant).

  • Catalyst Addition: Introduce the desired catalyst.

    • For Liquid Catalysts (e.g., H₂SO₄): Carefully add the calculated volume or weight of the concentrated acid to the reaction mixture while stirring.

    • For Solid Catalysts (e.g., Amberlyst 15, Expandable Graphite): Add the weighed amount of the catalyst to the flask.

  • Reaction: Heat the mixture to the desired temperature (typically the boiling point of the mixture for reflux) and maintain it for a set period. Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them using techniques like gas chromatography (GC) or titration to determine the concentration of reactants and products.

  • Optimization: Repeat the experiment with varying catalyst concentrations (e.g., in increments of 1-2% for solid catalysts or 0.5% for liquid catalysts) while keeping all other parameters (temperature, molar ratio, reaction time) constant.

  • Data Analysis: Plot the yield of this compound as a function of catalyst concentration to determine the optimal loading.

  • Workup (for Homogeneous Catalysts): After the reaction is complete, cool the mixture. Neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution) and then separate the organic layer containing the this compound. Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., magnesium sulfate).

  • Product Purification: Purify the crude this compound by distillation.

Mandatory Visualization

Experimental_Workflow_for_Catalyst_Optimization cluster_prep Preparation cluster_reaction Reaction & Analysis cluster_optimization Optimization Loop cluster_purification Final Steps Reactants Prepare Reactants (Propanol & Acetic Acid) Reaction Run Esterification Reaction Reactants->Reaction Catalyst_Prep Prepare Catalyst (Weigh/Measure) Catalyst_Prep->Reaction Analysis Monitor Reaction (GC/Titration) Reaction->Analysis Compare Compare Yields Analysis->Compare Vary_Conc Vary Catalyst Concentration Vary_Conc->Reaction Iterate Optimal_Conc Determine Optimal Concentration Compare->Optimal_Conc Workup Reaction Workup Optimal_Conc->Workup Proceed with Optimal Condition Purification Product Purification (Distillation) Workup->Purification

Caption: Experimental workflow for optimizing catalyst concentration.

Catalyst_Troubleshooting_Logic cluster_issue Observed Issue cluster_cause Potential Cause (Catalyst Related) cluster_solution Recommended Action Low_Yield Low Yield Deactivation Catalyst Deactivation (Solid Catalysts) Low_Yield->Deactivation Too_Low_Conc Concentration Too Low Low_Yield->Too_Low_Conc Optimize_Conditions Optimize Other Parameters (Temp, Ratio) Low_Yield->Optimize_Conditions Byproducts Byproduct Formation Too_High_Conc Concentration Too High Byproducts->Too_High_Conc Byproducts->Optimize_Conditions Improper_Handling Improper Catalyst Handling/Storage Deactivation->Improper_Handling Regenerate Regenerate or Replace Catalyst Deactivation->Regenerate Increase_Conc Increase Catalyst Concentration Too_Low_Conc->Increase_Conc Decrease_Conc Decrease Catalyst Concentration Too_High_Conc->Decrease_Conc Improper_Handling->Regenerate

Caption: Logical relationships for troubleshooting catalyst issues.

References

Propyl Acetate Stability and Degradation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propyl acetate is a widely utilized solvent and ester in various scientific and industrial applications. Understanding its stability under different temperature conditions is crucial for ensuring the integrity of experiments and the quality of resulting products. This technical support center provides detailed information, troubleshooting guides, and frequently asked questions (FAQs) regarding the impact of temperature on the stability and degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound at elevated temperatures?

A1: The two primary degradation pathways for this compound at elevated temperatures are hydrolysis and thermal decomposition (pyrolysis).

  • Hydrolysis: In the presence of water, especially under acidic or basic conditions, this compound can hydrolyze back into its constituent molecules: acetic acid and n-propanol. This reaction is reversible and its rate is significantly influenced by temperature and pH.

  • Thermal Decomposition (Pyrolysis): At very high temperatures, typically in the absence of water, this compound can undergo pyrolysis. This process involves the breaking of chemical bonds, leading to the formation of various smaller molecules. For similar esters, pyrolysis often proceeds through a six-membered ring transition state, resulting in the formation of an alkene (propene) and a carboxylic acid (acetic acid).[1]

Q2: How does temperature affect the rate of this compound hydrolysis?

A2: The rate of hydrolysis of this compound, like most chemical reactions, increases with temperature. The relationship between the rate constant (k) and temperature (T) can be described by the Arrhenius equation:

k = A * e(-Ea/RT)

Where:

  • k is the rate constant

  • A is the pre-exponential factor

  • Ea is the activation energy

  • R is the universal gas constant

  • T is the absolute temperature in Kelvin

Q3: What are the expected degradation products of this compound at high temperatures?

A3: The degradation products of this compound depend on the specific conditions (e.g., presence of water, oxygen, catalysts).

  • Under hydrolytic conditions: The primary degradation products are acetic acid and n-propanol .

  • Under pyrolytic (thermal decomposition) conditions: The main products are expected to be propene and acetic acid .[1] At higher temperatures, further decomposition of these initial products can occur, leading to a more complex mixture of smaller hydrocarbons and oxygenated compounds.

Q4: What are the recommended storage conditions to ensure the stability of this compound?

A4: To ensure the stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[3] It should be kept in tightly sealed containers to prevent the ingress of moisture, which can lead to hydrolysis.[3] this compound is also incompatible with strong oxidizing agents, strong acids, and strong bases, so it should be stored separately from these substances.[3]

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound, particularly those related to its stability and degradation.

Problem Potential Cause Recommended Solution
Unexpectedly low yield of a desired product in a reaction using this compound as a solvent at elevated temperatures. This compound may be degrading and participating in side reactions.- Monitor the stability of this compound under the reaction conditions by running a blank experiment with only the solvent. - Analyze the reaction mixture for the presence of acetic acid or propanol using techniques like GC-MS. - Consider using a more thermally stable solvent if degradation is significant.
Inconsistent results in a series of experiments conducted at different times. Degradation of the this compound stock solution over time.- Store this compound under the recommended conditions (cool, dry, tightly sealed). - Use a fresh bottle of this compound or re-purify the existing stock by distillation if degradation is suspected. - Periodically check the purity of the stock solution using gas chromatography (GC).
Appearance of unknown peaks in a chromatogram of a sample containing this compound. Degradation of this compound into various byproducts.- Identify the unknown peaks using a mass spectrometer (GC-MS) to confirm if they are degradation products like acetic acid, propanol, or propene. - Review the experimental conditions (temperature, pH, presence of water) to identify the cause of degradation.
Difficulty in separating this compound from its degradation products. The degradation products (acetic acid and propanol) have different polarities and boiling points.- Optimize the gas chromatography (GC) method (e.g., temperature ramp, column type) for better separation. - Use a different analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound relevant to its stability.

PropertyValue
Boiling Point 101.6 °C[4]
Flash Point 10 °C[3]
Autoignition Temperature 450 °C[5]
Solubility in Water 1.89 g/100 mL at 20 °C[6]

The rate of a chemical reaction is highly dependent on temperature. The following table provides an example of how the rate constant for the synthesis of an ester (ethyl acetate) changes with temperature, illustrating the general principle that applies to this compound as well.

Temperature (°C)Rate Constant (L mol⁻¹ min⁻¹)
200.0049
300.0103
400.0208
Data for the saponification of ethyl acetate, which follows second-order kinetics.

Experimental Protocols

Protocol 1: Determination of this compound Stability by Gas Chromatography (GC)

This protocol outlines a general procedure to assess the stability of this compound at a specific temperature over time.

Materials:

  • This compound

  • Temperature-controlled oven or water bath

  • Sealed vials (e.g., headspace vials)

  • Gas chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)

  • Appropriate GC column (e.g., DB-5ms)

  • Internal standard (e.g., undecane)

Procedure:

  • Prepare a stock solution of this compound with a known concentration of an internal standard.

  • Aliquot the solution into several sealed vials.

  • Place the vials in a temperature-controlled environment (e.g., an oven at 50°C).

  • At specified time intervals (e.g., 0, 24, 48, 72 hours), remove a vial from the oven and allow it to cool to room temperature.

  • Analyze the sample by GC-FID or GC-MS.

  • Quantify the peak area of this compound relative to the internal standard.

  • A decrease in the relative peak area of this compound over time indicates degradation.

Protocol 2: Identification of this compound Degradation Products by GC-MS

This protocol describes how to identify the volatile degradation products of this compound.

Materials:

  • Degraded this compound sample (from Protocol 1 or a stressed sample)

  • Gas chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Appropriate GC column (e.g., DB-WAX for better separation of polar compounds)

Procedure:

  • Inject a sample of the degraded this compound into the GC-MS system.

  • Separate the components of the mixture using an appropriate temperature program.

  • Obtain the mass spectrum for each separated peak.

  • Compare the obtained mass spectra with a library of known spectra (e.g., NIST library) to identify the degradation products. Common degradation products to look for include acetic acid, n-propanol, and propene.[1]

Visualizations

Hydrolysis_Pathway propyl_acetate This compound products Acetic Acid + n-Propanol propyl_acetate->products Hydrolysis water Water water->products conditions Heat (Acid/Base Catalyst) conditions->products

Fig. 1: Hydrolysis degradation pathway of this compound.

Thermal_Decomposition_Workflow start This compound Sample heat Apply High Temperature (Pyrolysis) start->heat analysis Analyze Products by GC-MS heat->analysis identification Identify Degradation Products (Propene, Acetic Acid) analysis->identification end Determine Degradation Pathway identification->end

Fig. 2: Experimental workflow for analyzing thermal decomposition.

Troubleshooting_Logic start Inconsistent Experimental Results? check_temp Was the temperature elevated? start->check_temp check_storage How was the this compound stored? start->check_storage degradation_suspected This compound Degradation Suspected check_temp->degradation_suspected Yes check_storage->degradation_suspected Improperly run_control Run control experiment with only this compound degradation_suspected->run_control analyze_stock Analyze stock solution purity via GC degradation_suspected->analyze_stock stable This compound is Stable run_control->stable No degradation unstable Degradation Confirmed run_control->unstable Degradation observed analyze_stock->stable Pure analyze_stock->unstable Impurities found

Fig. 3: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Propyl Acetate Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with propyl acetate in aqueous environments. The focus is on understanding and preventing ester hydrolysis to ensure the stability and efficacy of your formulations.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound formulation is losing potency over time. What is the likely cause?

A: The most probable cause is the hydrolysis of the this compound. In an aqueous solution, the ester bond of this compound can be cleaved by water, breaking it down into its parent compounds: acetic acid and n-propanol.[1][2] This reaction can be accelerated by acidic or basic conditions and elevated temperatures.

Q2: How does pH influence the stability of this compound?

A: The pH of the aqueous solution is a critical factor in the stability of this compound. The hydrolysis reaction is catalyzed by both acids (H+ ions) and bases (OH- ions).[2][3]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis (Saponification): Under basic or alkaline conditions, the hydroxide ion directly attacks the carbonyl carbon. This process is typically faster and irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt.[2]

Generally, the rate of hydrolysis is slowest in the neutral to slightly acidic pH range. As the pH moves further into either the acidic or basic range, the rate of degradation increases significantly. For this compound, hydrolysis is expected to occur slowly at a neutral pH but accelerates as the pH becomes more alkaline.[4]

Diagram: this compound Hydrolysis Pathways

G cluster_acid Acid-Catalyzed Hydrolysis (Reversible) cluster_base Base-Catalyzed Hydrolysis (Irreversible) pa_acid This compound intermediate_acid Protonated Intermediate pa_acid->intermediate_acid + H⁺ h2o_acid Water (H₂O) h_plus H⁺ (Catalyst) intermediate_acid->pa_acid - H⁺ products_acid Acetic Acid + n-Propanol intermediate_acid->products_acid + H₂O pa_base This compound intermediate_base Tetrahedral Intermediate pa_base->intermediate_base + OH⁻ oh_minus OH⁻ (Catalyst) products_base Acetate + n-Propanol intermediate_base->products_base

Caption: Acid- and base-catalyzed hydrolysis mechanisms for this compound.

Q3: What is the optimal pH for ensuring the stability of an aqueous this compound solution?

A: The optimal pH for maximum stability is typically in the slightly acidic to neutral range (pH 4-6), where the rates of both acid and base catalysis are at a minimum. The rate of hydrolysis increases substantially in alkaline conditions.

The following table summarizes the estimated hydrolysis half-life of this compound at different pH values, demonstrating its increased instability at higher pH.

pH ValueEstimated Half-LifeRelative Stability
7~ 3 yearsHigh
8~ 119 daysModerate
9~ 12 daysLow
Data derived from PubChem.[4]
Q4: What practical steps can I take to prevent or minimize this compound hydrolysis in my experiments?

A: Several strategies can be employed to enhance the stability of this compound in aqueous solutions.

  • pH Control: This is the most effective method. Maintain the pH of your solution in the optimal stability range (4-6) using a suitable buffer system.[3][5]

  • Temperature Control: Store solutions at lower temperatures (e.g., refrigerated) to decrease the reaction rate.[6] Avoid unnecessary exposure to high temperatures.

  • Use of Stabilizers: Incorporate chemical stabilizers that can inhibit hydrolysis.[7] Examples include:

    • Carbodiimides: These compounds can react with the carboxylic acid product, effectively shifting the equilibrium away from hydrolysis.[7]

    • Chelating Agents: Agents like EDTA can bind metal ions that might otherwise catalyze the hydrolysis reaction.[7]

  • Reduce Water Activity: If possible, adding co-solvents (like propylene glycol or ethanol) can sometimes reduce the effective concentration of water, slowing hydrolysis. However, this must be tested for compatibility with your specific application.

  • Proper Storage: Store solutions in tightly sealed containers to prevent changes in pH due to gas exchange (e.g., CO2 absorption) and to minimize moisture ingress.[3][6]

Diagram: Decision Workflow for Stabilizing this compound

G start Start: this compound Formulation check_stability Is Hydrolysis a Concern? start->check_stability control_ph 1. Control pH (Buffer to pH 4-6) check_stability->control_ph Yes end_stable Formulation is Stable check_stability->end_stable No control_temp 2. Control Temperature (Refrigerate/Store Cool) control_ph->control_temp add_stabilizers 3. Consider Stabilizers (e.g., Chelating Agents) control_temp->add_stabilizers monitor Monitor Stability Over Time (e.g., via HPLC/GC) add_stabilizers->monitor is_stable Is Stability Acceptable? monitor->is_stable end_unstable Re-evaluate Formulation is_stable->control_ph No is_stable->end_stable Yes

Caption: A logical workflow for addressing this compound hydrolysis.

Q5: How can I analyze the degradation of this compound in my formulation?

A: The most common methods for quantifying this compound and its degradation products are chromatographic techniques.

  • Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is a robust and sensitive method for analyzing volatile compounds like this compound.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV or Refractive Index (RI) detector can also be used. This is particularly useful if other non-volatile components in the formulation need to be analyzed simultaneously.

A typical analysis involves separating this compound from its hydrolysis products (acetic acid and n-propanol) and quantifying the remaining amount of the ester over time.

Experimental Protocols

Protocol 1: Preparation of a pH-Controlled Aqueous Solution

This protocol describes how to prepare a buffered solution to maintain a stable pH environment for this compound. An acetate buffer (pH 4.75) is used as an example.

Materials:

  • Acetic acid (glacial)

  • Sodium acetate

  • This compound

  • High-purity water (e.g., Milli-Q)

  • Volumetric flasks and pipettes

  • Calibrated pH meter

Procedure:

  • Prepare Buffer Stock Solutions:

    • Prepare a 0.1 M solution of acetic acid by diluting the appropriate amount of glacial acetic acid in high-purity water.

    • Prepare a 0.1 M solution of sodium acetate by dissolving the required mass of sodium acetate in high-purity water.

  • Create the Buffer:

    • In a beaker, mix equal volumes of the 0.1 M acetic acid and 0.1 M sodium acetate solutions.

    • Verify the pH using a calibrated pH meter. The pH should be approximately 4.76. Adjust slightly with the acid or base stock solution if necessary.

  • Prepare the Final Formulation:

    • Accurately weigh or pipette the desired amount of this compound into a volumetric flask.

    • Add the prepared buffer to just below the calibration mark.

    • Mix thoroughly until the this compound is fully dissolved. Note: this compound has limited solubility in water (~1.9 g/100 mL), so ensure the concentration is within the solubility limit.[4][9]

    • Bring the final volume to the mark with the buffer solution and mix again.

  • Final Verification:

    • Measure the pH of the final formulation to ensure it remains at the target value.

Protocol 2: General Stability Study Workflow

This protocol outlines the steps for conducting a stability study to assess this compound hydrolysis under different conditions.

Procedure:

  • Prepare Formulations: Prepare batches of your this compound formulation at different pH values (e.g., pH 4, 7, and 9) using appropriate buffers as described in Protocol 1.

  • Aliquot Samples: Dispense the formulations into multiple, identical, tightly sealed vials for each condition. This prevents contamination of the bulk solution when sampling.

  • Storage Conditions:

    • Divide the vials for each pH into different temperature groups (e.g., 4°C, 25°C, and 40°C). The higher temperature will act as an accelerated stability condition.

    • Protect samples from light if any components are light-sensitive.

  • Time-Point Sampling:

    • Establish a sampling schedule (e.g., T=0, 1 week, 2 weeks, 1 month, 3 months).

    • At each time point, pull one vial from each condition (each pH/temperature combination).

  • Analysis:

    • Analyze the samples immediately using a validated analytical method (e.g., GC or HPLC) to quantify the concentration of this compound remaining.

    • Also, monitor for the appearance of degradation products (acetic acid, n-propanol) and any changes in physical appearance or pH.

  • Data Evaluation:

    • Plot the concentration of this compound versus time for each condition.

    • Calculate the rate of degradation (k) and the half-life (t½) to compare the stability under the different pH and temperature conditions.

References

Validation & Comparative

A Comparative Guide to the Quantitative Analysis of Propyl Acetate: GC-FID vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of propyl acetate is crucial in various applications, from residual solvent analysis in pharmaceuticals to flavor and fragrance profiling. Gas chromatography (GC) is the premier technique for this purpose, with Flame Ionization Detection (FID) and Mass Spectrometry (MS) being the most common detectors. This guide provides an objective comparison of GC-FID and GC-MS for the quantitative analysis of this compound, supported by experimental data and detailed methodologies.

At a Glance: Performance Comparison

The choice between GC-FID and GC-MS for the quantitative analysis of this compound hinges on the specific requirements of the application, such as sensitivity, selectivity, and the need for structural confirmation. While GC-FID is a robust and cost-effective workhorse for routine analysis, GC-MS offers unparalleled specificity and lower detection limits, making it ideal for trace-level analysis and unambiguous identification.

Performance ParameterGC-FIDGC-MS
Linearity (R²) > 0.99> 0.999
Limit of Detection (LOD) Typically in the low µg/mL rangeAs low as the ng/mL or even pg/mL range
Limit of Quantitation (LOQ) Typically in the µg/mL rangeTypically in the ng/mL range
Precision (%RSD) < 15%< 10-20%
Accuracy (% Recovery) 80-120%80-120%
Selectivity GoodExcellent
Cost LowerHigher
Expertise Required ModerateHigh

In-Depth Analysis

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a widely used technique for the quantification of organic compounds. The sample is introduced into the GC, where it is vaporized and separated into its individual components in the chromatographic column. As each component elutes from the column, it is burned in a hydrogen-air flame. The combustion of organic compounds produces ions, which are collected by an electrode, generating a current that is proportional to the amount of the analyte.

Advantages of GC-FID:

  • Robust and reliable: GC-FID is a mature and well-established technique known for its stability and reproducibility.

  • Wide linear range: It can accurately quantify analytes over a broad range of concentrations.

  • Cost-effective: The instrumentation and maintenance costs are generally lower compared to GC-MS.

  • Ease of use: The operation of a GC-FID system is relatively straightforward.

Limitations of GC-FID:

  • Limited selectivity: The FID is a universal detector for organic compounds and does not provide structural information. This can be a disadvantage when analyzing complex samples where co-elution of components may occur.

  • Higher detection limits: Compared to GC-MS, the sensitivity of GC-FID is lower, making it less suitable for trace-level analysis.

Gas Chromatography with Mass Spectrometry (GC-MS)

In GC-MS, the gas chromatograph is coupled to a mass spectrometer. As the separated components elute from the GC column, they enter the ion source of the mass spectrometer, where they are ionized. The resulting ions are then separated based on their mass-to-charge ratio by the mass analyzer and detected.

Advantages of GC-MS:

  • Excellent selectivity and specificity: By monitoring specific ions characteristic of this compound, GC-MS can provide unambiguous identification and quantification, even in complex matrices.

  • Low detection limits: GC-MS offers superior sensitivity compared to GC-FID, allowing for the detection and quantification of this compound at trace levels.[1]

  • Structural information: The mass spectrum of a compound is a unique fingerprint that can be used for definitive identification and to elucidate the structure of unknown compounds.

Limitations of GC-MS:

  • Higher cost: GC-MS instruments are more expensive to purchase and maintain than GC-FID systems.

  • More complex operation: The operation and data analysis for GC-MS require a higher level of expertise.

  • Matrix effects: The presence of other components in the sample can sometimes interfere with the ionization of the target analyte, affecting the accuracy of quantification.

Experimental Protocols

Below are representative experimental protocols for the quantitative analysis of this compound using both direct injection GC-FID and GC-MS.

Direct Injection GC-FID Method

This method is suitable for the routine quantification of this compound in relatively clean samples.

Chromatographic Conditions:

ParameterValue
Column DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injector Temperature 250 °C
Detector Temperature 250 °C
Oven Temperature Program 50 °C (hold for 2 min), then ramp to 220 °C at 10 °C/min (hold for 5 min)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injection Volume 1 µL (split or splitless, depending on concentration)
Detector Flame Ionization Detector (FID)

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or isopropanol).

  • Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

  • Prepare the samples by dissolving or diluting them in the same solvent used for the calibration standards.

  • If necessary, add an internal standard to both the calibration standards and the samples to improve precision.

Direct Injection GC-MS Method

This method provides high selectivity and sensitivity for the quantification of this compound.

Chromatographic and Mass Spectrometric Conditions:

ParameterValue
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injector Temperature 250 °C
MS Transfer Line Temp 280 °C
Oven Temperature Program 40 °C (hold for 2 min), then ramp to 200 °C at 15 °C/min (hold for 2 min)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injection Volume 1 µL (split or splitless)
Ionization Mode Electron Ionization (EI) at 70 eV
MS Source Temperature 230 °C
MS Quadrupole Temp 150 °C
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan

Sample Preparation:

The sample preparation procedure is similar to that for the GC-FID method. For SIM mode, specific ions for this compound (e.g., m/z 43, 61, 73) should be selected for monitoring to enhance sensitivity and selectivity.

Performance Data Comparison

Table 1: GC-FID Performance Data (Direct Injection of Volatile Esters)

ParameterTypical ValueReference
Linearity (R²) > 0.9998[2]
LOD 0.21–0.54 µg/mL[2]
LOQ 0.64–1.63 µg/mL[2]
Precision (%RSD) < 15%[2]
Accuracy (% Recovery) 85.6%–114.1%[3]

Table 2: GC-MS Performance Data (Direct Injection/Derivatization of Acetates)

ParameterTypical ValueReference
Linearity (R²) > 0.99[4]
Linear Range 2–2000 µM[5][6]
LOD 0.05 mg/mL (in blood)[4]
LOQ 0.2 mg/mL (in blood)[4]
Precision (%RSD) < 10%[5][6]
Accuracy (% Recovery) > 85%[4]

Visualizing the Workflow

To better understand the analytical processes, the following diagrams illustrate the experimental workflows for GC-FID and a comparative logic diagram.

GCFID_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Prep Prepare Stock Solution of this compound Cal_Stds Create Calibration Standards Prep->Cal_Stds Sample_Prep Prepare Sample Solution Prep->Sample_Prep IS Add Internal Standard (Optional) Cal_Stds->IS Sample_Prep->IS Injection Inject into GC IS->Injection Separation Separation on Chromatographic Column Detection Detection by FID Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Construct Calibration Curve Integration->Calibration Quantification Quantify this compound Calibration->Quantification

GC-FID Experimental Workflow

Method_Comparison cluster_gcfid GC-FID cluster_gcms GC-MS FID_Detect Flame Ionization (Universal for Organics) FID_Signal Generates Electrical Signal Proportional to Mass FID_Detect->FID_Signal FID_Quant Quantification based on Peak Area FID_Signal->FID_Quant FID_ID Identification based on Retention Time FID_Quant->FID_ID Conclusion Choice of Method Depends on Sensitivity, Selectivity, and Cost FID_ID->Conclusion MS_Detect Mass Spectrometry (Mass-to-Charge Ratio) MS_Signal Generates Mass Spectrum (Molecular Fingerprint) MS_Detect->MS_Signal MS_Quant Quantification based on Ion Abundance MS_Signal->MS_Quant MS_ID Definitive Identification based on Mass Spectrum MS_Quant->MS_ID MS_ID->Conclusion Start Sample Elutes from GC Column Start->FID_Detect Start->MS_Detect

Logical Comparison of GC-FID and GC-MS

Conclusion

Both GC-FID and GC-MS are powerful techniques for the quantitative analysis of this compound.

  • GC-FID is a robust, cost-effective, and reliable method that is well-suited for routine quality control and high-throughput analysis where the identity of this compound is not and the required sensitivity is within the µg/mL range.

  • GC-MS offers superior sensitivity and selectivity, making it the method of choice for trace-level quantification and for applications where unambiguous identification is critical. The structural information provided by the mass spectrum is invaluable for method development, troubleshooting, and the analysis of complex samples.

Ultimately, the choice between GC-FID and GC-MS will depend on the specific analytical needs, budget, and available expertise. For many laboratories, a combination of both techniques, where GC-MS is used to validate the identity of peaks quantified by GC-FID, can provide a highly effective and efficient analytical workflow.

References

A Comparative Guide to Validating the Purity of Synthesized Propyl Acetate: NMR vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with Gas Chromatography-Mass Spectrometry (GC-MS) for validating the purity of synthesized propyl acetate, a common solvent and ester intermediate. This comparison is supported by experimental data and detailed protocols to assist in selecting the most appropriate analytical method.

The synthesis of this compound, typically through the Fischer esterification of acetic acid and n-propanol, can result in a product containing residual starting materials and byproducts. Accurate quantification of these impurities is essential for quality control. Here, we compare the performance of quantitative ¹H NMR (qNMR) and GC-MS for this purpose.

Data Presentation: A Quantitative Comparison

The following table summarizes the key performance metrics of qNMR and GC-MS for the purity analysis of this compound.

ParameterQuantitative ¹H NMR (qNMR)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Absolute quantification based on the direct proportionality of signal intensity to the number of nuclei.[1]Relative quantification based on the separation of analytes followed by mass-to-charge ratio detection.
Sample Preparation Simple dissolution in a deuterated solvent with an internal standard.Derivatization may be required; dissolution in a volatile solvent.
Analysis Time Rapid (typically 5-15 minutes per sample).Longer (typically 20-40 minutes per sample).
Selectivity Excellent for distinguishing structurally similar compounds.High, based on both retention time and mass fragmentation patterns.
Sensitivity Moderate (typically requires >0.1% for routine analysis).High (ppm to ppb range).[2]
Quantification Absolute quantification without the need for a specific this compound reference standard.[1]Requires a certified reference standard of this compound for accurate quantification.
Identification of Unknowns Provides detailed structural information aiding in the identification of unknown impurities.Mass spectral libraries can be used to identify known impurities.
Equipment Cost High initial investment.Moderate initial investment.
Solvent Consumption Low.Moderate to high.
Identifying Impurities in Synthesized this compound

¹H NMR spectroscopy is a powerful tool for identifying and quantifying common impurities in synthesized this compound, such as residual n-propanol and acetic acid. The chemical shifts of the characteristic protons of each compound in deuterated chloroform (CDCl₃) are distinct, allowing for their unambiguous identification.

CompoundProtonsChemical Shift (ppm)Multiplicity
This compound -O-CH₂-CH₂-CH₃4.05Triplet
-O-CH₂-CH₂-CH₃1.65Sextet
-O-CH₂-CH₂-CH₃0.93Triplet
CH₃-C(=O)-2.04Singlet
n-Propanol (Impurity) -CH₂-OH3.60Triplet
-CH₂-CH₂-OH1.58Sextet
-CH₃-CH₂-0.93Triplet
Acetic Acid (Impurity) CH₃-COOH2.10Singlet
CH₃-COOH~11-12Broad Singlet

Note: The -OH proton of n-propanol and the -COOH proton of acetic acid are often broad and their chemical shifts can vary with concentration and temperature.

A representative ¹H NMR spectrum of synthesized this compound would show the characteristic signals for the main product, with smaller signals corresponding to the impurities. The integration of these signals allows for the calculation of the relative molar amounts of each component, and thus the purity of the this compound.

Experimental Protocols

Quantitative ¹H NMR (qNMR) Spectroscopy for Purity Determination

Objective: To determine the absolute purity of a synthesized this compound sample using an internal standard.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the synthesized this compound sample into a clean NMR tube.

    • Accurately weigh approximately 10 mg of a suitable internal standard (e.g., maleic acid or 1,4-dioxane) and add it to the same NMR tube. The internal standard should have a known purity and signals that do not overlap with the analyte or impurity signals.

    • Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) to the NMR tube.

    • Cap the tube and gently vortex to ensure complete dissolution and homogenization.

  • NMR Data Acquisition:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Pulse Sequence: A standard 1D proton pulse sequence with a 90° pulse angle.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons of interest in both the analyte and the internal standard (typically 30-60 seconds) to ensure full relaxation and accurate integration.

    • Acquisition Time (aq): Sufficient to allow for good digital resolution (typically 2-4 seconds).

    • Number of Scans (ns): A sufficient number of scans should be co-added to achieve a good signal-to-noise ratio (e.g., 8 or 16 scans).

  • Data Processing and Analysis:

    • Apply Fourier transform to the Free Induction Decay (FID).

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate the well-resolved signals of both the this compound and the internal standard. For this compound, the singlet at ~2.04 ppm (CH₃-C(=O)-) is often a good choice.

    • Calculate the purity of the this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Determination

Objective: To separate and identify volatile components in the synthesized this compound sample and determine the relative purity.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the synthesized this compound in a volatile solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.

    • Prepare a series of calibration standards of pure this compound of known concentrations.

  • GC-MS Instrument Parameters:

    • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 35-200.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and comparison of its mass spectrum to a reference library (e.g., NIST).

    • Identify impurity peaks by their retention times and mass spectra.

    • Quantify the purity by creating a calibration curve from the peak areas of the standard solutions and determining the concentration of this compound in the synthesized sample. The purity can also be estimated by the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Visualizing the Workflow

The following diagrams illustrate the logical workflows for purity validation using qNMR and GC-MS.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Weigh Sample weigh_standard Weigh Internal Standard weigh_sample->weigh_standard dissolve Dissolve in Deuterated Solvent weigh_standard->dissolve nmr_acq Acquire 1D ¹H NMR Spectrum dissolve->nmr_acq process_data Process Spectrum (FT, Phasing, Baseline) nmr_acq->process_data integrate Integrate Signals process_data->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for purity validation of this compound using qNMR.

GCMS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep_sample Prepare Sample Solution gcms_acq Inject and Run GC-MS prep_sample->gcms_acq prep_standards Prepare Calibration Standards create_curve Create Calibration Curve prep_standards->create_curve identify_peaks Identify Peaks (Retention Time & Mass Spec) gcms_acq->identify_peaks quantify Quantify Purity identify_peaks->quantify create_curve->quantify

Caption: Workflow for purity validation of this compound using GC-MS.

References

A Comparative Guide to the Solvency Power of Propyl Acetate and Ethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the solvency power of propyl acetate and ethyl acetate, two common ester solvents. The information presented herein is intended to assist researchers, scientists, and professionals in drug development in selecting the appropriate solvent for their specific applications. The comparison is based on theoretical principles, standardized experimental data, and qualitative solubility observations for various materials.

Executive Summary

This compound and ethyl acetate are versatile solvents with broad applications in various industries, including pharmaceuticals, coatings, and printing. While both are effective solvents for a range of substances, their solvency power and physical properties differ, making one more suitable than the other depending on the specific application. In general, ethyl acetate is a slightly stronger solvent for polar substances, as indicated by its higher Kauri-Butanol value. However, this compound's lower volatility and different solubility characteristics can be advantageous in specific formulations. This guide provides a detailed comparison of their solvency power, supported by experimental data and theoretical models.

Data Presentation

Physical and Chemical Properties

A fundamental understanding of the physical and chemical properties of these solvents is crucial for appreciating their solvency characteristics.

PropertyThis compoundEthyl AcetateReferences
Molecular Formula C₅H₁₀O₂C₄H₈O₂[1],[2]
Molecular Weight ( g/mol ) 102.1388.11[3],[2]
Boiling Point (°C) 101.577.1[4]
Vapor Pressure (mmHg at 20°C) 2573[5],[6]
Density (g/mL at 20°C) 0.8880.902[3],[6]
Water Solubility (g/100mL at 20°C) 1.68.7[3],[6]
Flash Point (°C) 14-4[3],[6]
Solvency Power Indicators

The solvency power of a solvent can be quantified and compared using various parameters. This section presents two key indicators: the Kauri-Butanol (Kb) value and Hansen Solubility Parameters (HSP).

The Kauri-Butanol value is a standardized measure of a solvent's ability to dissolve a standard kauri gum resin. A higher Kb value indicates a stronger solvency power.

SolventKauri-Butanol (Kb) Value
This compound 47.5
Ethyl Acetate 86.0

Source: Eastman Solvent Selector Chart[7]

Based on the Kb values, ethyl acetate exhibits a significantly higher solvency power for non-polar resins compared to this compound.

Hansen Solubility Parameters are a more sophisticated method for predicting the solubility of a material in a solvent. They are based on the principle that "like dissolves like" and consider three types of intermolecular forces: dispersion (δd), polar (δp), and hydrogen bonding (δh). The total Hansen solubility parameter (δt) is calculated from these components. For a solute to dissolve in a solvent, their HSP values should be similar.

Solventδd (Dispersion)δp (Polar)δh (Hydrogen Bonding)δt (Total)
This compound 15.34.37.617.9
Ethyl Acetate 15.85.37.218.1

Note: Units are in MPa⁰.⁵. Data sourced from various chemical data sheets.[5]

The HSP values for this compound and ethyl acetate are quite similar, suggesting they have comparable solvency for a broad range of materials. The slightly higher polar component (δp) of ethyl acetate may contribute to its better performance with more polar solutes.

Qualitative Solubility of Common Polymers

The following table summarizes the qualitative solubility of several common polymers in this compound and ethyl acetate. This information is valuable for applications in coatings, adhesives, and polymer research.

PolymerThis compoundEthyl Acetate
Nitrocellulose Good solventExcellent solvent[8]
Acrylic Resins (e.g., PMMA) Good solventGood solvent[9][10]
Polystyrene SolubleSoluble[11][12]
Polyvinyl Acetate Good solventExcellent solvent
Cellulose Acetate Butyrate Good solventGood solvent

Note: "Good" and "Excellent" are qualitative descriptors based on information from various sources.[8][13]

Solubility of Model Active Pharmaceutical Ingredients (APIs)

For drug development professionals, understanding the solubility of APIs is critical. The following data provides insights into the solubility of two common APIs in ethyl acetate. While specific quantitative data for this compound is limited in the reviewed literature, the similar HSP values suggest it would exhibit comparable, though potentially slightly lower, solubility for these compounds.

Active Pharmaceutical Ingredient (API)Solubility in Ethyl Acetate
Ibuprofen Soluble to partly soluble[11]
Acetaminophen (Paracetamol) 0.082 M[14]

Experimental Protocols

Determination of Kauri-Butanol (Kb) Value (ASTM D1133)

The Kauri-Butanol value is determined according to the ASTM D1133 standard test method.[7] This method provides a standardized procedure for assessing the relative solvent power of hydrocarbon solvents.

Principle: A standard solution of kauri gum in n-butanol is titrated with the solvent under investigation until a defined turbidity is reached. The volume of solvent required is the Kauri-Butanol value.

Apparatus:

  • 250-mL Erlenmeyer flask

  • 50-mL burette, graduated in 0.1-mL divisions

  • Constant temperature bath (25 ± 1 °C)

  • Light source and standard print for turbidity observation

Procedure:

  • Preparation of Kauri-Butanol Solution: A standardized solution of kauri resin in n-butanol is prepared as specified in the ASTM standard.

  • Titration: A measured volume of the Kauri-Butanol solution is placed in the Erlenmeyer flask and brought to a temperature of 25 °C.

  • The solvent being tested is added from the burette while the flask is continuously swirled.

  • The titration is continued until the solution becomes turbid enough to obscure a standard 10-point print held directly behind the flask.

  • Calculation: The volume of the solvent used, corrected for the concentration of the standard kauri-butanol solution, is reported as the Kauri-Butanol value.

Determination of Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are typically determined experimentally by observing the solubility of a polymer in a range of solvents with known HSPs.

Principle: A polymer is tested for solubility in a series of solvents with varying δd, δp, and δh values. The solvents that dissolve the polymer will have HSPs that fall within a "solubility sphere" for that polymer. The center of this sphere represents the HSP of the polymer.

Procedure:

  • A set of solvents with known Hansen Solubility Parameters is selected.

  • Small, equal amounts of the polymer are placed in separate vials.

  • A measured volume of each solvent is added to a vial.

  • The vials are agitated for a specified period (e.g., 24 hours) at a constant temperature.

  • The solubility of the polymer in each solvent is observed and recorded (e.g., completely soluble, partially soluble, insoluble).

  • The HSP values of the solvents that dissolve the polymer are plotted in a 3D graph (δd, δp, δh).

  • A sphere is drawn that encompasses all the "good" solvents. The center of this sphere provides the Hansen Solubility Parameters for the polymer.

Visualizations

Solvency_Comparison_Workflow cluster_inputs Inputs cluster_analysis Analysis cluster_outputs Outputs Propyl_Acetate This compound Physical_Properties Physical Properties (Boiling Point, Density, etc.) Propyl_Acetate->Physical_Properties Solvency_Parameters Solvency Parameters (Kb Value, HSP) Propyl_Acetate->Solvency_Parameters Qualitative_Solubility Qualitative Solubility (Polymers, APIs) Propyl_Acetate->Qualitative_Solubility Ethyl_Acetate Ethyl Acetate Ethyl_Acetate->Physical_Properties Ethyl_Acetate->Solvency_Parameters Ethyl_Acetate->Qualitative_Solubility Comparison_Guide Comparative Solvency Guide Physical_Properties->Comparison_Guide Solvency_Parameters->Comparison_Guide Qualitative_Solubility->Comparison_Guide

Caption: Workflow for Comparing Solvent Properties.

Hansen_Solubility_Sphere cluster_hsp Polymer HSP Solvent1 Solvent2 Solvent3 NonSolvent1 NonSolvent2 Polymer_Center p1->p3 p2->p4 p3->p2 p4->p1

Caption: Hansen Solubility Sphere Concept.

References

A Comparative Study of Propyl Acetate and Butyl Acetate in Coating Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the formulation of high-performance coatings, the choice of solvent is a critical determinant of the final properties of the cured film. Among the myriad of available options, propyl acetate and butyl acetate are two widely utilized ester solvents, favored for their solvency power and favorable evaporation characteristics. This guide provides an objective comparison of these two solvents in typical coating formulations, supported by their physicochemical properties and expected performance outcomes based on established testing protocols.

Physicochemical Properties: A Head-to-Head Comparison

This compound and butyl acetate are isomers, sharing the same chemical formula but differing in the arrangement of their atoms. This structural difference, while subtle, gives rise to distinct physical properties that influence their behavior in coating systems.

PropertyThis compoundButyl Acetate
Molecular Formula C₅H₁₀O₂C₆H₁₂O₂
Molecular Weight ( g/mol ) 102.13116.16[1]
Boiling Point (°C) 101.6[2]126.5[1]
Flash Point (°C) 14[3]22[4]
Density (g/cm³ at 20°C) 0.888[3]0.8825[4][5]
Evaporation Rate (n-BuAc = 1.0) 1.3 - 2.81.0[1]
Water Solubility ( g/100 mL at 20°C) 1.90.7[4]
Vapor Pressure (mmHg at 20°C) 2510[4]
Odor Mild, fruity[3][6]Strong, fruity[7][8][9]

Performance in Coating Formulations: An Analytical Overview

The selection between this compound and butyl acetate hinges on the desired application properties of the coating, particularly the drying time, film formation characteristics, and overall finish.

Evaporation Rate and Drying Time

The most significant differentiator between this compound and butyl acetate in coating formulations is their evaporation rate. This compound, with a higher vapor pressure and lower boiling point, evaporates more quickly than butyl acetate.[1] This property directly translates to faster drying times in coating formulations.

  • This compound: Its faster evaporation rate is advantageous in applications requiring rapid drying, such as in high-speed printing inks and some industrial wood coatings.[10] This can lead to increased production efficiency. However, a very fast evaporation rate can sometimes lead to coating defects like poor leveling and blushing, especially in humid conditions.

  • Butyl Acetate: As a slower evaporating solvent, butyl acetate provides a longer "open time" for the coating.[1] This allows for better flow and leveling, resulting in a smoother, higher-gloss finish.[11] It is often preferred in applications where a flawless finish is critical, such as automotive topcoats and high-end furniture lacquers.

Solvency Power

Both this compound and butyl acetate are excellent active solvents for a wide range of resins used in coatings, including nitrocellulose, acrylics, polyesters, and urethanes.[6][10][11][12] Their good solvency ensures that the resin is fully dissolved, leading to a homogenous coating solution and a uniform film upon drying. While their solvency power is generally comparable, the choice may depend on the specific resin system and the desired viscosity of the formulation.

Impact on Coating Properties

The choice of solvent can have a cascading effect on the final mechanical and aesthetic properties of the coating.

Performance MetricThis compound Formulation (Expected)Butyl Acetate Formulation (Expected)
Drying Time FasterSlower
Gloss Potentially lower due to faster flashing off of the solventGenerally higher due to better flow and leveling
Hardness Development Faster initial hardness developmentSlower initial hardness development
Adhesion GoodGood
Flow and Leveling Fair to GoodExcellent
Blushing Resistance More susceptible in high humidityLess susceptible

Experimental Protocols

To quantitatively assess the performance of this compound and butyl acetate in a coating formulation, the following standard test methods are recommended.

Drying Time (ASTM D1640)

This standard provides several methods for determining the stages of drying of an organic coating.[5][7][13]

Methodology:

  • Apply the coating to a non-porous substrate using a film applicator of a specified thickness.

  • Place the coated panel in a dust-free environment at a controlled temperature and humidity.

  • At regular intervals, test the film for different stages of drying:

    • Set-to-touch time: Gently touch the film with a clean finger. The film is set-to-touch when no coating adheres to the finger.

    • Tack-free time: Place a small piece of cotton on the film and apply a slight pressure. The film is tack-free if the cotton can be easily removed without any fibers adhering to the surface.

    • Dry-hard time: Press the thumb firmly onto the coated surface. The film is dry-hard if no impression is left on the surface.

    • Dry-through time: A mechanical thumb test or a similar device is used to determine when the film is fully cured.

Specular Gloss (ASTM D523)

This method is used to measure the shininess or specular gloss of a coating surface.[2][6][8][9][14]

Methodology:

  • Use a gloss meter with a specified geometry (e.g., 20°, 60°, or 85°). The 60° geometry is most common.

  • Calibrate the gloss meter using a certified standard of known gloss value.

  • Place the gloss meter on the coated surface and take readings at several different locations.

  • The average of the readings is reported as the gloss value of the coating.

Film Hardness by Pencil Test (ASTM D3363)

This is a simple and rapid method to determine the hardness of a coating film.[11][15][16][17]

Methodology:

  • A set of calibrated pencils of varying hardness (from 6B, the softest, to 6H, the hardest) is used.

  • The pencil is held at a 45° angle to the coated surface and pushed forward with uniform pressure.

  • The hardness of the pencil that just fails to scratch or gouge the coating is reported as the pencil hardness of the film.

Adhesion by Tape Test (ASTM D3359)

This method provides a way to assess the adhesion of a coating to a substrate.[1][3][4][18][19]

Methodology:

  • Method A (X-cut): Make an "X" cut through the coating to the substrate using a sharp blade.

  • Method B (Cross-hatch): Make a series of parallel cuts, and then another series of perpendicular cuts to create a cross-hatch pattern.

  • Apply a pressure-sensitive tape over the cut area and smooth it down firmly.

  • Rapidly pull the tape off at a 180° angle.

  • The adhesion is rated on a scale from 5B (no peeling) to 0B (severe peeling) by visually inspecting the amount of coating removed by the tape.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of a comparative study of this compound and butyl acetate in a coating formulation.

G cluster_formulation Coating Formulation cluster_application Coating Application cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison Formulation_PA Formulation with This compound Application_PA Application on Substrate Formulation_PA->Application_PA Formulation_BA Formulation with Butyl Acetate Application_BA Application on Substrate Formulation_BA->Application_BA Drying_Time Drying Time (ASTM D1640) Application_PA->Drying_Time Gloss Gloss (ASTM D523) Application_PA->Gloss Hardness Hardness (ASTM D3363) Application_PA->Hardness Adhesion Adhesion (ASTM D3359) Application_PA->Adhesion Application_BA->Drying_Time Application_BA->Gloss Application_BA->Hardness Application_BA->Adhesion Comparison Comparative Analysis Drying_Time->Comparison Gloss->Comparison Hardness->Comparison Adhesion->Comparison

Caption: Experimental workflow for comparing coating formulations.

Logical Relationship of Solvent Properties to Coating Performance

The inherent properties of the solvents create a cause-and-effect relationship with the final performance of the coating.

G cluster_solvent Solvent Properties cluster_performance Coating Performance Evaporation_Rate Evaporation Rate Drying_Time Drying Time Evaporation_Rate->Drying_Time Flow_Leveling Flow & Leveling Evaporation_Rate->Flow_Leveling Solvency Solvency Power Adhesion Adhesion Solvency->Adhesion Hardness Hardness Solvency->Hardness Surface_Tension Surface Tension Surface_Tension->Flow_Leveling Gloss Gloss Flow_Leveling->Gloss

Caption: Influence of solvent properties on coating performance.

Conclusion

Both this compound and butyl acetate are highly effective solvents in coating formulations, each offering a unique set of advantages. The choice between them is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific requirements of the end-use application.

  • This compound is the solvent of choice for applications demanding fast drying times and high production throughput.

  • Butyl Acetate is preferred for formulations where a superior, high-gloss finish is paramount, and a longer open time is beneficial for achieving optimal flow and leveling.

A thorough understanding of their physicochemical properties, coupled with rigorous testing according to standardized protocols, will enable formulators to make an informed decision and optimize their coating systems for the desired performance characteristics.

References

A Comparative Guide to Analytical Standards for Propyl Acetate Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical standards and methodologies for the identification and quantification of propyl acetate. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate standards and techniques for their specific analytical needs.

Introduction to this compound and its Analytical Importance

This compound is an ester commonly used as a solvent in the pharmaceutical, coatings, and printing industries. Its accurate identification and quantification are crucial for quality control, residual solvent analysis, and formulation development. The selection of a suitable analytical standard and methodology is paramount to achieving reliable and reproducible results.

Comparison of Analytical Standards

High-quality, well-characterized analytical standards are the foundation of any quantitative analysis. For this compound, several grades of standards are commercially available, each with specific applications.

Standard TypePurity SpecificationPrimary ApplicationSupplier Examples
USP Reference Standard Conforms to USP specificationsOfficial quality control assays as per the United States Pharmacopeia (USP)Sigma-Aldrich
Analytical Standard ≥99.7% (by GC)[1]General quantitative analysis, method development, and validationSigma-Aldrich
Certified Reference Material (CRM) Metrologically traceable to a higher-order standardCalibration of instruments, validation of methods, and ensuring traceabilityMilliporeSigma (Supelco™)

Table 1: Comparison of Commercially Available this compound Analytical Standards

Analytical Methodologies: A Head-to-Head Comparison

Gas Chromatography (GC) is the most prevalent technique for the analysis of volatile compounds like this compound. Coupled with various detectors and sample introduction techniques, GC offers a range of options for sensitivity and selectivity. While High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool, specific validated methods for the routine analysis of this compound are less common in publicly available literature.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used method for the quantification of organic compounds. It offers a wide linear range and is relatively inexpensive to operate.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides a higher degree of selectivity and confident identification based on the mass spectrum of the analyte. This is particularly useful for complex matrices or when confirming the identity of unknown peaks.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation by GC, detection by ionization in a hydrogen flameSeparation by GC, detection by mass-to-charge ratio
Selectivity GoodExcellent
Sensitivity (LOD/LOQ) Method-dependent, typically in the µg/mL to ng/mL range. A NIOSH method for the related isothis compound reported an LOD of 0.6 µ g/sample .[2]Generally higher than FID, capable of reaching pg levels.
Linearity Excellent, wide linear rangeGood, may be narrower than FID
Quantitative Accuracy HighHigh
Precision (%RSD) Typically <5%Typically <10%
Confidence in Identification Based on retention timeHigh, based on mass spectrum and retention time

Table 2: Performance Comparison of GC-FID and GC-MS for this compound Analysis

Sample Preparation Techniques: Impact on Performance

The choice of sample preparation technique significantly influences the accuracy, precision, and sensitivity of the analysis. For volatile compounds like this compound, headspace and solid-phase microextraction (SPME) are common alternatives to direct liquid injection.

TechniquePrincipleAdvantagesDisadvantages
Direct Liquid Injection Direct injection of a liquid sample onto the GC column.Simple, requires minimal sample preparation.Can introduce non-volatile matrix components, leading to column contamination and potential interferences.
Static Headspace (HS) Analysis of the vapor phase in equilibrium with the sample in a sealed vial.Reduces matrix effects, suitable for solid and liquid samples.Less sensitive for less volatile compounds.
Solid-Phase Microextraction (SPME) Extraction and concentration of analytes from the sample matrix onto a coated fiber.Solvent-free, concentrates analytes for improved sensitivity, versatile for different matrices.Fiber cost and limited lifetime, method development can be more complex. SPME can offer better sensitivity for less volatile compounds compared to syringe headspace.[3]

Table 3: Comparison of Sample Preparation Techniques for this compound GC Analysis

A study comparing liquid injection and headspace SPME for the analysis of volatile compounds in crude oil found that SPME allowed for the identification of a greater number of volatile components.[4][5]

Experimental Protocols

Protocol 1: General GC-FID Method for this compound Quantification

This protocol is based on established methods for residual solvent analysis and provides a starting point for method development.

  • Standard Preparation:

    • Prepare a stock solution of this compound analytical standard in a suitable solvent (e.g., dimethyl sulfoxide).

    • Perform serial dilutions to create a series of calibration standards covering the expected concentration range of the samples.

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in the chosen solvent.

    • For headspace analysis, place a known amount of the sample in a headspace vial and seal.

  • GC-FID Conditions:

    • Column: DB-624 or equivalent (30 m x 0.53 mm ID, 3.0 µm film thickness)

    • Carrier Gas: Helium or Nitrogen

    • Injector Temperature: 200°C

    • Detector Temperature: 250°C

    • Oven Program: 50°C (hold for 5 min), ramp to 220°C at 10°C/min, hold for 5 min.

    • Injection Mode: Split or Splitless, depending on sensitivity requirements.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: Headspace-SPME-GC-MS for Enhanced Sensitivity and Identification

This protocol is suitable for trace-level analysis of this compound and for confirming its identity in complex matrices.

  • SPME Fiber Selection:

    • A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is a good starting point for general volatile analysis.

  • Sample Preparation:

    • Place a known amount of the sample into a headspace vial.

    • Add any necessary matrix modifiers (e.g., salt) and seal the vial.

    • Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 min).

  • SPME Extraction:

    • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 10 min) to allow for analyte adsorption.

  • GC-MS Conditions:

    • GC Column: As per Protocol 1.

    • Injector: Operate in splitless mode.

    • Desorption: Thermally desorb the analytes from the SPME fiber in the hot injector (e.g., 250°C for 2 min).

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 35 to 350.

  • Data Analysis:

    • Identify this compound by its retention time and by comparing its mass spectrum to a reference library.

    • Quantify using an internal or external standard method.

Workflow for Analytical Standard Comparison

The following diagram illustrates a typical workflow for comparing different analytical standards and methods for this compound identification.

Workflow for this compound Analytical Standard Comparison cluster_1 Sample Preparation cluster_2 Instrumental Analysis & Data Acquisition cluster_3 Data Processing & Comparison Standard Select Analytical Standard USP Reference Standard Analytical Standard (≥99.7%) Certified Reference Material SamplePrep Choose Sample Preparation Technique Direct Liquid Injection Static Headspace Solid-Phase Microextraction (SPME) Method Select Analytical Method GC-FID GC-MS HPLC (if available) Analysis Perform Instrumental Analysis Inject Sample Acquire Data (Chromatogram/Spectrum) SamplePrep->Analysis DataProcessing Process Data Peak Integration Calibration Curve Generation Analysis->DataProcessing Comparison Compare Performance Metrics LOD & LOQ Linearity & Range Accuracy & Precision DataProcessing->Comparison

References

Spectroscopic Fingerprints: Distinguishing Propyl Acetate from Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the definitive identification of propyl acetate and its structural isomers: isothis compound, methyl propanoate, and ethyl acetate. This guide provides a comprehensive analysis of their distinct spectroscopic signatures, supported by experimental data and detailed methodologies.

The structural nuances between this compound and its isomers, while subtle, give rise to markedly different spectroscopic profiles. For professionals in fields such as drug development, materials science, and quality control, the ability to unequivocally differentiate between these closely related ester compounds is paramount. This guide furnishes a detailed comparison of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound, isothis compound, methyl propanoate, and ethyl acetate, providing a robust framework for their identification.

Comparative Spectroscopic Data

The key to distinguishing these isomers lies in the unique electronic environments of their constituent atoms and the characteristic ways in which they fragment. These differences are systematically captured and contrasted across various spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides a detailed picture of the hydrogen environments within a molecule. The chemical shift (δ), splitting pattern (multiplicity), and integration of the signals are all critical identifiers. For instance, the splitting pattern of the signals corresponding to the alkyl protons of the alcohol moiety is a key differentiator between the straight-chain and branched isomers.

CompoundChemical Shift (δ) and Multiplicity
This compound ~4.0 ppm (t), ~2.0 ppm (s), ~1.6 ppm (sextet), ~0.9 ppm (t)
Isothis compound ~4.9 ppm (septet), ~2.0 ppm (s), ~1.2 ppm (d)
Methyl Propanoate ~3.6 ppm (s), ~2.3 ppm (q), ~1.1 ppm (t)[1]
Ethyl Acetate ~4.1 ppm (q), ~2.0 ppm (s), ~1.2 ppm (t)[2][3]

Table 1: Comparative ¹H NMR Data (CDCl₃, TMS standard). Note: Chemical shifts are approximate and can vary slightly based on experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR offers a complementary view of the carbon skeleton. The number of unique carbon signals reveals the symmetry of the molecule, while their chemical shifts indicate the nature of their chemical environment. The carbonyl carbon (C=O) signal is a prominent feature, though its position is similar across the isomers. The key distinctions arise from the signals of the alkyl carbons.

CompoundChemical Shift (δ) of Carbons
This compound ~171 ppm (C=O), ~66 ppm (O-CH₂), ~22 ppm (CH₂), ~21 ppm (CH₃-C=O), ~10 ppm (CH₃)[2]
Isothis compound ~170 ppm (C=O), ~68 ppm (O-CH), ~22 ppm (CH₃-C=O), ~22 ppm (2 x CH₃)
Methyl Propanoate ~174 ppm (C=O), ~51 ppm (O-CH₃), ~27 ppm (CH₂), ~9 ppm (CH₃)[4][5]
Ethyl Acetate ~171 ppm (C=O), ~60 ppm (O-CH₂), ~21 ppm (CH₃-C=O), ~14 ppm (CH₃)[6][7]

Table 2: Comparative ¹³C NMR Data (CDCl₃, TMS standard). Note: Chemical shifts are approximate and can vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying functional groups. All four isomers exhibit a strong, characteristic absorption band for the carbonyl (C=O) stretch of the ester group. However, subtle shifts in the position of this band and variations in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation. The C-O stretching vibrations also provide valuable diagnostic information.

CompoundKey IR Absorption Bands (cm⁻¹)
This compound ~1740 (C=O stretch), ~1240 (C-O stretch), ~1060 (C-O stretch)
Isothis compound ~1735 (C=O stretch), ~1240 (C-O stretch), ~1100 (C-O stretch)
Methyl Propanoate ~1743 (C=O stretch), ~1203 (C-O stretch), ~1175 (C-O stretch)[8][9]
Ethyl Acetate ~1738 (C=O stretch), ~1240 (C-O stretch), ~1050 (C-O stretch)[10]

Table 3: Comparative Infrared (IR) Spectroscopy Data (liquid film). Note: Peak positions are approximate.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak (M⁺) for all four isomers will be at m/z = 102 (for this compound and isothis compound) and m/z = 88 (for methyl propanoate and ethyl acetate). The key to distinguishing them lies in their unique fragmentation patterns, which are dictated by the stability of the resulting carbocations and neutral fragments.

CompoundMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z)
This compound 102[8]61, 43
Isothis compound 10287, 43
Methyl Propanoate 88[11]59, 57, 29
Ethyl Acetate 88[12]73, 45, 43, 29[3][12]

Table 4: Comparative Mass Spectrometry Data (Electron Ionization).

Experimental Protocols

To ensure reproducibility and accuracy, the following standardized protocols for spectroscopic analysis are recommended.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation : Dissolve approximately 10-20 mg of the ester in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).[6]

  • Instrumentation : Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition :

    • Set the spectral width to encompass the range of -1 to 13 ppm.

    • Use a pulse angle of 30-45 degrees.

    • The relaxation delay should be set to at least 1-2 seconds.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition :

    • Set the spectral width to encompass the range of 0 to 220 ppm.

    • Employ proton decoupling to simplify the spectrum.

    • Use a pulse angle of 30-45 degrees.

    • A longer relaxation delay (2-5 seconds) is often necessary for quantitative analysis.[6]

    • A larger number of scans (e.g., 128 or more) is typically required to obtain a good signal-to-noise ratio.[6]

  • Processing : Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation : For liquid samples, a "neat" spectrum can be obtained by placing a single drop of the ester between two polished sodium chloride (NaCl) or potassium bromide (KBr) plates.[4][13]

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the clean salt plates.

    • Place the sample plates in the spectrometer's sample holder.

    • Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

  • Data Processing : The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : For volatile liquids like esters, direct injection via a heated probe or, more commonly, introduction through a gas chromatograph (GC-MS) is employed.[14]

  • Ionization : Electron Ionization (EI) at a standard energy of 70 eV is typically used.

  • Mass Analysis : A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition : The mass spectrum is recorded, showing the relative abundance of each ion.

  • Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.[15]

Visualizing the Distinctions

The following diagrams illustrate the isomeric relationships and the workflow for spectroscopic differentiation.

Isomer_Relationships cluster_c5 C₅H₁₀O₂ Isomers cluster_c4 C₄H₈O₂ Isomers This compound This compound Isothis compound Isothis compound Methyl Propanoate Methyl Propanoate Ethyl Acetate Ethyl Acetate

Figure 1: Isomeric relationships of this compound and its related esters.

Spectroscopic_Workflow Sample Ester Sample (this compound or Isomer) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_Analysis Comparative Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Identification Definitive Identification Data_Analysis->Identification

References

Propyl Acetate vs. Isobutyl Acetate: A Comparative Guide for Extraction Solvent Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of chemical extractions, the choice of solvent is a critical parameter that significantly influences the efficiency, selectivity, and overall viability of the process. Among the various options available, acetate esters are frequently employed due to their favorable solvency characteristics and relatively moderate polarity. This guide provides a detailed comparison of the performance of two isomeric acetate esters: propyl acetate and isobutyl acetate, as extraction solvents. By examining their physical and chemical properties, toxicological profiles, and potential performance in extraction processes, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make an informed solvent selection.

Executive Summary

This compound and isobutyl acetate, while sharing the same molecular formula (C₅H₁₀O₂), exhibit distinct differences in their physical properties owing to their structural isomerism. These differences, particularly in boiling point, vapor pressure, and density, can have a tangible impact on their performance in an extraction setting. This guide will delve into these properties, present available data in a comparative format, and provide a generalized experimental protocol for their evaluation.

Physico-chemical Properties

A fundamental understanding of the physical and chemical properties of a solvent is paramount in predicting its behavior in an extraction process. The following table summarizes the key properties of this compound and isobutyl acetate.

PropertyThis compoundIsobutyl AcetateReference(s)
Molecular Formula C₅H₁₀O₂C₆H₁₂O₂[1][2]
Molecular Weight ( g/mol ) 102.13116.16[3][4]
Appearance Clear, colorless liquidClear, colorless liquid[1][2]
Odor Pleasant, fruity (pear-like)Fruity, floral[1][2]
Boiling Point (°C at 760 mmHg) 101.5 - 102118[3][5]
Melting Point (°C) -95-99[5][6]
Flash Point (°F) 5864[1][2]
Density (g/mL at 20°C) 0.8880.871[7][8]
Vapor Pressure (mmHg at 20°C) 2515[3][9]
Solubility in Water (g/100mL at 20°C) 1.6 - 2.00.67[1][8]
Evaporation Rate (n-butyl acetate = 1) 2.751.7[3][4]

Key Observations:

  • Boiling Point and Vapor Pressure: this compound has a lower boiling point and a higher vapor pressure compared to isobutyl acetate. This suggests that this compound is more volatile, which could be advantageous for solvent removal after extraction but may also lead to greater solvent loss during the process.

  • Density: Both solvents are less dense than water, which is a crucial factor for phase separation in liquid-liquid extractions.

  • Solubility in Water: this compound is slightly more soluble in water than isobutyl acetate. This could influence extraction efficiency and the potential for solvent loss to the aqueous phase.

Health and Safety Profile

The toxicological properties of solvents are a critical consideration for ensuring workplace safety and minimizing environmental impact.

ParameterThis compoundIsobutyl AcetateReference(s)
Oral LD50 (rat, mg/kg) 8,700 - 9,37013,400[10][11][12][13]
Dermal LD50 (rabbit, mg/kg) >17,740>17,400[13][14]
Inhalation LC50 (rat, 4h, mg/L) 3223.4[8]
Eye Irritation IrritatingModerate irritation[14][15]
Skin Irritation No irritant effectModerate irritation[14][15]

Key Observations:

Both solvents exhibit low acute toxicity. However, this compound is noted to be more irritating to the eyes, while isobutyl acetate may cause moderate skin irritation.[14][15] Appropriate personal protective equipment should be used when handling either solvent.

Performance in Extraction: A Comparative Analysis

While direct, head-to-head experimental data comparing the extraction performance of this compound and isobutyl acetate is limited in publicly available literature, we can infer their potential behavior based on their differing physical and chemical properties.

Extraction Efficiency

Extraction efficiency is largely dependent on the solubility of the target analyte in the solvent. The choice between this compound and isobutyl acetate will depend on the polarity of the compound being extracted. The slightly higher water solubility of this compound might make it marginally less efficient for extracting highly non-polar compounds from an aqueous matrix compared to isobutyl acetate, as there might be a slightly greater affinity for the aqueous phase. Conversely, for moderately polar compounds, this property might be advantageous.

Selectivity

Selectivity in extraction refers to the ability of a solvent to preferentially dissolve the target compound over impurities. The subtle differences in polarity and structure between this compound and isobutyl acetate can influence their selectivity towards different classes of compounds. For instance, the branched structure of isobutyl acetate might offer different steric interactions with complex molecules compared to the linear structure of this compound, potentially leading to differences in selectivity.

Solvent Loss and Recovery

Solvent loss is a significant consideration in process economics and environmental impact. Due to its higher vapor pressure and lower boiling point, this compound is likely to experience greater evaporative losses during handling and extraction compared to isobutyl acetate.[3] However, this higher volatility also means that this compound can be more easily removed from the extract during downstream processing, potentially requiring less energy for solvent recovery via distillation.

Experimental Protocol: A General Guideline for Comparison

To empirically determine the optimal solvent for a specific application, a direct comparison under controlled conditions is essential. The following is a generalized experimental protocol for a liquid-liquid extraction that can be adapted to compare the performance of this compound and isobutyl acetate.

Objective

To compare the extraction efficiency and selectivity of this compound and isobutyl acetate for a target analyte from an aqueous solution.

Materials
  • Aqueous solution containing the target analyte at a known concentration.

  • This compound (reagent grade or higher).

  • Isobutyl acetate (reagent grade or higher).

  • Separatory funnels.

  • Glassware for sample collection and analysis.

  • Analytical instrument for quantification of the target analyte (e.g., HPLC, GC, UV-Vis spectrophotometer).

  • Rotary evaporator for solvent removal.

Procedure
  • Sample Preparation: Prepare a stock solution of the target analyte in water at a known concentration.

  • Extraction:

    • In two separate separatory funnels, place equal volumes of the aqueous analyte solution.

    • To one funnel, add a specific volume of this compound.

    • To the second funnel, add the same volume of isobutyl acetate.

    • Stopper the funnels and shake vigorously for a set amount of time (e.g., 2-5 minutes), venting periodically to release pressure.

    • Allow the phases to separate completely.

  • Phase Separation:

    • Carefully drain the lower aqueous phase from each separatory funnel into separate collection flasks.

    • Drain the upper organic phase (containing the extracted analyte) into separate, clean, and labeled flasks.

  • Analysis:

    • Analyze the concentration of the target analyte remaining in the aqueous phase from both extractions using a suitable analytical method.

    • Analyze the concentration of the target analyte in the organic phase from both extractions.

  • Solvent Recovery (Optional):

    • To assess solvent loss, the organic phases can be weighed before and after extraction and after a simulated workup step.

    • Alternatively, the volume of the recovered solvent after distillation can be measured.

Data Analysis
  • Extraction Efficiency (%): ((Initial amount of analyte - Amount of analyte in aqueous phase) / Initial amount of analyte) * 100

  • Distribution Coefficient (K): Concentration of analyte in organic phase / Concentration of analyte in aqueous phase

  • Selectivity: If impurities are present, their concentrations in both phases should also be measured to calculate a selectivity factor.

  • Solvent Loss (%): ((Initial volume of solvent - Recovered volume of solvent) / Initial volume of solvent) * 100

Visualizing the Process

To better illustrate the experimental workflow and the decision-making process for solvent selection, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_results Results & Comparison start Start prep_sol Prepare Aqueous Analyte Solution start->prep_sol add_solvents Add this compound & Isobutyl Acetate Separately prep_sol->add_solvents shake Shake & Vent add_solvents->shake separate Allow Phase Separation shake->separate collect_phases Collect Aqueous & Organic Phases separate->collect_phases analyze_aq Analyze Aqueous Phase (Analyte Concentration) collect_phases->analyze_aq analyze_org Analyze Organic Phase (Analyte Concentration) collect_phases->analyze_org calc_eff Calculate Extraction Efficiency & K analyze_aq->calc_eff analyze_org->calc_eff compare Compare Performance calc_eff->compare end End compare->end Solvent_Selection_Logic cluster_properties Key Solvent Properties cluster_decision Decision Matrix start Start: Solvent Selection property_eval Evaluate Key Properties start->property_eval boiling_point Boiling Point & Vapor Pressure property_eval->boiling_point Volatility & Recovery density Density vs. Aqueous Phase property_eval->density Phase Separation solubility Solubility of Analyte property_eval->solubility Extraction Efficiency toxicity Toxicity & Safety property_eval->toxicity Handling & Disposal propyl_acetate This compound (Higher Volatility, Slightly More Polar) boiling_point->propyl_acetate Easier Recovery isobutyl_acetate Isobutyl Acetate (Lower Volatility, Slightly Less Polar) boiling_point->isobutyl_acetate Lower Solvent Loss solubility->propyl_acetate Good for moderately polar analytes solubility->isobutyl_acetate Good for less polar analytes decision Select Optimal Solvent propyl_acetate->decision isobutyl_acetate->decision

References

Propyl Acetate Migration from Food Packaging: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propyl acetate is a commonly used solvent in printing inks and adhesives for food packaging materials. Its potential to migrate into foodstuffs is a key consideration for ensuring consumer safety and regulatory compliance. This guide provides a comparative overview of the migration studies of this compound and its alternatives, summarizing available data, outlining experimental protocols, and visualizing key processes.

Comparison of Migration Potential: this compound and Alternatives

However, data on residual levels of a common alternative solvent, ethyl acetate, in packaging materials can provide an indication of the potential for migration. It is important to note that residual levels do not directly equate to migration levels, as migration is influenced by various factors including the type of food, contact time, and temperature.

For substances that do not have a specific migration limit (SML) established, the European Union's Regulation (EU) No 10/2011 on plastic materials and articles intended to come into contact with food stipulates a generic specific migration limit of 60 mg/kg of food[1][2]. The overall migration limit (OML), which applies to the total of all non-volatile substances that can migrate from a food contact material, is set at 10 mg/dm² of the surface area, which is considered equivalent to 60 mg/kg of food[1][2][3].

Table 1: Comparison of this compound and an Alternative Solvent

CompoundType of DataPackaging MaterialFood Simulant/MatrixMigration/Residual LevelRegulation/LimitSource
This compound Migration DataNot AvailableNot AvailableNo specific quantitative data found in reviewed literature.Generic SML: 60 mg/kg-
Ethyl Acetate Residual LevelSliced Salami Tray-29 mg/m²-[4][5]
Residual LevelSliced Salami Lid-0.76 mg/m²-[4][5]
Residual LevelFlexible Packaging (Solvent-based adhesive)-Average: 4,911 mg/ream-[6]
Residual LevelFlexible Packaging (Water-based adhesive)-Average: 599 mg/ream-[6]
Overall Migration Regulatory LimitAll Plastic Food Contact MaterialsFood or Food Simulants≤ 10 mg/dm² (equivalent to 60 mg/kg)Regulation (EU) No 10/2011[1][2][3]

Note: The data for ethyl acetate represents residual solvent levels within the packaging material and not direct migration into food. These values are provided for illustrative purposes to indicate the potential presence of such solvents.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of migrant substances. The following sections describe typical protocols for determining residual solvent content and conducting migration studies.

Determination of Residual Solvents by Headspace Gas Chromatography (HS-GC)

This method is commonly used to quantify volatile compounds like this compound remaining in packaging materials after the manufacturing process.

1. Sample Preparation:

  • A defined surface area of the packaging material (e.g., 10 cm x 10 cm) is cut into small pieces.

  • The pieces are placed into a headspace vial and sealed.

2. Headspace Analysis:

  • The vial is heated in a headspace autosampler at a specific temperature (e.g., 85°C) for a set period to allow volatile compounds to partition into the headspace (the gas phase above the sample).

  • A sample of the headspace gas is automatically injected into a gas chromatograph (GC).

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • The injected sample is separated into its individual components in the GC column.

  • The separated components are then detected and identified by a mass spectrometer (MS), which provides information about the mass-to-charge ratio of the molecules.

  • Quantification is achieved by comparing the peak area of the target analyte (e.g., this compound) to a calibration curve prepared with known concentrations of the standard.

Migration Testing Using Food Simulants

Migration studies are performed to simulate the transfer of substances from the packaging material to different types of food.

1. Selection of Food Simulants:

  • Food simulants are chosen based on the type of food the packaging is intended for, as defined in regulations like (EU) No 10/2011. Common simulants include:

    • Simulant A: 10% ethanol (for aqueous foods)

    • Simulant B: 3% acetic acid (for acidic foods)

    • Simulant D2: Vegetable oil (for fatty foods)

    • Tenax® (modified polyphenylene oxide): A solid adsorbent used as a simulant for dry foods[7].

2. Migration Conditions:

  • A piece of the packaging material with a known surface area is brought into contact with a specific volume of the chosen food simulant.

  • The setup is stored at a controlled temperature and for a specific duration to simulate worst-case use conditions (e.g., 10 days at 40°C for long-term storage at room temperature).

3. Analysis of Food Simulants:

  • After the exposure period, the food simulant is collected.

  • The concentration of the target migrant (e.g., this compound) in the simulant is determined using an appropriate analytical technique, typically GC-MS for volatile compounds.

  • The migration level is then calculated and expressed in mg of substance per kg of food simulant (mg/kg) or mg of substance per dm² of the packaging surface area (mg/dm²).

Visualizing Key Processes

The following diagrams illustrate the typical workflow of a migration study and the logical steps involved in the risk assessment of food contact materials.

Migration_Study_Workflow cluster_prep Sample & Simulant Preparation cluster_exposure Migration Exposure cluster_analysis Analytical Phase cluster_results Data Evaluation SamplePrep Packaging Material Sample Preparation Exposure Contact of Sample with Simulant under Controlled Conditions (Time, Temp) SamplePrep->Exposure SimulantPrep Food Simulant Selection & Preparation SimulantPrep->Exposure Extraction Extraction of Migrants from Simulant (if necessary) Exposure->Extraction GCMS GC-MS Analysis for Identification & Quantification Extraction->GCMS Calculation Calculation of Migration Levels (mg/kg or mg/dm²) GCMS->Calculation Comparison Comparison with Regulatory Limits (SML/OML) Calculation->Comparison

Experimental workflow for a typical migration study.

Risk_Assessment_Process cluster_identification Hazard Identification cluster_characterization Hazard Characterization cluster_exposure Exposure Assessment cluster_risk Risk Characterization cluster_management Risk Management IdentifySubstance Identify Potential Migrants (e.g., this compound) ToxReview Review Toxicological Data IdentifySubstance->ToxReview EstablishTDI Establish Tolerable Daily Intake (TDI) ToxReview->EstablishTDI CompareIntake Compare Dietary Intake with TDI EstablishTDI->CompareIntake MigrationData Determine Migration Levels (Experimental or Modeled) DietaryIntake Estimate Dietary Intake MigrationData->DietaryIntake DietaryIntake->CompareIntake SetLimits Set Specific Migration Limit (SML) or other restrictions CompareIntake->SetLimits Intake > TDI NoAction No action needed if risk is acceptable CompareIntake->NoAction Intake <= TDI

Logical relationship of the risk assessment process for food contact materials.

References

The Influence of Column Polarity on Propyl Acetate Retention Time in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the realm of analytical chemistry, particularly in the separation and analysis of volatile and semi-volatile compounds, gas chromatography (GC) stands as a cornerstone technique. The choice of the GC column, specifically its stationary phase polarity, is a critical parameter that dictates the retention behavior of analytes and, consequently, the success of a separation. This guide provides a comparative analysis of the retention time of propyl acetate on GC columns with varying polarities, supported by experimental data, to aid researchers in method development and optimization.

This compound, an ester commonly used as a solvent in the pharmaceutical and chemical industries, serves as a model compound to illustrate the fundamental principles of chromatographic separation based on polarity. The interplay between the polarity of this compound and the stationary phase of the column directly influences its elution time, a concept governed by the "like dissolves like" principle. A polar analyte will exhibit stronger interactions with a polar stationary phase, leading to a longer retention time, and vice versa.

Comparative Analysis of this compound Retention Time

To demonstrate the effect of column polarity, we have compiled retention time data for this compound on three commonly used Agilent J&W GC columns with distinct polarities: DB-1 (non-polar), DB-624 (mid-polar), and DB-WAX (polar).

GC ColumnStationary Phase CompositionPolarityThis compound Retention Time (min)
DB-1100% DimethylpolysiloxaneNon-Polar7.88[1]
DB-6246% Cyanopropylphenyl-94% DimethylpolysiloxaneMid-Polar8.87[1]
DB-WAXPolyethylene Glycol (PEG)Polar5.32[1]

Note: The retention time for this compound on the DB-1 and DB-624 columns is represented by the value for its isomer, isothis compound, which exhibits very similar chromatographic behavior. The value for the DB-WAX column is for isothis compound.

The data clearly illustrates that as the polarity of the stationary phase increases from non-polar (DB-1) to mid-polar (DB-624), the retention time of the moderately polar this compound increases.[1] This is due to the enhanced dipole-dipole and dipole-induced dipole interactions between the ester and the cyanopropylphenyl functional groups of the DB-624 stationary phase.

Interestingly, the retention time on the highly polar DB-WAX column is the shortest.[1] This phenomenon can be attributed to the dominant interaction mechanism on this polyethylene glycol (PEG) phase, which is hydrogen bonding. While this compound is polar, it is aprotic and cannot act as a hydrogen bond donor. Its interaction with the DB-WAX phase is therefore weaker compared to its interaction with the mid-polar DB-624 phase, leading to a faster elution.

Experimental Protocols

The following experimental conditions were utilized to obtain the retention time data presented above. These protocols can serve as a starting point for method development for the analysis of this compound and similar esters.

Instrumentation:

  • Gas Chromatograph: Agilent GC system or equivalent, equipped with a flame ionization detector (FID).

  • Columns:

    • DB-1, 30 m x 0.53 mm, 3.00 µm film thickness[1]

    • DB-624, 30 m x 0.53 mm, 3.00 µm film thickness[1]

    • DB-WAX, 30 m x 0.53 mm, 1.00 µm film thickness[1]

Chromatographic Conditions for DB-1 and DB-624 Columns: [1]

  • Carrier Gas: Helium, constant pressure at 30 cm/sec (40°C)

  • Oven Temperature Program: 40°C for 5 min, then ramped to 260°C at 10°C/min, and held for 3 min.

  • Injector: Split 1:10, 250°C

  • Detector: FID, 300°C

Chromatographic Conditions for DB-WAX Column: [1]

  • Carrier Gas: Helium, constant pressure at 34 cm/sec (40°C)

  • Oven Temperature Program: 40°C for 5 min, then ramped to 230°C at 10°/min, and held for 7 min.

  • Injector: Split 1:10, 250°C

  • Detector: FID, 300°C

Logical Relationship Diagram

The following diagram illustrates the relationship between the polarity of the GC column stationary phase and the resulting retention time of this compound, a moderately polar analyte.

G cluster_0 GC Column Polarity cluster_1 Analyte cluster_2 Retention Time Non-Polar\n(e.g., DB-1) Non-Polar (e.g., DB-1) Shorter Shorter Non-Polar\n(e.g., DB-1)->Shorter Leads to Mid-Polar\n(e.g., DB-624) Mid-Polar (e.g., DB-624) Longer Longer Mid-Polar\n(e.g., DB-624)->Longer Leads to Polar\n(e.g., DB-WAX) Polar (e.g., DB-WAX) Polar\n(e.g., DB-WAX)->Shorter Leads to This compound\n(Moderately Polar) This compound (Moderately Polar) This compound\n(Moderately Polar)->Non-Polar\n(e.g., DB-1) Weak Interaction This compound\n(Moderately Polar)->Mid-Polar\n(e.g., DB-624) Stronger Interaction This compound\n(Moderately Polar)->Polar\n(e.g., DB-WAX) Moderate Interaction (Aprotic Nature)

Caption: Relationship between column polarity and this compound retention.

This guide provides a foundational understanding of how GC column polarity affects the retention time of this compound. By understanding these principles and utilizing the provided experimental data and protocols, researchers can make informed decisions in selecting the appropriate GC column for their specific analytical needs, leading to more efficient and robust method development for the analysis of esters and other moderately polar compounds.

References

Safety Operating Guide

Propyl Acetate: A Guide to Safe and Compliant Disposal

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of propyl acetate is critical for ensuring laboratory safety and environmental protection. As a highly flammable and irritating chemical, this compound is classified as a hazardous material, necessitating strict adherence to disposal protocols.[1][2][3] This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste safely and in accordance with regulations.

Immediate Safety and Handling Protocols

Before handling this compound, it is essential to be aware of its hazards and to use appropriate personal protective equipment (PPE). This compound is a Category 2 flammable liquid that can cause serious eye irritation, respiratory irritation, and central nervous system effects such as drowsiness or dizziness.[1][2][4]

Essential Handling Precautions:

  • Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood.[1]

  • Ignition Sources: Keep the chemical away from heat, sparks, open flames, and any other potential ignition sources.[2][4][5] All electrical equipment in the vicinity must be explosion-proof.[1][3]

  • Static Discharge: Use non-sparking tools and ensure that containers and receiving equipment are properly grounded and bonded to prevent the buildup of static electricity.[1][3][5]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[4][6] If splashing is possible, a face shield is recommended.[5]

Quantitative Data for this compound

The physical and safety properties of this compound dictate its handling and disposal requirements.

PropertyValueCitations
GHS/OSHA Hazard ClassFlammable Liquid, Category 2[1][5]
UN Number1276[6][7]
RCRA Waste Code (likely)D001 (Ignitability)[5]
Flash Point13°C (55°F)[3][7]
Lower Explosion Limit (LEL)1.7%[3]
Upper Explosion Limit (UEL)8.0%[3]
Autoignition Temperature450°C (842°F)[7]

Step-by-Step Disposal Procedures

The disposal of this compound and materials contaminated with it must be managed as hazardous waste.[3][8] Do not pour this compound down the drain or dispose of it in regular trash.[9][10]

Step 1: Waste Segregation and Collection

Proper segregation is key to safe and compliant chemical waste management.

  • Identify Waste Stream: this compound waste should be classified as a non-halogenated organic solvent.

  • Select Container: Use a designated, leak-proof waste container made of a compatible material that can be sealed tightly.[11]

  • Labeling: Clearly label the waste container with "Hazardous Waste," "this compound," and the associated hazards (e.g., "Flammable").

  • Collection: Carefully pour or transfer the waste this compound into the designated container, avoiding splashes. Keep the container closed at all times, except when adding waste.[10]

  • Incompatibilities: Never mix this compound waste with incompatible materials such as strong oxidizing agents, strong acids, or strong bases, as this can cause fires or explosions.[3][10]

Step 2: Spill Management and Cleanup

In the event of a spill, immediate and appropriate action is required.

  • Eliminate Ignition Sources: Immediately remove all sources of ignition from the area.[2][5]

  • Contain Spill: For larger spills, contain the liquid to prevent it from spreading or entering drains.[5]

  • Absorb Material: Cover the spill with a non-combustible, inert absorbent material such as sand, earth, vermiculite, or cat litter.[3][5][12]

  • Collect Residue: Using non-sparking tools, carefully collect the absorbed material and place it into a sealable, properly labeled container for hazardous waste disposal.[3]

  • Ventilate: Ensure the area is well-ventilated to disperse any remaining vapors.

Step 3: Empty Container Management

Empty containers that once held this compound are still considered hazardous because they retain flammable residues and vapors.[5][6][8]

  • Do Not Expose to Heat: Never cut, drill, grind, or weld on or near an empty container, as residual vapors may ignite and cause an explosion.[5][6]

  • Rinsing: The first rinse of a container must be collected and disposed of as hazardous waste.[10] Triple-rinse the container with a suitable solvent (such as acetone or ethanol).

  • Disposal: After being thoroughly rinsed and dried, the container can be managed according to your institution's policy. Deface the original label before recycling or disposal.

Step 4: Storage and Final Disposal
  • Storage: Store all hazardous waste containers in a designated, cool, and well-ventilated satellite accumulation area, away from incompatible materials and ignition sources.[3][11]

  • Arrange for Disposal: The final disposal of this compound waste must be conducted by a licensed hazardous-waste disposal contractor.[4][6][8] Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. All disposal activities must comply with federal, state, and local environmental regulations.[6][7][8]

Mandatory Visualization

The following diagram illustrates the decision-making workflow for the proper disposal of this compound waste streams in a laboratory setting.

PropylAcetateDisposal start This compound for Disposal decision What is the form of the waste? start->decision liquid_waste 1. Unused or Waste Liquid decision->liquid_waste  Liquid   spill_material 2. Spill Contaminated Material decision->spill_material  Spill   empty_container 3. Empty Container decision->empty_container  Container   collect_liquid Pour into a designated, 'Non-Halogenated Organic Waste' container. Keep closed. liquid_waste->collect_liquid absorb_spill Absorb spill with inert material (e.g., vermiculite, sand). Use non-sparking tools. spill_material->absorb_spill rinse_container Rinse container thoroughly. (e.g., with acetone or ethanol) empty_container->rinse_container storage Store all hazardous waste containers in a designated Satellite Accumulation Area. (Cool, ventilated, away from ignition sources) collect_liquid->storage collect_spill Place contaminated material into a sealed, labeled hazardous waste container. absorb_spill->collect_spill collect_spill->storage collect_rinsate Collect the first rinse as hazardous liquid waste. rinse_container->collect_rinsate collect_rinsate->collect_liquid manage_container Deface original label. Dispose of container according to site policy (recycling or waste). collect_rinsate->manage_container final_disposal Contact Environmental Health & Safety (EHS) for pickup by a licensed hazardous waste contractor. storage->final_disposal

Caption: this compound Waste Disposal Workflow.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Propyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Propyl acetate, a commonly used solvent in pharmaceutical research and development, requires careful handling to ensure laboratory safety. This guide provides essential, immediate safety protocols and logistical information for the operational use and disposal of this compound, empowering researchers to maintain a secure work environment.

Personal Protective Equipment (PPE) and Safety Parameters

Proper selection and use of PPE are the first line of defense against the potential hazards of this compound. The following table summarizes the required PPE and key safety parameters.

Parameter Specification Source
Eye Protection Chemical safety goggles and/or a full face shield where splashing is possible. Equipment should be approved by NIOSH (US) or EN166 (EU).[1]
Hand Protection Protective gloves made of materials like butyl-rubber are recommended.[2]
Skin and Body Protection Impervious, flame-retardant, antistatic protective clothing, including boots, lab coat, apron, or coveralls to prevent skin contact.[1][3]
Respiratory Protection Use in a well-ventilated area or under a fume hood.[4] If ventilation is insufficient, a suitable respiratory equipment is necessary.[2] For high concentrations, a NIOSH-approved self-contained breathing apparatus (SCBA) is recommended.[3][5]
Flammability Highly flammable liquid and vapor.[6][7][8][9]
Flash Point 10°C to 14.4°C (50°F to 58°F)[4][8][10][11]
Explosive Limits in Air Lower: 1.7% - 2% Upper: 8%[4][7]
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.[10][11][12] It can also attack rubber and some plastics.[10][11]

Experimental Protocol: Safe Handling and Disposal of this compound

This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting, from preparation to disposal.

1. Preparation and Engineering Controls:

  • Ensure a well-ventilated work area. The use of a chemical fume hood is strongly recommended.[4]

  • Verify that an eyewash station and safety shower are readily accessible.[3]

  • Eliminate all potential ignition sources, including open flames, sparks, and hot surfaces.[3][6] Use explosion-proof electrical and ventilating equipment.[2][6]

  • Ground and bond all containers and receiving equipment to prevent static discharge.[6][13] Use only non-sparking tools.[6][12]

2. Donning Personal Protective Equipment (PPE):

  • Wear chemical safety goggles and, if there is a splash hazard, a full face shield.[1]

  • Put on appropriate chemical-resistant gloves (e.g., butyl-rubber).[2]

  • Wear a flame-retardant lab coat or coveralls over personal clothing.[1]

  • Ensure footwear is closed-toed and provides adequate protection.

3. Handling and Use:

  • Keep the container tightly closed when not in use.[6][13]

  • Avoid breathing vapors or mist.[6]

  • Prevent contact with skin and eyes.[6]

  • Do not eat, drink, or smoke in the work area.[3]

  • Wash hands thoroughly after handling.[6]

4. Spill Response:

  • In case of a spill, immediately evacuate non-essential personnel from the area.

  • Remove all ignition sources.[4]

  • Ventilate the area.[6]

  • Contain the spill using non-combustible absorbent materials like sand or earth.[6][12]

  • Collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for disposal.[7][12]

5. Disposal of this compound Waste:

  • This compound waste is considered hazardous waste.[12]

  • Collect all waste, including contaminated absorbent materials, in a properly labeled, sealed container.

  • Dispose of the waste in accordance with all applicable federal, state, and local regulations.[3][6] Contact your institution's environmental health and safety department for specific disposal procedures.

  • Do not dispose of this compound down the drain or in general waste.[10][11]

Visualizing the Workflow for Safe Handling

The following diagram illustrates the logical steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_ppe PPE cluster_handling Handling cluster_emergency Emergency cluster_disposal Disposal Ventilation Ventilation Safety_Equipment Eyewash & Shower Check Ignition_Sources Eliminate Ignition Sources Grounding Ground Equipment Safe_Use Use in Hood Grounding->Safe_Use Eye_Protection Goggles/Face Shield Gloves Gloves Body_Protection Lab Coat/Coveralls Body_Protection->Safe_Use Container_Management Keep Container Closed Personal_Hygiene Wash Hands Spill_Response Spill Containment Personal_Hygiene->Spill_Response First_Aid First_Aid Waste_Collection Collect Hazardous Waste First_Aid->Waste_Collection Regulatory_Compliance Follow Regulations

Caption: Workflow for Safe this compound Handling.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.